molecular formula C8H5Br2FO B1395667 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone CAS No. 1003879-02-4

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Cat. No.: B1395667
CAS No.: 1003879-02-4
M. Wt: 295.93 g/mol
InChI Key: IELTVOHIKAUZFA-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H5Br2FO and its molecular weight is 295.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(4-bromo-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELTVOHIKAUZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697202
Record name 2-Bromo-1-(4-bromo-3-fluorophenyl)ethan-1-one
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Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003879-02-4
Record name 2-Bromo-1-(4-bromo-3-fluorophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluorophenacyl bromide
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS: 1003879-02-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, a key chemical intermediate. The structure of this document is designed to logically flow from fundamental properties to practical applications, offering field-proven insights for professionals in chemical research and development.

Section 1: Core Chemical Identity and Properties

This compound is a halogenated acetophenone derivative. Its structure, featuring an α-brominated ketone and a di-substituted phenyl ring (bromo and fluoro), makes it a highly reactive and versatile building block in organic synthesis.[1] The presence of multiple halogen atoms significantly influences the molecule's electrophilicity and reactivity, making it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates.[1][2]

Structural and Physicochemical Data

PropertyValueSource
CAS Number 1003879-02-4[3][4]
Molecular Formula C₈H₅Br₂FO[1][3]
Molecular Weight 295.93 g/mol [3][5]
IUPAC Name This compoundN/A
Appearance Yellow solid (typical)[3]
Purity Typically ≥95%[1]
Storage Sealed refrigeration, inert atmosphere, 2-8°C[1]

Section 2: Synthesis and Mechanistic Considerations

The primary route to synthesizing this compound is through the α-bromination of its corresponding ketone precursor, 1-(4-bromo-3-fluorophenyl)ethanone (CAS: 304445-49-6).[3][6] This type of reaction is a cornerstone of organic synthesis, typically proceeding via an enol or enolate intermediate.[7][8]

Field-Proven Synthesis Protocol

A common and effective method for this transformation employs copper(II) bromide (CuBr₂) as the brominating agent.[3]

  • Causality of Reagent Choice: Copper(II) bromide is often preferred over elemental bromine (Br₂) for laboratory-scale synthesis. It is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine. Mechanistically, CuBr₂ facilitates the bromination of the enolate of the ketone, often providing good yields and selectivity for the α-position.[9]

Experimental Protocol:

  • Reactant Charging: A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) is prepared in ethyl acetate (EtOAc, 50 mL).[3] The use of a slight excess of CuBr₂ ensures the complete conversion of the starting material.

  • Reaction Conditions: The mixture is stirred at 60°C for 12 hours.[3] The elevated temperature is necessary to promote the formation of the enol/enolate and subsequent reaction with the brominating agent.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper(I) bromide byproduct and any unreacted CuBr₂. The filtrate is then concentrated under reduced pressure.[3]

  • Purification: The resulting crude residue is purified by column chromatography on silica gel, using an ethyl acetate/petroleum ether solvent system, to yield the final product as a yellow solid (yield: 44%).[3]

Synthesis_Workflow start 1-(4-bromo-3-fluorophenyl)ethanone (CAS: 304445-49-6) process α-Bromination Reaction start->process reagent Copper(II) Bromide (CuBr₂) Ethyl Acetate (EtOAc) 60°C, 12h reagent->process workup Filtration & Concentration process->workup purification Silica Gel Chromatography workup->purification product This compound (CAS: 1003879-02-4) purification->product

Fig 1. Synthesis workflow for this compound.

Section 3: Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of the α-bromo ketone functional group. This group is an excellent electrophile, making the compound a powerful intermediate for constructing larger molecules, especially heterocyclic systems, which are prevalent in medicinal chemistry.[9][10]

Key Reaction Classes:

  • Nucleophilic Substitution (Sₙ2): The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, carboxylates). This is the most common application of α-haloketones.[11][12]

  • Hantzsch Thiazole Synthesis: Reaction with thioureas or thioamides provides a direct route to substituted thiazole rings, a common scaffold in pharmaceuticals.[10]

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.

  • Formation of α,β-Unsaturated Ketones: Dehydrobromination using a non-nucleophilic base (e.g., pyridine, DBU) can introduce a double bond, yielding an α,β-unsaturated ketone, another valuable synthetic intermediate.[7]

Reactivity_Profile core This compound sub_sn2 Nucleophilic Substitution (Sₙ2) core->sub_sn2 + Nucleophile sub_hantzsch Hantzsch Synthesis core->sub_hantzsch + Thioamide/Thiourea sub_elim Dehydrobromination (E2) core->sub_elim + Hindered Base prod_sn2 Functionalized Ketones (Ethers, Thioethers, Esters) sub_sn2->prod_sn2 prod_hantzsch Substituted Thiazoles sub_hantzsch->prod_hantzsch prod_elim α,β-Unsaturated Ketones sub_elim->prod_elim

Fig 2. Key reactivity pathways and synthetic applications.

Section 4: Safety, Handling, and Storage

As with most α-haloketones, this compound is a hazardous substance that requires careful handling to ensure personnel safety.[2] These compounds are typically lachrymatory and corrosive.

Hazard Identification and Precautions

  • Primary Hazards: Causes severe skin burns and eye damage.[13][14] May cause respiratory irritation.[15]

  • GHS Classification: Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation.[13]

Mandatory Handling Protocols:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Facilities must be equipped with an eyewash station and safety shower.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[14][15]

  • Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust.[14] Wash hands thoroughly after handling.[14][16]

  • Spills: In case of a spill, prevent further leakage if safe to do so. Absorb with inert material (e.g., vermiculite, sand) and place into a suitable, sealed container for disposal.[15]

Storage and Stability:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Recommended storage is under an inert atmosphere at 2-8°C.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[14]

Section 5: Conclusion

This compound is a specialized chemical intermediate with significant utility in advanced organic synthesis. Its value is derived from the electrophilic α-carbon, which serves as a handle for introducing a wide variety of functional groups and for constructing complex heterocyclic systems. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in research and development environments.

References

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  • 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • This compound CAS NO.1003879-02-4 . LookChem. [Link]

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  • Alpha Halogenation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

  • Synthetic Access to Aromatic α-Haloketones . National Institutes of Health (NIH). [Link]

  • 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis . Autech Industry Co.,Limited. [Link]

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Sources

A Technical Guide to 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone: Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is a highly functionalized aromatic α-bromoketone. Its structure, featuring two bromine atoms, a fluorine atom, and a reactive carbonyl group, makes it a valuable and versatile intermediate in synthetic organic and medicinal chemistry. The presence of multiple reactive sites—an electrophilic carbonyl carbon, an adjacent carbon susceptible to nucleophilic substitution (SN2), and an aromatic ring amenable to cross-coupling reactions—provides a rich platform for the construction of complex molecular architectures. This guide details the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its utility as a precursor for heterocyclic scaffolds, particularly thiazoles, which are of significant interest in drug discovery.

Introduction to α-Haloketones as Privileged Synthons

α-Haloketones are a class of organic compounds that have garnered significant attention as pivotal building blocks in organic synthesis.[1] Their value stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[2] This unique electronic arrangement facilitates a wide range of chemical transformations, making them indispensable precursors for a diverse array of molecular structures, especially nitrogen, sulfur, and oxygen-containing heterocycles.[1]

This compound (C₈H₅Br₂FO) belongs to this important class. The specific substitution pattern on the phenyl ring—a fluorine at position 3 and a bromine at position 4—further enhances its synthetic potential. The fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, a common strategy in pharmaceutical design. The bromine atom on the aromatic ring serves as a handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of additional complexity. This guide provides a comprehensive technical overview for researchers utilizing this powerful synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1003879-02-4[3][4]
Molecular Formula C₈H₅Br₂FO[3]
Molecular Weight 295.93 g/mol [3]
Appearance Yellow solid[3]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. While a specific complete spectrum for this exact molecule is not publicly available, the expected signals can be inferred from closely related analogs like 2-bromo-1-(4-fluorophenyl)ethanone and 2-bromo-1-(4-bromophenyl)ethanone.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two main regions.

    • Aromatic Region (approx. 7.5-8.0 ppm): The three protons on the phenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling.

    • Aliphatic Region (approx. 4.4 ppm): A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br) is characteristic of α-bromoketones.[5][6]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of eight distinct carbon environments.

    • Carbonyl Carbon (approx. 190 ppm): A signal in this downfield region is indicative of the ketone functional group.[5]

    • Aromatic Carbons (approx. 115-140 ppm): Multiple signals corresponding to the carbons of the phenyl ring, with their chemical shifts influenced by the fluorine and bromine substituents. Carbon-fluorine coupling would be observable.

    • Aliphatic Carbon (approx. 30 ppm): A signal for the -CH₂Br carbon.[5]

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be observed around m/z 294, 296, and 298 with relative intensities corresponding to the natural abundance of the bromine isotopes.

Synthesis and Mechanistic Considerations

The most common and direct method for preparing α-bromoketones is through the α-bromination of the corresponding ketone precursor.[1]

Synthesis Protocol: α-Bromination of 1-(4-bromo-3-fluorophenyl)ethanone

A reliable method for the synthesis of the title compound involves the reaction of 1-(4-bromo-3-fluorophenyl)ethanone with a brominating agent such as copper(II) bromide.[3]

Experimental Protocol:

  • To a solution of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.6 mmol) in ethyl acetate (50 mL), add copper(II) bromide (2.1 g, 9.7 mmol).

  • Stir the reaction mixture at 60°C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the copper salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel, eluting with an ethyl acetate/petroleum ether gradient, to yield this compound as a yellow solid (yield: ~44%).[3]

Causality and Optimization:

  • Reagent Choice: Copper(II) bromide is an effective and relatively mild brominating agent for ketones. It avoids the use of elemental bromine, which is highly toxic and corrosive, and can sometimes lead to over-bromination or aromatic ring bromination.[1]

  • Solvent: Ethyl acetate is a suitable solvent that dissolves the starting material and is relatively inert under the reaction conditions.

  • Temperature: Heating to 60°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction Conditions cluster_workup Workup & Purification start_ketone 1-(4-bromo-3-fluorophenyl)ethanone reaction Stir at 60°C for 12h start_ketone->reaction cu_bromide Copper(II) Bromide (CuBr₂) cu_bromide->reaction solvent Ethyl Acetate solvent->reaction cooling Cool to Room Temp reaction->cooling filtration Filter cooling->filtration concentration Concentrate filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography product This compound chromatography->product HantzschSynthesis reagent1 2-Bromo-1-(4-bromo- 3-fluorophenyl)ethanone intermediate Thiazoline Intermediate reagent1->intermediate Nucleophilic Attack (S) reagent2 Thiourea (or derivative) reagent2->intermediate product Substituted 2-Amino-4-arylthiazole intermediate->product Cyclization & Dehydration

Caption: Generalized Hantzsch synthesis of thiazoles using the title compound.

This reaction is highly versatile, and by using different substituted thioureas or thioamides, a library of diverse thiazole derivatives can be generated. These derivatives are key intermediates for the development of novel therapeutic agents. [7][8]

Safety and Handling

This compound, like other α-bromoketones and phenacyl bromides, should be handled with care. It is classified as a corrosive substance that can cause severe skin burns and eye damage. [9]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in organic synthesis and drug discovery. Its well-defined reactivity, particularly in the formation of heterocyclic compounds like thiazoles, makes it an essential tool for medicinal chemists. The synthetic protocol is straightforward, and the compound's multiple functional handles allow for extensive downstream derivatization. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will enable researchers to fully exploit its synthetic utility in the development of novel chemical entities.

References

  • Asian Publication Corporation. Dibromoketone as Synthetic Equivalent to α-Bromoketones: Synthesis of Some New Thiazole as Antimicrobial Agents. Available from: [Link]

  • Al-Romaigh, H. A., Al-Dawsari, M. M., Al-Zahrani, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736. Available from: [Link]

  • Prakash, O., Kumar, A., & Singh, S. P. (2004). α,α-Dibromoketone precursors in the synthesis of some new thiazole derivatives: Thiazol-2-yl hydrazonobutanoates, thiazol-2-yl pyrazole-4-carboxylates and acids. Heterocycles, 63(5), 1193-1202. Available from: [Link]

  • Pop, R., Moldovan, C. M., Turos-Mertan, G., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6690. Available from: [Link]

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  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. Available from: [Link]

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An In-Depth Technical Guide to 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS No: 1003879-02-4), a halogenated phenacyl bromide derivative with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a robust two-step synthesis pathway involving Friedel-Crafts acylation and subsequent electrophilic α-bromination, and presents a detailed, field-proven experimental protocol. Mechanistic insights, chemical reactivity, potential applications in medicinal chemistry, and critical safety protocols are discussed to provide researchers, scientists, and drug development professionals with a thorough and practical resource for utilizing this valuable chemical building block.

Introduction: The Strategic Value of Substituted Phenacyl Bromides

Phenacyl bromides, or α-bromoacetophenones, represent a cornerstone class of reagents in organic synthesis. The introduction of a bromine atom at the α-position to a carbonyl group dramatically enhances the molecule's reactivity, transforming it into a potent electrophile for a variety of subsequent chemical transformations.[1] This reactivity makes α-bromo ketones critical building blocks for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and bioactive heterocyclic compounds.[1][2]

The subject of this guide, this compound, incorporates multiple strategic halogen atoms. The fluorine atom on the phenyl ring can modulate the compound's electronic properties, metabolic stability, and binding affinity in a biological context, while the aromatic bromine and the α-bromine serve as distinct reactive handles for sequential, site-selective modifications. This multi-functionalized profile makes it a highly valuable intermediate for creating diverse chemical libraries aimed at discovering novel therapeutic agents.

Physicochemical Profile

The fundamental properties of this compound are summarized below. This data provides the foundational knowledge required for its effective use in experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

PropertyValueSource
IUPAC Name This compoundInternal
CAS Number 1003879-02-4[3][4][5]
Molecular Formula C₈H₅Br₂FO[3]
Molecular Weight 295.93 g/mol [3]
Appearance Yellow Solid (as per reported synthesis)[3]
Solubility Soluble in organic solvents such as ethyl acetate and dichloromethane.[3][6]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via a two-step sequence starting from commercially available 1-bromo-2-fluorobenzene. This strategy involves the initial formation of the acetophenone core followed by selective bromination at the α-carbon.

Retrosynthetic Pathway

The overall synthetic transformation is visualized below, highlighting the key bond formations.

G target This compound intermediate 1-(4-Bromo-3-fluorophenyl)ethanone target->intermediate α-Bromination starting_material 1-Bromo-2-fluorobenzene intermediate->starting_material Friedel-Crafts Acylation reagent1 Acetyl Chloride / AlCl₃ reagent1->intermediate reagent2 CuBr₂ reagent2->target

Caption: Retrosynthetic analysis for the target compound.

Step 1: Friedel-Crafts Acylation

The first step involves the synthesis of the precursor ketone, 1-(4-bromo-3-fluorophenyl)ethanone. This is accomplished via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[7][8]

  • Causality of Reagent Choice: 1-bromo-2-fluorobenzene is reacted with an acylating agent like acetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8][9] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is then attacked by the electron-rich aromatic ring.[9][10] The fluorine and bromine substituents are ortho, para-directing groups. Acylation occurs predominantly at the para-position relative to the fluorine atom due to reduced steric hindrance compared to the ortho-position.[11]

Step 2: Electrophilic α-Bromination

With the ketone precursor in hand, the final step is the selective bromination of the methyl group adjacent to the carbonyl.

The α-halogenation of ketones under neutral or acidic conditions proceeds through an enol intermediate.[1][12][13] The carbonyl oxygen is protonated (or coordinated to a Lewis acid like Cu²⁺), which increases the acidity of the α-protons.[12] Subsequent deprotonation forms a nucleophilic enol, which attacks an electrophilic bromine source.[12][14] This mechanism ensures that only one bromine atom is added, as the electron-withdrawing effect of the first bromine deactivates the product towards further enolization.[15]

G cluster_0 Keto-Enol Tautomerism (Acid-Catalyzed) cluster_1 Electrophilic Attack Keto Ketone (R-CO-CH₃) ProtonatedKeto Protonated Ketone (R-C(OH⁺)-CH₃) Keto->ProtonatedKeto + H⁺ ProtonatedKeto->Keto - H⁺ Enol Enol Intermediate (R-C(OH)=CH₂) ProtonatedKeto->Enol - H⁺ Enol->ProtonatedKeto + H⁺ Br2 Br-Br Enol->Br2 Nucleophilic Attack Intermediate Brominated Oxonium Ion Enol->Intermediate Product α-Bromo Ketone (R-CO-CH₂Br) Intermediate->Product - H⁺

Caption: Generalized mechanism of acid-catalyzed α-bromination.

While molecular bromine (Br₂) in acetic acid is a traditional method for α-bromination, it involves handling a highly corrosive and volatile liquid.[16] Copper(II) bromide (CuBr₂) offers a more convenient and safer alternative.[17][18] It is a stable solid that serves as an effective source of electrophilic bromine for the α-bromination of ketones, often requiring only gentle heating in a suitable solvent like ethyl acetate.[3]

Detailed Experimental Protocol

The following protocol for the synthesis of this compound is based on a validated procedure.[3] This self-validating system includes clear steps for reaction, workup, and purification to ensure reproducibility.

Synthesis Workflow

G A 1. Charge Reactor - 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) - Copper(II) Bromide (2.1 eq) - Ethyl Acetate B 2. Reaction - Stir at 60 °C for 12 hours A->B C 3. Workup - Cool to room temperature - Filter to remove copper salts B->C D 4. Isolation - Concentrate filtrate under reduced pressure C->D E 5. Purification - Silica gel column chromatography - Eluent: Ethyl acetate/Petroleum ether D->E F 6. Final Product - this compound - Yellow Solid (44% yield) E->F

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology

Reagents and Equipment:

  • 1-(4-bromo-3-fluorophenyl)ethanone (Starting Material)

  • Copper(II) bromide (CuBr₂)

  • Ethyl acetate (EtOAc), reagent grade

  • Petroleum ether, reagent grade

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-(4-bromo-3-fluorophenyl)ethanone (e.g., 1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL).[3] The use of a slight excess of CuBr₂ ensures complete conversion of the starting material.

  • Heating: Heat the mixture to 60°C and stir for 12 hours under a reflux condenser.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. The insoluble copper(I) bromide byproduct and excess copper(II) bromide will precipitate.

  • Filtration: Filter the mixture through a pad of celite or filter paper to remove the solid copper salts. Rinse the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product as a residue.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the desired compound as a yellow solid (reported yield: 44%).[3]

Expected Characterization Data

While specific spectroscopic data for the title compound is not available in the cited literature, data for analogous compounds can provide an expected profile for validation.

AnalysisAnalogous CompoundObserved DataReference
¹H NMR 2-Bromo-1-(4-bromophenyl)ethanoneδ (ppm) = 7.85-7.82 (m, 2H), 7.66-7.60 (m, 2H), 4.41 (s, 2H, -COCH₂ Br)[19]
¹³C NMR 2-Bromo-1-(4-bromophenyl)ethanoneδ (ppm) = 190.29 (C=O), 132.52, 132.10, 130.31, 129.18 (Aromatic C), 30.40 (C H₂Br)[19]
Mass Spec N/AExpected M⁺ peaks for Br isotopes: ~294, 296, 298Theoretical

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its identity as an α-bromo ketone. The α-carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Key Potential Reactions:

  • Nucleophilic Substitution: The α-bromine is an excellent leaving group, allowing for facile Sₙ2 reactions with nucleophiles such as amines, thiols, and carboxylates to introduce new functional groups.

  • Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide is a classic method for constructing thiazole rings, which are prevalent scaffolds in many FDA-approved drugs.

  • Favorskii Rearrangement: Treatment with a strong base can induce a rearrangement to form carboxylic acid derivatives.

  • Formation of α,β-Unsaturated Ketones: Base-induced elimination of HBr can be used to synthesize the corresponding α,β-unsaturated ketone, another valuable synthetic intermediate.[13][15]

These reactions position the title compound as a strategic starting material for developing novel compounds in medicinal chemistry, particularly for anticancer, antimicrobial, or anti-inflammatory agents where halogenated aromatic and heterocyclic motifs are common.[2][20]

Safety and Handling

As a member of the phenacyl bromide class, this compound must be handled with stringent safety precautions. Data from closely related compounds indicate significant hazards.

  • Hazard Identification:

    • Corrosive: Causes severe skin burns and eye damage.[21][22]

    • Lachrymator: The compound is expected to be a strong tear-inducing agent.

    • Toxic: Harmful if inhaled or swallowed.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[22][23]

  • Handling Procedures: Avoid creating dust. Prevent all contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[23][24]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is often recommended to store such reactive compounds under refrigeration (2-8°C) and away from incompatible materials like strong bases and oxidizing agents.[2][22]

  • Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized chemical intermediate with high potential for advanced organic synthesis. Its trifunctional halogenated structure provides multiple, distinct points for chemical modification, making it an ideal substrate for building molecular complexity. This guide has detailed its physicochemical properties, a reliable synthetic protocol rooted in fundamental organic reactions, and its potential applications in drug discovery. By adhering to the outlined experimental and safety procedures, researchers can effectively and safely leverage this compound to drive innovation in science and industry.

References

  • Cowper, R. M., & Davidson, L. H. (n.d.). Phenacyl bromide. Organic Syntheses Procedure. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2017). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Retrieved from [Link]

  • YouTube. (2025). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • Chemsrc. (2025). 2-Bromo-1-(4-fluorophenyl)ethanone-d4 | CAS#:1219803-30-1. Retrieved from [Link]

  • StudyLib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. Retrieved from [Link]

  • Autechaux. (n.d.). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Ultrasound Promoted One-Pot Synthesis of α-Halo Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

  • NIST. (n.d.). Bromo-4-fluoroacetophenone. WebBook. Retrieved from [Link]

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A Comprehensive Technical Guide to 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is a halogenated acetophenone derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring two bromine atoms and a fluorine atom, imparts unique reactivity, making it a valuable building block for the synthesis of complex organic molecules and potential pharmaceutical agents. This guide provides an in-depth overview of its chemical identity, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Synonyms

The systematic IUPAC name for this compound is this compound. It is also known by several other names, which are crucial for researchers to recognize when searching chemical databases and literature.

Identifier Type Identifier
IUPAC Name This compound
CAS Number 1003879-02-4
Molecular Formula C₈H₅Br₂FO
Molecular Weight 295.93 g/mol
Synonyms 4-Bromo-3-fluorophenacyl bromide; Ethanone, 2-bromo-1-(4-bromo-3-fluorophenyl)-

The presence of both fluorine and bromine atoms in the molecule significantly influences its physicochemical properties and biological activity. The strategic incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1][2][3]. The bromine atoms, particularly the alpha-bromo ketone moiety, provide a reactive handle for a variety of chemical transformations.

Synthesis and Mechanism

The primary route for the synthesis of this compound involves the α-bromination of its precursor, 1-(4-bromo-3-fluorophenyl)ethanone[4].

Precursor: 1-(4-bromo-3-fluorophenyl)ethanone

This precursor, also known as 3-fluoro-4-bromo-acetophenone, is a key starting material. Its identifiers are provided in the table below.

Identifier Type Identifier
IUPAC Name 1-(4-bromo-3-fluorophenyl)ethanone
CAS Number 304445-49-6
Synonyms 3-Fluoro-4-bromo-acetophenone; 4-Bromo-3-fluoroacetophenone; 4'-Bromo-3'-fluoroacetophenone
Experimental Protocol: α-Bromination

A common and effective method for the synthesis of the target compound is the reaction of 1-(4-bromo-3-fluorophenyl)ethanone with a brominating agent, such as copper(II) bromide, in an appropriate solvent like ethyl acetate[4].

Step-by-Step Methodology:

  • Reaction Setup: A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1 equivalent) and copper(II) bromide (approximately 2.1 equivalents) is prepared in ethyl acetate.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically around 60°C, for a sufficient duration, often 12 hours, to ensure complete conversion[4].

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a solvent system such as ethyl acetate/petroleum ether to yield this compound as a yellow solid[4].

The underlying mechanism of this α-bromination in the presence of an acid catalyst proceeds through the formation of an enol intermediate. The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic bromine source[5][6].

Synthesis_Workflow Precursor 1-(4-bromo-3-fluorophenyl)ethanone Reaction Stir at 60°C for 12h Precursor->Reaction Reagents Copper(II) Bromide Ethyl Acetate Reagents->Reaction Workup Cool, Filter Reaction->Workup Purification Concentrate & Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the α-bromo ketone functional group. This moiety is a potent electrophile, making the α-carbon susceptible to nucleophilic attack[7]. This reactivity is the cornerstone of its utility in organic synthesis.

Key Reactions of α-Bromoketones:
  • Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the α-position, a critical step in the construction of more complex molecular architectures[7][8].

  • Formation of Heterocycles: α-Bromoketones are versatile precursors for the synthesis of a diverse array of heterocyclic compounds, such as imidazoles, thiazoles, and triazoles. For instance, the reaction of an α-bromoketone with a thioamide is a classic method for the synthesis of thiazole rings[9].

  • Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

  • Dehydrobromination: Treatment with a base can lead to the elimination of hydrogen bromide, forming an α,β-unsaturated ketone. This is a valuable method for introducing carbon-carbon double bonds into a molecule[5][6].

Reactivity_Diagram cluster_reactions Key Reactions center_node This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, thiols) center_node->Nucleophilic_Substitution Nu: Heterocycle_Formation Heterocycle Formation (e.g., Thiazoles, Imidazoles) center_node->Heterocycle_Formation Amidine/Thioamide Favorskii_Rearrangement Favorskii Rearrangement (with base) center_node->Favorskii_Rearrangement Base Dehydrobromination Dehydrobromination (to α,β-unsaturated ketone) center_node->Dehydrobromination Base

Sources

potential biological activity of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Halogenated Phenacyl Bromide

This compound (CAS: 1003879-02-4) is a halogenated acetophenone derivative belonging to the α-bromoketone class of compounds.[1] Its structure, characterized by a highly reactive α-bromomethyl ketone group and a di-substituted phenyl ring, suggests significant potential as a biologically active agent or a key intermediate in the synthesis of complex pharmaceutical molecules.[2] While direct studies on the biological effects of this specific molecule are not prevalent in current literature, its chemical architecture provides a strong basis for predicting its activity.

Phenacyl bromides and related α-haloketones are renowned for their role as potent alkylating agents, capable of forming covalent bonds with biological nucleophiles.[3][4] This reactivity is the cornerstone of their utility in chemical synthesis and is the primary driver for their potential pharmacological effects.[5] This guide will provide a comprehensive analysis of the predicted biological activities of this compound, propose robust experimental workflows for its evaluation, and discuss the underlying mechanistic rationale.

Physicochemical Profile

PropertyValueSource
CAS Number 1003879-02-4[1][6]
Molecular Formula C₈H₅Br₂FO[1]
Molecular Weight 295.93 g/mol [1]
Chemical Class α-Bromoketone / Phenacyl Bromide[2]

Part 1: Predicted Biological Activities & Mechanistic Rationale

The structure of this compound suggests two primary avenues for biological investigation: antimicrobial and anticancer activities. This prediction is based on the well-documented activities of structurally related α-bromoketones and phenacyl bromide derivatives.[7][8][9]

Potential as a Covalent Enzyme Inhibitor (Anticancer Activity)

The α-bromoketone moiety is a classic "warhead" for targeted covalent inhibition. It can undergo a nucleophilic substitution (Sₙ2) reaction with electron-rich amino acid residues within the active sites of enzymes, such as cysteine (thiol group) or histidine (imidazole group).[3] This irreversible binding can lead to potent and prolonged inactivation of the target protein.

Many successful drugs, particularly in oncology, operate via this mechanism. The presence of a fluorine atom and a second bromine on the phenyl ring can significantly modulate the compound's electrophilicity, cell permeability, and metabolic stability, making it an interesting candidate for screening.[10] For instance, the structurally related compound 2-Bromo-1-(4-fluorophenyl)ethanone is a known precursor for synthesizing aromatase inhibitors, which are crucial in treating hormone-dependent breast cancer.[7] This strongly suggests that the target compound could be investigated for similar inhibitory activities against enzymes implicated in cancer progression.

G cluster_0 Before Reaction cluster_1 After Covalent Binding Compound C₈H₅Br₂FO (Electrophile) Enzyme_Inactive Enzyme (Inactive - Covalently Bound) Compound->Enzyme_Inactive Sₙ2 Reaction Enzyme_Active Enzyme (Active Site Cys-SH) HBr HBr (Byproduct)

Caption: Proposed mechanism of covalent enzyme inhibition.

Potential as an Antimicrobial Agent

The high reactivity of α-bromoketones also makes them promising candidates for antimicrobial agents. They are key precursors in the synthesis of thiazole-containing compounds, a class of heterocycles known for a wide range of biological activities, including antibacterial and antifungal properties.[9] The proposed mechanism of action is the alkylation of essential bacterial enzymes, disrupting critical metabolic or structural pathways. Studies on α-bromoketones derived from natural products have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[8] The halogenation pattern on the phenyl ring of this compound could enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell walls.

Part 2: Proposed Experimental Validation Workflows

To empirically test the predicted activities, a tiered screening approach is recommended. This workflow ensures a logical progression from broad primary screening to more focused mechanistic studies.

G cluster_0 Workflow Overview cluster_1 Primary Assays cluster_2 Secondary Assays start Compound Acquisition & QC primary_screening Tier 1: Primary Screening start->primary_screening secondary_screening Tier 2: Secondary & Mechanistic Assays primary_screening->secondary_screening If Active antimicrobial Antimicrobial MIC Assay (Bacterial Panel) primary_screening->antimicrobial cytotoxicity Cytotoxicity MTT Assay (Cancer & Normal Cell Lines) primary_screening->cytotoxicity data_analysis Data Analysis & SAR secondary_screening->data_analysis bactericidal MBC Assay antimicrobial->bactericidal If MIC < 10 µM enzyme_inhibition Covalent Inhibition Assay (e.g., Papain) cytotoxicity->enzyme_inhibition If Selective Cytotoxicity

Caption: Tiered experimental workflow for activity screening.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.

Methodology: Broth Microdilution

  • Bacterial Panel:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Preparation of Compound: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Assay Plate Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). Use a known antibiotic (e.g., Ciprofloxacin) as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Screening

Objective: To evaluate the cytotoxic effect of the compound on cancer and non-cancerous cell lines.

Methodology: MTT Assay

  • Cell Line Panel:

    • Cancer: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma)

    • Non-cancerous: HEK293 (human embryonic kidney)

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the compound (e.g., from 100 µM to 0.1 µM) for 48 hours. Use DMSO as a vehicle control and Doxorubicin as a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Part 3: Structure-Activity Rationale and Data Interpretation

The interpretation of initial screening data is critical for guiding further research.

Caption: Logical relationship of structural moieties to activity.

Interpreting Potential Outcomes

  • Scenario 1: Potent and Selective Cytotoxicity: If the compound shows a low IC₅₀ value against cancer cells (e.g., MCF-7) but a high IC₅₀ against non-cancerous cells (e.g., HEK293), this suggests a favorable therapeutic window. The next step would be to perform a mechanistic assay, such as testing for inhibition of aromatase or other relevant cancer targets.

  • Scenario 2: Broad-Spectrum Antimicrobial Activity: A low MIC value against both Gram-positive and Gram-negative bacteria indicates broad-spectrum potential. A follow-up Minimum Bactericidal Concentration (MBC) assay would be necessary to determine if the effect is bacteriostatic or bactericidal.

  • Scenario 3: No Significant Activity: A lack of activity could imply poor cell permeability, rapid metabolism, or a lack of suitable biological targets. Structural modifications to the phenyl ring could be explored to alter its physicochemical properties.

Safety and Handling

As an α-bromoketone, this compound should be handled with caution. These compounds are typically lachrymatory (tear-inducing) and are potent alkylating agents.[11] All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound represents a molecule with significant, albeit currently unexplored, potential as a biologically active agent. Its inherent reactivity as an α-bromoketone provides a strong rationale for investigating its efficacy as both an anticancer and antimicrobial compound through covalent modification of protein targets. The experimental workflows detailed in this guide offer a robust and logical pathway for systematically evaluating this potential. The insights gained from such studies will be invaluable for drug development professionals seeking novel covalent inhibitors and antimicrobial agents.

References

  • PubChem. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. (2025). [Link]

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

  • May, Y., et al. Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry. (2011). [Link]

  • RSC Publishing. The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chemsrc. 2-Bromo-1-(4-fluorophenyl)ethanone-d4 | CAS#:1219803-30-1. (2025). [Link]

  • ResearchGate. Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. [Link]

  • Chemical Review and Letters. Vicinal oxybromination of styrene derivatives: Direct Access to phenacyl bromides. (2025). [Link]

  • RSC Publishing. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry. [Link]

  • PubMed. α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity. [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. (2021). [Link]

  • ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]

  • The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]

  • Asian Publication Corporation. Dibromoketone as Synthetic Equivalent to α-Bromoketones: Synthesis of Some New Thiazole as Antimicrobial Agents. [Link]

  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

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Introduction: A Versatile Synthon in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone for Advanced Research and Development

This compound is a highly functionalized aromatic ketone that has emerged as a significant building block in organic synthesis and drug discovery. Its structure, featuring an α-bromoketone moiety and a polysubstituted phenyl ring with both bromine and fluorine atoms, offers multiple reaction sites for constructing complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its synthesis, chemical properties, reactivity, and strategic applications, particularly in the development of novel therapeutics.

The presence of the α-bromoketone functional group makes it a potent electrophile, ideal for reactions with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.[1][2] The di-bromo, fluoro-substituted phenyl ring is a common motif in pharmacologically active compounds, influencing factors such as metabolic stability, binding affinity, and lipophilicity. Consequently, this reagent serves as a valuable precursor for creating libraries of compounds for high-throughput screening and as a key intermediate in the targeted synthesis of potential drug candidates.[3][4]

Physicochemical and Structural Data

A clear understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 1003879-02-4[5][6]
Molecular Formula C₈H₅Br₂FO[5]
Molecular Weight 295.93 g/mol [5][7]
IUPAC Name This compound[7]
Canonical SMILES C1=CC(=C(C=C1Br)F)C(=O)CBr[7]

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is critical for its application in multi-step synthetic campaigns. The most common and effective method is the direct α-bromination of the corresponding acetophenone derivative, 1-(4-bromo-3-fluorophenyl)ethanone.

Rationale for Synthetic Approach

The α-position of a ketone is acidic and can be deprotonated to form an enolate, which then acts as a nucleophile. However, direct bromination with Br₂ can lead to polybromination and side reactions. Using a metal bromide, such as copper(II) bromide (CuBr₂), provides a controlled source of bromine and facilitates a cleaner, more selective monobromination at the α-carbon.[5] The reaction proceeds via an enolate or enol intermediate, which attacks the copper(II) bromide complex. Ethyl acetate is a suitable solvent as it is relatively non-polar and has a boiling point that allows for moderate heating to drive the reaction to completion.

Detailed Experimental Protocol

Reaction: Bromination of 1-(4-bromo-3-fluorophenyl)ethanone

Reagents and Materials:

  • 1-(4-bromo-3-fluorophenyl)ethanone

  • Copper(II) bromide (CuBr₂)

  • Ethyl acetate (EtOAc)

  • Silica gel for chromatography

  • Petroleum ether

Procedure:

  • A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) is prepared in ethyl acetate (50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[5]

  • The reaction mixture is stirred and heated to 60°C for 12 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • After completion, the mixture is allowed to cool to room temperature.

  • The solid copper(I) bromide byproduct and any unreacted copper(II) bromide are removed by filtration.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • The residue is purified by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent.[5]

  • Fractions containing the desired product are combined and concentrated to yield this compound as a yellow solid (yields around 44% have been reported).[5]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 1. Combine Starting Material (1-(4-bromo-3-fluorophenyl)ethanone) and CuBr₂ in EtOAc React 2. Heat to 60°C Stir for 12 hours Start->React TLC Monitor by TLC React->TLC Cool 3. Cool to RT React->Cool Upon completion TLC->React If incomplete Filter 4. Filter solids Cool->Filter Concentrate 5. Concentrate filtrate Filter->Concentrate Chromatography 6. Purify via Silica Gel Chromatography Concentrate->Chromatography End Final Product: This compound Chromatography->End

Fig 1. Step-by-step workflow for the synthesis and purification of the title compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of the α-bromoketone functional group.[1] The presence of two strong electron-withdrawing groups—the carbonyl and the bromine atom—makes the α-carbon highly electrophilic and the α-hydrogens acidic.[2][8]

Key Reaction Sites:

  • α-Carbon (C2): Highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This is the most common reaction pathway.

  • Carbonyl Carbon (C1): An electrophilic site that can be attacked by strong nucleophiles.

  • α'-Hydrogens (on the phenyl ring): Not typically reactive in this context.

  • α-Hydrogens: The acidity of these is exploited in reactions like the Favorskii rearrangement, though substitution is more common.[8]

Fig 2. Primary electrophilic sites for nucleophilic attack on α-bromoketones.

This dual reactivity allows for a vast array of chemical transformations:

  • Synthesis of Heterocycles: α-Bromoketones are classic precursors for synthesizing a wide variety of heterocycles, which are core structures in many pharmaceuticals. For example, reaction with thioamides or thioureas can yield thiazoles, while reactions with hydrazines can lead to pyrazoles.[2]

  • Alkylation of Nucleophiles: It readily alkylates soft nucleophiles like primary amines, thiols, and carbanions. The reaction with primary amines is a well-established route to α-amino ketones, which are themselves valuable synthetic intermediates.[9]

  • Precursor to α,β-Unsaturated Ketones: Elimination of HBr, typically induced by a base, can generate the corresponding α,β-unsaturated carbonyl compound, a valuable Michael acceptor.[1]

Applications in Drug Discovery and Development

While specific drugs derived directly from this compound are not prominently documented in public literature, its value lies in its role as a strategic intermediate. The structural motifs it contains are prevalent in modern therapeutics.

Case Study 1: Building Blocks for Anticancer Agents

The substituted phenyl ring is a key component in many kinase and protein-protein interaction inhibitors. For instance, compounds containing a 4-substituted methoxybenzoyl-aryl-thiazole scaffold have been developed as potent inhibitors of tubulin polymerization, showing nanomolar efficacy against melanoma and prostate cancer cells.[4] The synthesis of such thiazoles often begins with an α-bromoketone precursor, which is reacted with a thioamide in a Hantzsch-type synthesis. The 4-bromo and 3-fluoro substituents on the phenyl ring of our title compound can be used to fine-tune steric and electronic properties, potentially improving binding affinity or metabolic stability.[4]

Case Study 2: Precursors for BRD4 Inhibitors

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader protein and a major target in cancer therapy. Novel inhibitors with complex heterocyclic cores have been designed and synthesized to target BRD4.[10] Many of these syntheses involve building a core structure onto a functionalized phenyl ring. The reactivity of this compound makes it an ideal starting point for constructing such complex fused-ring systems. For example, the ketone can be transformed into an imine, and the α-bromo group can be used for an intramolecular cyclization to form a diazepine or similar ring system.

Case Study 3: Synthesis of Novel Antimicrobial Agents

The development of new antimicrobials to combat drug-resistant pathogens is a global health priority. Many novel antimicrobial agents feature complex heterocyclic scaffolds.[11] The α-bromoketone moiety is a versatile handle for synthesizing substituted imidazoles, oxazoles, and thiazoles, all of which are known to exhibit antimicrobial properties.[2][3] Furthermore, bromophenol derivatives have been explored as potential anticancer agents that function via ROS-mediated apoptotic pathways, highlighting the pharmacological relevance of the bromo-substituted phenyl ring.[12]

Applications_Flowchart cluster_reactions Key Reactions cluster_intermediates Key Intermediates cluster_final Potential Therapeutic Areas Start 2-Bromo-1-(4-bromo- 3-fluorophenyl)ethanone Alkylation Alkylation of Nucleophiles (e.g., Amines, Thiols) Start->Alkylation Cyclization Heterocycle Formation (e.g., with Thioamides) Start->Cyclization Elimination Base-induced Elimination Start->Elimination AminoKetone α-Amino Ketones Alkylation->AminoKetone Thiazole Substituted Thiazoles Cyclization->Thiazole UnsaturatedKetone α,β-Unsaturated Ketones Elimination->UnsaturatedKetone Epigenetic Epigenetic Modulators (e.g., BRD4 Inhibitors) AminoKetone->Epigenetic Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Thiazole->Anticancer Antimicrobial Antimicrobial Agents Thiazole->Antimicrobial

Fig 3. Synthetic pathways from the title compound to valuable intermediates and potential therapeutic applications.

Safety, Handling, and Storage

As with other α-haloketones, this compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: This class of compounds is typically classified as corrosive. It can cause severe skin burns and eye damage.[13][14][15] It is also a lachrymator. Inhalation of dust or vapors may cause respiratory irritation.[16]

  • Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15] Avoid creating dust. Do not breathe dust, fumes, or vapors.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[14] Some similar compounds are moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[17]

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactivity, combined with a pharmacologically relevant substitution pattern, makes it an exceptionally valuable starting material for the synthesis of diverse and complex molecules. As the demand for novel therapeutics continues to grow, the importance of versatile synthons like this one will only increase. Future research will likely focus on expanding its use in combinatorial chemistry for library synthesis and in the development of innovative, stereoselective transformations to access chiral building blocks for next-generation drugs.

References

A complete list of sources cited in this document is provided below for verification and further reading.

  • Fiveable. (n.d.). α-bromoketone Definition. Organic Chemistry Key Term. Retrieved from [Link][1]

  • PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Retrieved from [Link][7]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from [Link][17]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link][13]

  • Al-Zaydi, A. A. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6779–6837. [Link][2]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884–2888. [Link][9]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link][8]

  • Vartak, P. (2024). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. Retrieved from [Link][18]

  • Drăgan, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6543. [Link][3]

  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][5][17] triazolo [4, 3-d][5][17] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1109-1116. [Link][10]

  • Wang, Y., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 53(5), 2068–2078. [Link][4]

  • Li, W., et al. (2025). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 30(20), 4567. [Link][12]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(10), 1241. [Link][11]

  • Onkol, T., et al. (2016). Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 160-168. [Link][19]

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2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone for Research and Development

Abstract

This compound (CAS No. 1003879-02-4) is a halogenated ketone that serves as a valuable, reactive intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] As an α-bromo ketone, its utility is matched by its significant hazardous properties, including corrosive and lachrymatory effects.[3][4][5] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity. It is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar reagents.

Hazard Identification and Classification

The primary operational risk associated with this compound stems from its classification as an α-haloketone. While specific toxicological data for this exact compound is limited, data from structurally analogous compounds, such as 2-Bromo-1-(4-fluorophenyl)ethanone, strongly indicate that it should be treated as a hazardous substance.[3][6] The α-bromo functional group makes the compound highly reactive and capable of causing severe tissue damage upon contact.

The primary hazards are summarized below:

  • Corrosivity: Causes severe skin burns and serious eye damage.[3][5]

  • Irritation: May cause respiratory irritation.[7]

  • Lachrymator: Substance which increases the flow of tears.[4][8]

Based on aggregated data for similar α-bromo acetophenones, the following GHS hazard classifications should be assumed.[3][5][7]

Hazard Class Category Hazard Statement
Skin Corrosion/IrritationCategory 1B / 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

This table synthesizes GHS classifications from related compounds and represents a conservative, safety-first approach.

Chemical and Physical Properties

Understanding the physical properties of this compound is crucial for its proper handling and storage.

Property Value Source
CAS Number 1003879-02-4[9][10]
Molecular Formula C₈H₅Br₂FO[11]
Molecular Weight 295.93 g/mol [11]
Appearance Likely a yellow or beige solid, typical for brominated acetophenones.[6]
Melting Point Not specified, but a similar compound (2-Bromo-1-(4-fluorophenyl)ethanone) melts at 46-49 °C.[2][6]
Solubility Expected to be soluble in organic solvents like ethyl acetate and methanol.[2]
Reactivity The α-bromine atom facilitates nucleophilic substitution reactions.[2]
Stability Stable under recommended storage conditions, but moisture-sensitive.[2]

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The primary goal is to minimize exposure through robust engineering controls and diligent use of PPE.

Engineering Controls: The First Line of Defense

All manipulations of this compound must be performed within a certified chemical fume hood.[1][8] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, which is a primary exposure route for lachrymators and respiratory irritants.[1][8] An eyewash station and safety shower must be immediately accessible and verified to be in working order before any work begins.[7]

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory to prevent dermal and ocular exposure. The selection of PPE must be deliberate and based on the specific hazards of the compound.

  • Eye and Face Protection: Safety goggles that meet ANSI Z87.1 standards are required at all times.[8][12] Due to the severe corrosive nature of the compound, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during initial transfers from the primary container.[1][12]

  • Hand Protection: Disposable nitrile gloves provide adequate protection for incidental contact.[8] However, for extended handling or in case of a spill, heavier-duty gloves should be considered. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. Never wear contaminated gloves outside the laboratory or to touch common surfaces like door handles or keyboards.[13]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[14] Protective clothing should be worn to prevent any possibility of skin contact.[8] Open-toed shoes are strictly forbidden in any laboratory setting where hazardous chemicals are handled.[8][12]

PPE_Workflow cluster_prep Preparation Phase (Outside Lab) cluster_donning Donning Sequence (Entering Lab) cluster_doffing Doffing Sequence (Exiting Lab) Verify_Controls Verify Fume Hood, Eyewash & Shower Gather_PPE Gather All Required PPE Verify_Controls->Gather_PPE Confirm Don_Coat 1. Don Lab Coat (Button fully) Gather_PPE->Don_Coat Enter Lab Don_Goggles 2. Don Safety Goggles Don_Coat->Don_Goggles Don_Shield 3. Don Face Shield (if required) Don_Goggles->Don_Shield Don_Gloves 4. Don Gloves (Pull over cuffs) Don_Shield->Don_Gloves Work_Complete Work Complete Don_Gloves->Work_Complete Remove_Gloves 1. Remove Gloves (Avoid skin contact) Remove_Shield 2. Remove Face Shield Remove_Gloves->Remove_Shield Remove_Goggles 3. Remove Goggles Remove_Shield->Remove_Goggles Remove_Coat 4. Remove Lab Coat Remove_Goggles->Remove_Coat Wash_Hands 5. Wash Hands Thoroughly Remove_Coat->Wash_Hands Work_Complete->Remove_Gloves Begin Exit

Diagram: Personal Protective Equipment (PPE) Workflow.

Standard Operating Protocol: Handling and Storage

Adherence to a strict, pre-defined protocol is essential for mitigating risk.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][15]

  • Keep the compound segregated from incompatible materials, particularly strong oxidizing agents, strong bases, alcohols, and amines.[6][8][15]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.[16]

Handling and Dispensing
  • Preparation: Before handling, ensure all engineering controls are active and all PPE is correctly donned. Read the Safety Data Sheet (SDS) for the compound and any other reagents being used.[12]

  • Transfer: Conduct all transfers and weighing operations within the chemical fume hood to contain any dust or vapors. Use a spatula for solid transfers and avoid creating dust.[4]

  • Reaction Setup: When setting up a reaction, add the α-bromo ketone carefully. Be aware that reactions involving this type of reagent can be exothermic.

  • Post-Handling: After use, securely close the container. Decontaminate the spatula and any surfaces that may have come into contact with the chemical.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory, even if gloves were worn.[7][17]

Emergency Response Protocols

Preparedness is the key to managing laboratory incidents effectively.[16]

Exposure Scenarios
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.[4][6]

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.

  • Ventilate: Ensure the fume hood is operating to control vapor spread.

  • Contain: Wearing appropriate PPE, prevent the spill from spreading. Absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor.

Emergency_Response_Flowchart Start Incident Occurs (Spill or Exposure) Exposure_Type What type of exposure? Start->Exposure_Type Personal Exposure Spill_Type Is the spill manageable? Start->Spill_Type Chemical Spill Skin_Eye Skin / Eye Contact Exposure_Type->Skin_Eye Contact Inhalation Inhalation Exposure_Type->Inhalation Inhaled Remove_Clothing Remove Contaminated Clothing Skin_Eye->Remove_Clothing Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Flush Flush with water for 15+ minutes (Shower / Eyewash) Medical_Attention Seek Immediate Medical Attention Flush->Medical_Attention Fresh_Air->Medical_Attention Remove_Clothing->Flush Report Report Incident to Supervisor Medical_Attention->Report Minor_Spill Minor Spill Spill_Type->Minor_Spill Yes Major_Spill Major Spill Spill_Type->Major_Spill No Contain_Clean Contain & Clean Up (Use Spill Kit) Minor_Spill->Contain_Clean Alert_Evacuate Alert Others & Evacuate Area Major_Spill->Alert_Evacuate Call_Emergency Call Emergency Response Alert_Evacuate->Call_Emergency Call_Emergency->Report Dispose Dispose of Waste Properly Contain_Clean->Dispose Dispose->Report

Diagram: Emergency Response Decision Flowchart.

Waste Disposal

All waste containing this compound, including contaminated absorbents, disposable labware, and gloves, must be treated as hazardous waste.[7]

  • Place waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[6]

Conclusion

This compound is a potent synthetic building block whose utility demands a commensurate level of respect for its hazards. Its corrosive and lachrymatory properties necessitate a stringent, multi-layered safety approach. By combining robust engineering controls, diligent use of personal protective equipment, and adherence to established protocols for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this compound. A culture of safety, built on preparedness and a thorough understanding of chemical hazards, is the foundation of successful and responsible scientific advancement.

References

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
  • ChemicalBook. (2023, April 29). This compound - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone - Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Thermo Fisher Scientific. (2009, September 26). 2-Bromo-1-(4-fluorophenyl)ethan-1-one - Safety Data Sheet.
  • WorldOfChemicals. (2025, February 27). 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]

  • ChemicalBook. (2025, July 19). 2'-BROMO-4'-FLUOROACETOPHENONE - Safety Data Sheet.
  • Thermo Fisher Scientific. (2014, September 19). 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). alpha-Bromo-3'-nitroacetophenone - Safety Data Sheet.
  • Van der Eycken, J., & Appukkuttan, P. (2017). Synthetic Access to Aromatic α-Haloketones. Molecules, 22(9), 1493.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-Chloro(bromo)ketone. PubChem Compound Database. Retrieved from [Link]

  • ChemicalBook. (n.d.). 1-(3-Bromo-4-fluorophenyl)ethan-1-one(1007-15-4).
  • ChemicalBook. (n.d.). This compound synthesis.
  • University of Nevada, Reno. (n.d.). Laboratory Safety Rules & Standard Operating Procedures.
  • ECHEMI. (n.d.). 1-(2-Bromo-4-fluorophenyl)ethanone SDS, 1006-39-9 Safety Data Sheets.
  • ChemicalBook. (2023, April 23). This compound | 1003879-02-4.
  • CymitQuimica. (n.d.). CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone.
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  • École Polytechnique Fédérale de Lausanne. (n.d.). Safety in the laboratory.
  • MedChemExpress. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethanone-d4.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
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Methodological & Application

Application Note: Synthesis of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone via Selective α-Bromination Using Copper(II) Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a comprehensive guide to the synthesis of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, a key intermediate in pharmaceutical research and development. The protocol details a robust and selective method for the α-bromination of 1-(4-bromo-3-fluorophenyl)ethanone utilizing copper(II) bromide (CuBr₂). This method offers significant advantages over traditional brominating agents, including enhanced safety, operational simplicity, and high selectivity, making it a preferred choice for synthesizing α-bromo ketones. We present the underlying reaction mechanism, a detailed step-by-step experimental protocol, safety precautions, and characterization of the final product.

Introduction: The Significance of α-Bromo Aryl Ketones

α-Halo ketones are highly valuable synthetic precursors in organic chemistry due to their dual reactivity, possessing both an electrophilic carbonyl carbon and an electrophilic α-carbon susceptible to nucleophilic substitution.[1] Specifically, this compound (CAS: 1003879-02-4) serves as a critical building block for the construction of more complex molecular architectures, including various heterocyclic compounds and pharmaceutical intermediates.[1] The precise introduction of a bromine atom at the α-position of the parent ketone, 1-(4-bromo-3-fluorophenyl)ethanone, is a key transformation for its subsequent elaboration in drug discovery programs.

While elemental bromine (Br₂) can achieve this transformation, its use is fraught with challenges, including high toxicity, corrosive nature, and a tendency to cause undesired side reactions such as aromatic ring bromination, particularly with activated aryl ketones.[2] Copper(II) bromide has emerged as a superior alternative, offering a milder, cleaner, and more selective route for the α-bromination of ketones.[3][4]

Mechanism of Copper(II) Bromide Mediated α-Bromination

The bromination of ketones using copper(II) bromide proceeds through a mechanism involving the ketone's enol or enolate form. The reaction is understood to be initiated by the coordination of the ketone's carbonyl oxygen to the copper(II) center, which facilitates the tautomerization to its enol form. Two molecules of CuBr₂ then participate in a redox process where the enol is brominated, and Cu(II) is reduced to copper(I) bromide (CuBr), which precipitates from the reaction mixture.[5][6]

The proposed mechanism involves the following key steps:

  • Enolization: The starting ketone, 1-(4-bromo-3-fluorophenyl)ethanone, establishes an equilibrium with its enol tautomer. This process can be catalyzed by traces of acid (HBr) generated during the reaction.

  • Coordination and Bromination: The enol intermediate coordinates to a CuBr₂ molecule. A second CuBr₂ molecule acts as the bromine source, delivering a bromide to the α-carbon.

  • Redox Reaction: This process involves a two-electron transfer, resulting in the formation of the α-brominated ketone, two equivalents of copper(I) bromide (CuBr), and one equivalent of hydrogen bromide (HBr).[5][7]

The precipitation of the insoluble CuBr byproduct helps to drive the reaction to completion.

G cluster_0 Mechanism of CuBr₂ α-Bromination Ketone Aryl Ketone (Keto Form) Enol Enol Intermediate Ketone->Enol Tautomerization Complex Copper-Enol Complex Enol->Complex + 2 CuBr₂ Product α-Bromo Ketone Complex->Product Bromination & Redox Byproducts 2 CuBr(s) + HBr(aq) Complex->Byproducts Reduction of Cu(II)

Caption: Proposed mechanism for ketone α-bromination with CuBr₂.

Advantages of the Copper(II) Bromide Method

Employing CuBr₂ as the brominating agent offers several distinct advantages for researchers:

  • High Selectivity: CuBr₂ selectively brominates the α-carbon of the ketone without affecting the substituted aromatic ring, a common side reaction with elemental bromine.[3]

  • Safety and Handling: Copper(II) bromide is a stable solid that is significantly easier and safer to handle than volatile and highly corrosive liquid bromine.[8][9]

  • Operational Simplicity: The reaction is typically heterogeneous, and the insoluble copper(I) bromide byproduct can be easily removed by simple filtration at the end of the reaction, simplifying the workup procedure.[4][10]

  • Mild Conditions: The reaction proceeds under relatively mild heating, preserving sensitive functional groups within the molecule.[10]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[10]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount Used (mmol)Role
1-(4-bromo-3-fluorophenyl)ethanone343564-56-7219.044.6Starting Material
Copper(II) Bromide (CuBr₂)7789-45-9223.359.7Brominating Agent
Ethyl Acetate (EtOAc)141-78-688.11-Solvent
Silica Gel (for chromatography)7631-86-960.08-Stationary Phase
Petroleum Ether / Ethyl Acetate---Mobile Phase
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.6 mmol) and ethyl acetate (50 mL).

  • Addition of Reagent: Add copper(II) bromide (2.1 g, 9.7 mmol) to the flask. The amount of CuBr₂ is approximately 2.1 equivalents.

  • Reaction: Equip the flask with a reflux condenser and stir the mixture vigorously. Heat the reaction to 60°C using an oil bath or heating mantle.[10]

  • Monitoring: Maintain the temperature and stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Filtration: After 12 hours, allow the mixture to cool to room temperature. A precipitate of copper(I) bromide will be present. Filter the mixture through a Buchner funnel to remove the solid byproducts.

  • Workup - Concentration: Transfer the filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator. This will yield the crude product as a residue.[10]

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a mixture of ethyl acetate and petroleum ether to isolate the desired product.[10]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a yellow solid (Expected yield: ~600 mg, 44%).[10]

Experimental Workflow Visualization

G A 1. Setup Combine 1-(4-bromo-3-fluorophenyl)ethanone, CuBr₂, and Ethyl Acetate in a flask. B 2. Reaction Heat mixture to 60°C and stir for 12 hours. A->B C 3. Cooling & Filtration Cool to room temperature and filter to remove solid CuBr byproduct. B->C D 4. Concentration Remove solvent from the filtrate using a rotary evaporator. C->D E 5. Purification Purify the crude residue via silica gel chromatography. D->E F 6. Isolation Evaporate solvent from pure fractions to obtain the final product. E->F

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

  • General: This procedure must be conducted in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • Copper(II) Bromide: CuBr₂ is harmful if swallowed and causes severe skin burns and eye damage.[8][11] Avoid creating dust and ensure it is handled with care. It is also sensitive to moisture.[12]

  • α-Bromoketone Product: The product, this compound, belongs to the class of α-bromoketones, which are known to be strong lachrymators (tear-gas effect) and skin irritants.[4][13] Avoid inhalation of vapors or dust and prevent any contact with skin or eyes.

  • Waste Disposal: Dispose of all chemical waste, including solvents and solid byproducts, according to institutional and local environmental regulations.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Appearance: Yellow solid.[10]

  • Molecular Formula: C₈H₅Br₂FO.[10]

  • Molecular Weight: 295.93 g/mol .[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the molecular structure and the position of the bromine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.

Conclusion

The use of copper(II) bromide provides an effective, selective, and operationally straightforward method for the synthesis of this compound. This protocol avoids the hazards associated with elemental bromine and offers a reliable procedure for producing this valuable synthetic intermediate on a laboratory scale. The methodology described herein is well-suited for applications in medicinal chemistry and process development where safety and selectivity are paramount.

References

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone as a precursor for chalcone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone as a Precursor for Chalcone Synthesis

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one framework, represent a privileged scaffold in medicinal chemistry, serving as precursors to flavonoids and exhibiting a vast spectrum of pharmacological activities.[1][2][3] The introduction of halogen atoms, such as bromine and fluorine, into the chalcone structure is a validated strategy for enhancing biological efficacy, often by improving properties like lipophilicity and metabolic stability.[4][5][6] This guide provides a detailed examination of the synthesis of halogenated chalcones, with a specific focus on utilizing precursors derived from the 1-(4-bromo-3-fluorophenyl)ethanone scaffold. We will primarily detail the robust and widely adopted Claisen-Schmidt condensation method. Furthermore, we will discuss the specific role of the α-brominated analog, This compound , as a key starting material for alternative synthetic routes such as the Wittig reaction. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, characterization guidelines, and critical safety information.

The Strategic Importance of Halogenated Chalcones

Chalcones are secondary metabolites found in numerous edible and medicinal plants, forming the central core of flavonoids and isoflavonoids.[7][8] Their biological versatility is immense, with demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][7] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues, such as cysteine, in target proteins.[2]

The incorporation of fluorine and bromine atoms onto the aromatic rings is a cornerstone of modern drug design.

  • Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

  • Bromine can also increase lipophilicity and serves as a useful synthetic handle for further molecular modifications via cross-coupling reactions.[9]

The combination of these halogens in a single scaffold, as afforded by the title precursor, provides a powerful tool for developing novel therapeutic agents with potentially superior pharmacological profiles.[4][10]

Synthetic Pathways to Halogenated Chalcones

The Claisen-Schmidt Condensation: The Workhorse of Chalcone Synthesis

The most prevalent and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][11][12] This reaction involves a base- or acid-catalyzed crossed aldol condensation between an aromatic ketone (an acetophenone derivative) and an aromatic aldehyde that lacks α-hydrogens.[2][9]

Mechanism of Base-Catalyzed Claisen-Schmidt Condensation:

The reaction proceeds through three primary steps:

  • Enolate Formation: A base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the acetophenone, creating a resonance-stabilized enolate.[11]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an intermediate aldol adduct.[9][11]

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[11]

Claisen_Schmidt_Mechanism Mechanism of Base-Catalyzed Claisen-Schmidt Condensation cluster_reactants Reactants Ketone 1-(4-bromo-3-fluorophenyl)ethanone Enolate Enolate Intermediate (Resonance Stabilized) Ketone->Enolate  Base abstracts α-H⁺ Base OH⁻ Aldol Aldol Adduct Enolate->Aldol  Nucleophilic attack Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Aldol Chalcone Chalcone Product (α,β-Unsaturated Ketone) Aldol->Chalcone  Dehydration (-H₂O) Water H₂O Aldol->Water

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

The Wittig Reaction: A Key Role for this compound

While the standard Claisen-Schmidt reaction utilizes an acetophenone with α-hydrogens, the specifically named precursor, This compound , is an ideal starting material for an alternative and robust synthesis: the Wittig reaction.[13][14] This pathway avoids the use of strong bases that could be incompatible with sensitive functional groups.

The synthesis proceeds in two main steps:

  • Ylide Formation: The α-bromo ketone reacts with triphenylphosphine (PPh₃) to form a phosphonium salt. Subsequent treatment with a mild base deprotonates the carbon alpha to the phosphorus, yielding a stabilized phosphonium ylide.

  • Wittig Reaction: The ylide reacts with an aromatic aldehyde. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene (the chalcone's C=C double bond) and triphenylphosphine oxide (Ph₃P=O) as a byproduct.[13]

This method is highly reliable and often results in high yields, making it an excellent alternative for chalcone synthesis.[14]

Wittig_Synthesis Chalcone Synthesis via Wittig Reaction BromoKetone This compound Ylide Phosphonium Ylide BromoKetone->Ylide PPh3 1. PPh₃ 2. Mild Base Chalcone Chalcone Product Ylide->Chalcone  Reacts with Aldehyde Aldehyde Aromatic Aldehyde (Ar'-CHO) Aldehyde->Chalcone Byproduct Ph₃P=O Chalcone->Byproduct  + Byproduct

Caption: Wittig reaction pathway using an α-bromo ketone precursor.

Experimental Protocols & Data

Protocol: Synthesis of (E)-1-(4-bromo-3-fluorophenyl)-3-(aryl)prop-2-en-1-one via Claisen-Schmidt Condensation

This protocol describes a standard and widely used method for chalcone synthesis.[2] It utilizes the acetophenone precursor, which can be readily prepared from the corresponding α-bromo ketone if necessary.

Reagent/ParameterMolar Eq.Example QuantityNotes
1-(4-bromo-3-fluorophenyl)ethanone1.010 mmol, 2.34 gThe ketone component.
Substituted Aromatic Aldehyde1.010 mmolThe aldehyde component (e.g., benzaldehyde).
Ethanol (or Methanol)-30 mLReaction solvent.
Sodium Hydroxide (NaOH)2.020 mmol, 0.8 gBase catalyst.
Water-20 mLTo dissolve the NaOH.
Dilute Hydrochloric Acid (HCl)-As neededFor neutralization.
Reaction Conditions
Temperature-20-25°C (Room Temp.)Controlled with a water bath if needed.[15]
Reaction Time-2-4 hoursMonitor by TLC.[11]

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol (30 mL). Stir at room temperature until a clear solution is obtained.[2]

  • Catalyst Addition: Separately, prepare a solution of sodium hydroxide (2.0 eq) in water (20 mL). Cool this solution in an ice bath. Add the cold NaOH solution dropwise to the stirred ethanolic solution of reactants over 15-20 minutes. Ensure the reaction temperature does not exceed 25°C.[11]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture vigorously at room temperature for 2-4 hours. The formation of a precipitate is often an indicator of product formation.[2] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., eluent system: 10% ethyl acetate in hexane).

  • Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture slowly into a beaker containing 200 g of crushed ice.[11]

  • Neutralization & Precipitation: Acidify the mixture by slowly adding dilute HCl until the pH is neutral (pH ~7). Stir for an additional 15 minutes to ensure complete precipitation of the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral to remove inorganic impurities.[11]

  • Drying & Recrystallization: Dry the crude product in a desiccator or a vacuum oven at low heat. The product can be further purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone.[11]

Experimental_Workflow Experimental Workflow for Chalcone Synthesis Start Dissolve Ketone & Aldehyde in Ethanol AddBase Dropwise Addition of Cold NaOH Solution Start->AddBase Stir Stir at Room Temperature (2-4h, Monitor by TLC) AddBase->Stir Isolate Pour into Ice Water & Neutralize with HCl Stir->Isolate Filter Vacuum Filtration & Wash with Cold Water Isolate->Filter Purify Dry & Recrystallize from Ethanol Filter->Purify End Pure Chalcone Product Purify->End

Caption: A logical workflow for chalcone synthesis and purification.

Characterization of Synthesized Chalcones

The identity and purity of the synthesized chalcone derivatives must be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for characteristic peaks, including the C=O stretching of the α,β-unsaturated ketone (typically ~1650-1700 cm⁻¹), C=C stretching of the alkene and aromatic rings, and C-F and C-Br stretching vibrations.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The two vinyl protons (H-α and H-β) are highly characteristic, appearing as doublets with a large coupling constant (J ≈ 15-16 Hz), which confirms the trans (E) configuration of the double bond.[18] Aromatic protons will appear in their expected regions.

    • ¹³C-NMR: The carbonyl carbon (C=O) signal appears downfield (typically >185 ppm). Signals for the α and β carbons and the aromatic carbons can also be assigned.[18]

  • Mass Spectrometry (MS): Used to confirm the molecular weight and elemental composition of the synthesized compound.[9]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Safety and Handling Precautions

Precursors like this compound and related α-bromoacetophenones are hazardous chemicals that require strict safety protocols.

  • Hazard Identification: These compounds are classified as corrosive and are potent lachrymators (tear-inducing agents).[19] They can cause severe skin burns and serious eye damage.[19][20][21]

  • Engineering Controls: All handling and experimental work must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[19] A safety shower and eyewash station must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical splash goggles conforming to ANSI Z87.1 standards.[19]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure no skin is exposed.[21][22]

    • Respiratory Protection: Not typically required if work is conducted in a fume hood. If exposure limits are exceeded, a full-face respirator should be used.[21]

  • Handling and Storage: Avoid contact with skin, eyes, and clothing.[22] Do not breathe dust. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents and bases.[20]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[19][21]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[19]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20][21]

Conclusion

The 1-(4-bromo-3-fluorophenyl)ethanone framework provides a strategically important entry point for the synthesis of novel, dually halogenated chalcones. The Claisen-Schmidt condensation remains a highly effective and accessible method for this purpose. Furthermore, the α-brominated derivative, This compound , serves as a valuable precursor for alternative synthetic strategies like the Wittig reaction, expanding the synthetic chemist's toolkit. The resulting chalcones are promising scaffolds for drug discovery programs, leveraging the unique properties of fluorine and bromine to modulate pharmacological activity.[2][10] Adherence to the detailed protocols and rigorous safety precautions outlined in this guide is essential for the successful and safe synthesis and exploration of this important class of compounds.

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Sources

Application Notes and Protocols: The Strategic Utility of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, a highly reactive and versatile chemical intermediate. We will delve into its synthesis, core applications as a building block for bioactive heterocyclic scaffolds, and its potential in the broader landscape of drug discovery, including the development of enzyme inhibitors and anticancer agents. The protocols and insights provided are tailored for researchers, scientists, and professionals engaged in the field of medicinal chemistry and drug development.

Introduction: The Significance of α-Haloacetophenones in Drug Discovery

α-Haloacetophenones are a cornerstone class of intermediates in organic and medicinal chemistry. Their intrinsic reactivity, stemming from the electrophilic α-carbon and the carbonyl group, makes them ideal precursors for a vast array of chemical transformations. The specific compound of interest, This compound , incorporates several key structural features that enhance its utility:

  • α-Bromoketone Moiety: This functional group is a potent electrophile, highly susceptible to nucleophilic attack. This reactivity is the primary driver for its use in constructing complex molecular frameworks, particularly heterocyclic systems.

  • Halogenated Phenyl Ring: The presence of both bromine and fluorine atoms on the phenyl ring significantly modulates the electronic properties of the molecule. These halogens can influence reaction rates, and more importantly, they can be critical for biological activity, affecting parameters such as metabolic stability, binding affinity, and membrane permeability of the final drug candidate.[1]

While direct literature on the specific applications of this compound is specialized, its structural class is well-documented in the synthesis of compounds targeting a range of therapeutic areas.[2][3] This guide will provide both established protocols for its synthesis and a detailed look into its most powerful application—the construction of thiazole-based pharmacophores.

Compound Properties
PropertyValueReference
CAS Number 1003879-02-4[4]
Molecular Formula C₈H₅Br₂FO[4]
Molecular Weight 295.93 g/mol [4]
Appearance Yellow Solid (predicted)[4]
Primary Reactivity Electrophile at C2 (α-carbon)[5][6]

Synthesis Protocol: α-Bromination of 1-(4-bromo-3-fluorophenyl)ethanone

The most direct route to this compound is the selective α-bromination of its acetophenone precursor. The use of copper(II) bromide provides a reliable method for this transformation.[4][7]

Principle of the Method

This protocol utilizes copper(II) bromide (CuBr₂) as the brominating agent. The reaction proceeds via an enolate or enol intermediate of the starting ketone, which then attacks the copper(II) bromide to achieve selective monobromination at the α-position. Ethyl acetate serves as a suitable solvent for this reaction.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.6 mmol, 1.0 eq).

  • Reagent Addition: Add copper(II) bromide (2.1 g, 9.7 mmol, 2.1 eq) to the flask, followed by 50 mL of ethyl acetate (EtOAc).

  • Reaction Conditions: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to 60°C and stir vigorously for 12 hours.

  • Work-up and Isolation:

    • After 12 hours, allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite to remove the copper salts.

    • Wash the filter cake with a small amount of fresh ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue (a yellow solid) can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether to yield the pure this compound.[4] A reported yield for this transformation is approximately 44%.[4]

G cluster_reactants Reactants cluster_process Process cluster_products Products start_ketone 1-(4-bromo-3-fluorophenyl)ethanone solvent Ethyl Acetate (Solvent) start_ketone->solvent cu_bromide Copper(II) Bromide (CuBr₂) cu_bromide->solvent heating Heat to 60°C, 12h solvent->heating target_compound This compound heating->target_compound byproduct Copper(I) Bromide heating->byproduct

Caption: Synthesis workflow for this compound.

Core Application: Synthesis of Bioactive Thiazole Scaffolds via Hantzsch Condensation

The Hantzsch thiazole synthesis is arguably the most significant application of α-bromoacetophenones in medicinal chemistry.[8][9] This reaction provides a direct and efficient route to the thiazole ring, a privileged scaffold found in numerous FDA-approved drugs, including the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[10] The reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea.[6][11]

Mechanism of Hantzsch Thiazole Synthesis

The reaction is a robust and high-yielding process that proceeds through a well-defined pathway:[5]

  • Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic α-carbon of the this compound, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting hydroxythiazoline intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

G A α-Bromoketone + Thioamide B Sₙ2 Attack (S attacks α-Carbon) A->B Step 1 C Intermediate Formed B->C D Intramolecular Cyclization (N attacks Carbonyl C) C->D Step 2 E Hydroxythiazoline Intermediate D->E F Dehydration (-H₂O) E->F Step 3 G Final Aromatic Thiazole Product F->G

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Protocol: Synthesis of 2-Amino-4-(4-bromo-3-fluorophenyl)thiazole

This protocol provides a practical, step-by-step method for synthesizing a novel thiazole derivative using this compound. This resulting scaffold is a prime candidate for further functionalization in a drug discovery program.

Materials
  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (95%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

Step-by-Step Experimental Protocol
  • Reactant Loading: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol) and thiourea (1.2 mmol) in approximately 15-20 mL of 95% ethanol.[6]

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction is typically complete within 2-3 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting α-bromoketone spot has been consumed.

  • Neutralization and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated aqueous sodium bicarbonate solution to the stirred mixture until the solution is neutral to slightly basic (pH ~8). This step neutralizes the hydrobromide salt formed during the reaction.

    • The product, 2-Amino-4-(4-bromo-3-fluorophenyl)thiazole, will typically precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any remaining salts.

    • Allow the product to air dry or dry in a vacuum oven. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization from ethanol if necessary.

Further Potential Applications in Drug Discovery

The structural motifs present in this compound make it a valuable precursor for therapeutic agents beyond thiazoles.

A. Anticancer Agents

The incorporation of fluorinated and brominated phenyl rings is a common strategy in the design of anticancer agents.[12] The 4-bromo-3-fluorophenyl moiety can be found in molecules designed to exhibit cytotoxic activity against various cancer cell lines.[13] Derivatives of structurally similar α-bromoacetophenones have demonstrated the ability to induce cell death in cancer cells, making this a promising avenue for exploration.[2] For example, compounds containing this moiety could be elaborated into inhibitors of key signaling pathways involved in cell proliferation.

B. Enzyme Inhibitors

The reactive α-bromoketone can act as a "warhead" for covalent inhibition of enzymes. It can form a stable covalent bond with nucleophilic residues (such as cysteine or histidine) in an enzyme's active site, leading to irreversible inhibition. This strategy has been employed in the development of various enzyme inhibitors, including kinase inhibitors.[3][14] The 4-bromo-3-fluorophenyl group can serve as a key recognition element, providing specific interactions within the enzyme's binding pocket to enhance potency and selectivity.

Furthermore, related fluorophenyl-containing heterocyclic structures, such as 1,3,4-thiadiazoles, have been investigated as potential aromatase inhibitors for the treatment of hormone-dependent breast cancer.[15]

Conclusion

This compound is a high-value intermediate for medicinal chemistry research. Its well-defined reactivity, primarily through the Hantzsch thiazole synthesis, provides reliable access to a class of heterocyclic compounds with proven pharmacological relevance. The presence of a uniquely substituted bromo-fluorophenyl ring offers significant opportunities for developing novel drug candidates with tailored properties. The protocols and applications outlined in this guide serve as a foundational resource for scientists looking to leverage this powerful building block in their drug discovery programs.

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Application Note: 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, a key α-bromoketone intermediate, in the synthesis of diverse heterocyclic compounds. We delve into the mechanistic rationale and provide validated, step-by-step protocols for the construction of thiazole, imidazole, and benzofuran cores. The strategic placement of bromo and fluoro substituents on the phenyl ring makes this reagent particularly valuable for generating libraries of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Fluorinated α-Bromoketones

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic precursors, α-haloketones are distinguished by their dual reactivity, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution.[1] This unique characteristic makes them exceptionally versatile building blocks for constructing a wide array of heterocyclic systems.[1]

This compound (CAS: 1003879-02-4) is a particularly strategic reagent.[2][3] The presence of a bromine atom at the α-position provides a reactive site for nucleophilic attack, while the substituted phenyl ring offers several advantages:

  • Fluorine Substituent: The electronegative fluorine atom can significantly modulate the physicochemical properties of the final molecule, including pKa, lipophilicity, and metabolic stability—critical parameters in drug design.

  • Bromo Substituent: The bromine on the aromatic ring serves as a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further diversification and the construction of complex molecular architectures.

This guide explores the utility of this reagent in three cornerstone heterocyclic syntheses: the Hantzsch thiazole synthesis, imidazole synthesis, and benzofuran synthesis.

Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Reaction

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[4] The reaction involves the condensation of an α-haloketone with a thioamide.[4][5][6]

Mechanistic Insight

The reaction proceeds via a sequence of nucleophilic substitution, cyclization, and dehydration. The thioamide's sulfur atom, being a soft nucleophile, attacks the α-carbon bearing the bromine, displacing the bromide ion. This is followed by an intramolecular condensation where the thioamide's nitrogen atom attacks the electrophilic carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the stable, aromatic thiazole ring.[7] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[7]

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Workflow reagent 2-Bromo-1-(4-bromo- 3-fluorophenyl)ethanone + Thioamide (e.g., Thiourea) solvent Solvent (e.g., Ethanol) reagent->solvent Dissolve reaction Reaction Vessel: Reflux (Heat) solvent->reaction Charge neutralization Neutralization: Add weak base (e.g., Na2CO3 aq.) reaction->neutralization Cool & Treat precipitation Precipitation: Product crashes out of solution neutralization->precipitation workup Work-up: - Filtration - Washing - Drying precipitation->workup product Final Product: 4-(4-bromo-3-fluorophenyl)- 1,3-thiazol-2-amine workup->product

Caption: Workflow for the Hantzsch synthesis of a substituted 2-aminothiazole.

Protocol: Synthesis of 4-(4-bromo-3-fluorophenyl)-1,3-thiazol-2-amine

This protocol is adapted from standard Hantzsch synthesis procedures.[7][8]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.96 g, 10 mmol) and thiourea (0.84 g, 11 mmol).

  • Reaction Setup: Add 40 mL of absolute ethanol to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) with vigorous stirring until the mixture is neutral or slightly basic (pH ~7-8).

  • Product Precipitation: The neutral product will precipitate as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield the final compound.

Data Summary
HeterocycleReactant 2SolventTypical YieldRef.
2-AminothiazoleThioureaEthanol85-95%[7]
2-MethylthiazoleThioacetamideMethanol70-85%[5]
2-PhenylthiazoleThiobenzamideEthanol75-90%[6]

Synthesis of Substituted Imidazoles

The reaction of α-bromoketones with amidines or their equivalents (like urea or guanidine) provides a direct route to substituted imidazoles, another critical scaffold in medicinal chemistry.[9] Microwave-assisted synthesis can often accelerate these reactions, leading to higher yields and shorter reaction times.[9]

Mechanistic Insight

Similar to the Hantzsch synthesis, the reaction begins with the nucleophilic attack of a nitrogen atom from the amidine (e.g., urea) on the α-carbon of the ketone, displacing the bromide. The second nitrogen atom then undergoes a condensation reaction with the ketone's carbonyl group, followed by dehydration to form the imidazole ring.

Experimental Workflow: Microwave-Assisted Imidazole Synthesis

Imidazole_Workflow reagents 2-Bromo-1-(4-bromo- 3-fluorophenyl)ethanone + Urea + TEBA catalyst solvent Solvent System (Ethanol/Water) reagents->solvent Disperse mw_vessel Microwave Vial: Seal and Irradiate solvent->mw_vessel cooling Cooling: Allow to reach room temperature mw_vessel->cooling 3-5 min @ 700W workup Work-up: - Add ice-water - Neutralize (NaOAc) - Filter solid cooling->workup product Final Product: 4-(4-bromo-3-fluorophenyl)- 1H-imidazol-2(3H)-one workup->product

Caption: Workflow for microwave-assisted synthesis of a substituted imidazolone.

Protocol: Synthesis of 4-(4-bromo-3-fluorophenyl)-1H-imidazol-2(3H)-one

This protocol is based on the microwave-assisted method described by Dandale and Solanki.[9]

  • Reagent Preparation: In a 10 mL microwave process vial, add this compound (0.59 g, 2 mmol), urea (0.12 g, 2 mmol), and triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst (0.11 g, 0.5 mmol).

  • Solvent Addition: Add 3 mL of ethanol and 1 mL of water to the vial and seal it.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate for 3-5 minutes at a power of 700 W.

  • Cooling: After irradiation, allow the reaction mixture to cool to room temperature.

  • Work-up: Pour the cooled mixture into a beaker containing 20 mL of ice-cold water. Neutralize the solution with sodium acetate.

  • Isolation: The product will separate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: If necessary, the product can be further purified by recrystallization from ethanol.

Data Summary
HeterocycleReactant 2ConditionsTypical YieldRef.
Imidazol-2-oneUreaMicrowave, TEBA65-80%[9]
Imidazol-2-thioneThioureaMicrowave, TEBA70-85%[9]
Imidazol-2-imineGuanidineMicrowave, TEBA60-75%[9]

Synthesis of Substituted Benzofurans

Benzofurans are prevalent in natural products and pharmaceuticals. A common synthetic route involves the O-alkylation of a phenol with an α-bromoketone to form an α-phenoxy ketone, followed by an acid-catalyzed cyclodehydration.[10]

Mechanistic Insight

The first step is a standard Williamson ether synthesis, where a phenoxide ion displaces the bromide from the α-bromoketone. The resulting α-phenoxy ketone is then treated with a strong acid or dehydrating agent (like Eaton's reagent). The acid protonates the carbonyl oxygen, activating it towards intramolecular electrophilic attack by the electron-rich phenolic ring. A subsequent dehydration step rearomatizes the system to furnish the stable benzofuran ring.[10]

Experimental Workflow: Two-Step Benzofuran Synthesis

Benzofuran_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclodehydration reagents1 Phenol + Base (K2CO3) reaction1 Reaction in DMF Heat (e.g., 80°C) reagents1->reaction1 reagents2 2-Bromo-1-(4-bromo- 3-fluorophenyl)ethanone reagents2->reaction1 intermediate α-Phenoxy Ketone Intermediate reaction1->intermediate reaction2 Reaction Vessel: Heat intermediate->reaction2 Isolate & React acid Eaton's Reagent (P2O5-MeSO3H) acid->reaction2 workup2 Work-up: - Quench with ice - Extraction - Purification reaction2->workup2 product2 Final Product: Substituted Benzofuran workup2->product2

Caption: Two-step workflow for benzofuran synthesis via an α-phenoxy ketone.

Protocol: Synthesis of 2-(4-bromo-3-fluorobenzoyl)-[Substituted]-benzofuran

This protocol is a representative procedure based on established methods.[10][11]

Step A: Synthesis of the α-Phenoxy Ketone Intermediate

  • Setup: To a solution of a substituted phenol (10 mmol) in 50 mL of dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol).

  • Addition: Stir the mixture at room temperature for 20 minutes, then add this compound (2.96 g, 10 mmol).

  • Reaction: Heat the reaction mixture to 80°C for 6-8 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the α-phenoxy ketone.

Step B: Cyclodehydration to Benzofuran

  • Setup: Dissolve the α-phenoxy ketone (5 mmol) in Eaton's reagent (15 mL).

  • Reaction: Heat the mixture to 60-70°C for 1-2 hours.

  • Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the product with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired benzofuran.

Conclusion

This compound stands out as a highly effective and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. Its well-defined reactivity allows for the reliable construction of thiazole, imidazole, and benzofuran cores through established name reactions. The embedded fluoro and bromo substituents provide intrinsic handles for fine-tuning molecular properties and for subsequent synthetic elaboration, making this reagent an invaluable tool for researchers in drug discovery and materials science aiming to generate novel and diverse chemical libraries.

References

  • Izumi, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1, 83-90. [5][6]

  • Kumar, D., & Singh, S. P. (2012). Dibromoketone as Synthetic Equivalent to α-Bromoketones: Synthesis of Some New Thiazole as Antimicrobial Agents. Asian Journal of Chemistry, 24(12), 5641-5644. [12]

  • Helal, M. H. (2023). 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. Specific Chemistry. [13]

  • ChemicalBook. (n.d.). This compound synthesis. ChemicalBook. [2]

  • Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Semantic Scholar. [6]

  • Ayati, A., et al. (2021). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society, 18, 1-32. [14]

  • Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate.

  • Dandale, S. G., & Solanki, P. R. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 4(4), 875-878. [9]

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  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate.

  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans. ResearchGate. [10]

  • Sanna, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593.

  • Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [8]

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  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal.

  • ChemIntell. (n.d.). Exploring 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)Ethanone: A Key Intermediate in Pharmaceutical Synthesis. ChemIntell.

  • ResearchGate. (n.d.). Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one. ResearchGate.

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3955-3974.

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Application Notes & Protocols: Experimental Guide for 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile α-Bromo Ketone

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is a highly functionalized α-haloketone, a class of compounds renowned for their utility as versatile intermediates in organic synthesis.[1][2] The presence of two distinct electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—renders it susceptible to a wide array of nucleophilic attacks, making it a powerful building block for constructing complex molecular architectures.[3][4] The di-bromo, fluoro-substituted phenyl ring further enhances its value, providing multiple handles for subsequent cross-coupling reactions and allowing for the introduction of structural diversity crucial in medicinal chemistry and materials science.[5][6]

This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound. We move beyond simple procedural lists to explain the underlying chemical principles, offering researchers the insight needed to adapt and troubleshoot these protocols effectively. The applications detailed herein focus on the synthesis of high-value heterocyclic scaffolds, namely thiazoles and aminothiophenes, which are prevalent in numerous biologically active compounds.[7][8]

Compound Profile & Physicochemical Properties

A thorough understanding of the starting material is fundamental to successful experimentation. This compound is a solid at room temperature and requires careful handling due to its reactivity and potential hazards.

PropertyValueSource
CAS Number 1003879-02-4[9][10]
Molecular Formula C₈H₅Br₂FO[10]
Molecular Weight 295.93 g/mol [10]
Appearance Yellow solid[10]
Storage Store at 2-8°C in an inert atmosphere. Moisture sensitive.[5]

Safety, Handling, and Storage

Warning: α-Bromo ketones are lachrymators and corrosive. They can cause severe skin burns and eye damage.[11][12] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard CategoryGHS Classification & Precautionary Statements
Acute Toxicity / Corrosivity H314: Causes severe skin burns and eye damage.[12] P260: Do not breathe dust. P280: Wear protective gloves, protective clothing, eye protection, and face protection.[13] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13]
Storage & Stability P405: Store locked up.[13] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[5] Incompatible with strong oxidizing agents and strong bases.[11]

Core Reactivity: The Electrophilic Nature of α-Bromo Ketones

The synthetic versatility of this compound stems from its dual electrophilic sites. This allows for a range of reactions, primarily driven by nucleophilic attack at the α-carbon (an Sₙ2 reaction) or, under certain conditions, at the carbonyl carbon. The α-halogenation of ketones proceeds via an acid-catalyzed enol intermediate, a mechanism that underscores the reactivity of the α-position.[3][4]

Caption: General reactivity of the α-bromo ketone starting material.

Application I: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone reaction for producing thiazole rings, a privileged scaffold in medicinal chemistry.[7] The reaction proceeds by condensing an α-haloketone with a thioamide-containing species, such as thiourea.[14][15] The initial step is an Sₙ2 reaction where the sulfur of the thiourea attacks the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[14]

G start 1. Reagent Preparation react 2. Reaction (Reflux in Ethanol) start->react Combine Ketone & Thiourea workup 3. Workup & Neutralization (e.g., Na₂CO₃ solution) react->workup Cool to RT isolate 4. Isolation (Filtration of Precipitate) workup->isolate Precipitate forms purify 5. Purification (Recrystallization) isolate->purify Collect solid analyze 6. Characterization (NMR, MS, MP) purify->analyze

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Detailed Protocol: Synthesis of 2-Amino-4-(4-bromo-3-fluorophenyl)thiazole
  • Reagent Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.96 g, 10 mmol).

    • Add thiourea (1.1 eq, e.g., 0.84 g, 11 mmol).

    • Add absolute ethanol (40 mL). The use of ethanol is common as it effectively dissolves the reactants upon heating.[7][14]

  • Reaction:

    • Stir the mixture at room temperature for 10 minutes.

    • Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:2).

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. The initial product may precipitate as the hydrobromide salt.[14]

    • Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) with stirring until the mixture is neutral to slightly basic (pH ~8). This step neutralizes the HBr salt, leading to the precipitation of the free amine product.[14]

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water (3 x 20 mL) and then a small amount of cold ethanol to remove impurities.

  • Purification and Characterization:

    • Dry the crude product in a vacuum oven.

    • For higher purity, the product can be recrystallized from an appropriate solvent system, such as ethanol/water.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The melting point should also be determined.

Application II: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction for synthesizing highly substituted 2-aminothiophenes.[16][17] It involves the condensation of a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[18] The mechanism is believed to begin with a Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization.[8][16]

Detailed Protocol: One-Pot Synthesis of Ethyl 2-amino-4-(4-bromo-3-fluorophenyl)-5-methylthiophene-3-carboxylate

(This is an illustrative protocol adapted for the target ketone. Cyclohexanone is a common substrate, but the reaction is adaptable to aryl ketones.)[18]

  • Reagent Setup:

    • In a 100 mL three-necked flask fitted with a reflux condenser and a thermometer, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).

    • Add ethanol or methanol as the solvent (approx. 30 mL).

    • Add a basic catalyst. Morpholine or triethylamine (0.5 - 1.0 eq) is commonly used to promote the initial condensation.[17]

  • Reaction:

    • Stir the mixture at room temperature. An exothermic reaction may be observed.

    • Gently heat the reaction mixture to 40-50°C and maintain for 2-3 hours, monitoring by TLC. Some variations of the Gewald reaction benefit from microwave irradiation to reduce reaction times.[16][18]

  • Workup and Isolation:

    • After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.

    • The product will typically precipitate as a solid. If an oil forms, it may be induced to solidify by scratching the flask with a glass rod.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification and Characterization:

    • Recrystallize the crude solid from ethanol or methanol to obtain the pure 2-aminothiophene derivative.

    • Confirm the structure and purity via NMR, IR (noting the N-H and C=O stretches), and mass spectrometry.

Analytical Characterization

Confirming the structure of the synthesized products is a critical step. Below are the key analytical techniques and expected observations for products derived from this compound.

TechniquePurpose & Expected Observations
¹H and ¹³C NMR Provides detailed structural information. For the thiazole product, expect a characteristic singlet for the C5-H of the thiazole ring. For thiophene, expect signals corresponding to the ethyl ester and the methyl group. The aromatic region will show complex splitting patterns due to the fluoro and bromo substituents.[19][20]
Mass Spectrometry (MS) Confirms the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio) will be a key diagnostic feature.
Infrared (IR) Spectroscopy Identifies key functional groups. For the aminothiazole/thiophene, look for N-H stretches (~3100-3400 cm⁻¹). For the thiophene ester, a strong C=O stretch will be present (~1680-1720 cm⁻¹).
Melting Point (MP) A sharp melting point range is indicative of a pure crystalline compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Reagent degradation (especially the α-bromo ketone due to moisture). 3. Incorrect pH during workup (for Hantzsch synthesis).1. Increase reaction time or temperature. Monitor closely with TLC. 2. Ensure starting material is dry and stored properly. Use freshly opened reagents if possible. 3. Carefully check the pH after adding the basic solution; ensure it is ~8 to precipitate the free amine.
Oily Product / Fails to Crystallize 1. Presence of impurities. 2. Insufficient cooling during precipitation.1. Purify the crude product using column chromatography (silica gel). 2. Ensure the mixture is thoroughly cooled in an ice bath for an extended period (30-60 min). Try adding a seed crystal if available.
Multiple Spots on TLC 1. Formation of side products. 2. Unreacted starting material.1. Optimize reaction conditions (temperature, time). Purify via column chromatography. 2. Ensure correct stoichiometry or extend reaction time.

References

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  • 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. (2025). ChemAnalyst. [Link]

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  • Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. (2019). ResearchGate. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme Chemistry. [Link]

  • Gewald Aminothiophene Synthesis Mechanism. (2023). YouTube. [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Synthetic Access to Aromatic α-Haloketones. (2020). MDPI. [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. [Link]

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Application Note: A Comprehensive Guide to the Reaction Kinetics of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is a halogenated ketone of significant interest in medicinal chemistry and organic synthesis. As an α-haloketone, its reactivity is characterized by the electrophilic nature of the α-carbon, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1][2][3] Understanding the reaction kinetics of this compound is paramount for optimizing reaction conditions, controlling product formation, and elucidating reaction mechanisms. This application note provides a comprehensive guide to studying the reaction kinetics of this compound, with a focus on its nucleophilic substitution reactions. While specific kinetic data for this exact molecule is not extensively published, the principles and protocols outlined herein are based on well-established studies of analogous phenacyl bromide derivatives and provide a robust framework for investigation.[4][5]

Molecular Structure and Reactivity

This compound (C8H5Br2FO) possesses a molecular weight of 295.93 g/mol .[6] The key to its reactivity lies in the presence of the bromine atom on the carbon adjacent to the carbonyl group (the α-carbon). This bromine atom is a good leaving group, and its electron-withdrawing nature, coupled with that of the carbonyl group, renders the α-carbon highly electrophilic and susceptible to attack by nucleophiles.[1] The fluorine and second bromine atom on the phenyl ring also influence the reactivity through inductive and resonance effects.

The most common reactions involving α-haloketones are nucleophilic substitution reactions, which can proceed through different mechanisms, primarily the SN2 pathway.[7][8][9] These reactions are fundamental in forming new carbon-heteroatom bonds, making this class of compounds a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.[2][10]

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of the parent ketone, 1-(4-bromo-3-fluorophenyl)ethanone. One established method utilizes copper(II) bromide in ethyl acetate.[6]

Synthesis Protocol Example: A mixture of 1-(4-bromo-3-fluorophenyl)ethanone and copper(II) bromide in ethyl acetate is stirred at an elevated temperature (e.g., 60°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[11] Upon completion, the reaction mixture is filtered and the filtrate is concentrated. The crude product can then be purified by column chromatography.[6]

Studying the Reaction Kinetics: A General Protocol

The following sections outline a detailed protocol for studying the kinetics of the reaction between this compound and a generic nucleophile (Nu:). This protocol can be adapted for various nucleophiles such as amines, thiols, and phenoxides.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of This compound and Nucleophile (Nu:) B Thermostat reaction vessel to desired temperature A->B C Mix reactants in the vessel and start timer B->C D Withdraw aliquots at specific time intervals C->D t = t1, t2, t3... E Quench the reaction in the aliquot (e.g., by dilution/acidification) D->E F Analyze aliquot using an appropriate analytical technique (e.g., HPLC, GC-MS, NMR) E->F G Plot concentration of reactant/product vs. time F->G H Determine the initial rate of reaction G->H I Determine the order of the reaction and the rate constant (k) H->I

Caption: A generalized workflow for a kinetic study of the reaction of this compound with a nucleophile.

Materials and Reagents
  • This compound

  • Nucleophile of interest (e.g., pyridine, aniline, thiophenol)

  • Anhydrous solvent (e.g., methanol, acetonitrile, acetone)

  • Quenching agent (if necessary)

  • Internal standard for analytical measurements

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted reaction vessel with a magnetic stirrer

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometer (MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer[12]

  • Conductivity meter (for reactions producing ionic species)[5]

  • Stopped-flow apparatus for fast reactions[13]

Detailed Experimental Protocol: Nucleophilic Substitution with Pyridine

This protocol describes a typical kinetic run for the reaction with pyridine, a common nucleophile.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M in acetonitrile).

    • Prepare a stock solution of pyridine in the same solvent (e.g., 1 M in acetonitrile).

    • Prepare a stock solution of an internal standard (e.g., naphthalene) for chromatographic analysis.

  • Reaction Setup:

    • Place a known volume of the solvent in a thermostatted reaction vessel equipped with a magnetic stirrer. Allow the solvent to equilibrate to the desired temperature (e.g., 25°C).

    • Add a specific volume of the this compound stock solution to the vessel.

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding a specific volume of the pyridine stock solution to the reaction vessel and simultaneously start a timer.

    • At predetermined time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) containing the internal standard. This will stop the reaction by significantly lowering the concentration of the reactants.

  • Analytical Measurement (HPLC):

    • Inject the quenched and diluted aliquots into an HPLC system.

    • Use a suitable column (e.g., C18) and a mobile phase that allows for the separation of the starting material, product, and internal standard.

    • Monitor the elution of the compounds using a UV detector at a wavelength where the starting material and/or product have a strong absorbance.

    • Quantify the concentration of the remaining this compound at each time point by comparing its peak area to that of the internal standard.

Data Analysis

The reaction between an α-haloketone and a nucleophile like pyridine is expected to be a second-order reaction, first-order with respect to each reactant.[4] The rate law can be expressed as:

Rate = k[α-haloketone][Nucleophile]

To simplify the analysis, the reaction is often carried out under pseudo-first-order conditions by using a large excess of the nucleophile (e.g., 10-fold or more). In this case, the concentration of the nucleophile remains effectively constant throughout the reaction, and the rate law simplifies to:

Rate = k'[α-haloketone]

where k' = k[Nucleophile]

The integrated rate law for a pseudo-first-order reaction is:

ln([A]t) = -k't + ln([A]0)

where:

  • [A]t is the concentration of this compound at time t.

  • [A]0 is the initial concentration of this compound.

  • k' is the pseudo-first-order rate constant.

A plot of ln([A]t) versus time should yield a straight line with a slope of -k'. The second-order rate constant (k) can then be calculated by dividing k' by the initial concentration of the nucleophile.

Example Data Presentation
Time (min)Concentration of this compound (M)ln(Concentration)
00.0100-4.605
50.0082-4.805
100.0067-5.005
150.0055-5.202
200.0045-5.404
300.0030-5.809

Mechanistic Insights

The study of reaction kinetics can provide valuable insights into the reaction mechanism. For nucleophilic substitution on α-haloketones, the SN2 mechanism is generally favored.

Caption: A simplified representation of the SN2 mechanism for the reaction of an α-bromoketone with a nucleophile.

Factors influencing the reaction rate include:

  • Nucleophile: Stronger, less sterically hindered nucleophiles will react faster.

  • Solvent: Polar aprotic solvents can accelerate SN2 reactions.

  • Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation.

  • Substituents on the aromatic ring: The electron-withdrawing or -donating nature of the substituents can affect the electrophilicity of the α-carbon.[4]

Troubleshooting and Considerations

  • Side Reactions: Be aware of potential side reactions, such as elimination reactions, which can be favored by certain nucleophiles and reaction conditions.[1]

  • Solubility: Ensure all reactants and products are soluble in the chosen solvent system.

  • Purity of Reagents: Use high-purity reagents and solvents to avoid interference from impurities.

  • Temperature Control: Maintain a constant and accurate temperature throughout the kinetic run, as reaction rates are highly sensitive to temperature changes.

Conclusion

This application note provides a robust framework for investigating the reaction kinetics of this compound. By adapting the outlined protocols, researchers can determine rate constants, elucidate reaction mechanisms, and optimize reaction conditions for the synthesis of novel compounds. The principles of studying nucleophilic substitution on α-haloketones are well-established, and their application to this specific molecule will contribute to a deeper understanding of its chemical behavior and enhance its utility in synthetic and medicinal chemistry.

References

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (n.d.). Google Books.
  • Kintitic and theoretical studies on the reaCtion of phenacyl bromide with 4D MAJ>in the presence of certain phenols. (n.d.). Google Books.
  • 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. (2025, February 27). Vizag Chemical.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Kinetic studies on the micellar catalyzed reaction of phenacyl bromide with phenol-triethylamine in aqueous-organic mixed solvents. (2025, August 6). ResearchGate.
  • α-bromoketone Definition. (n.d.). Fiveable.
  • Savitribai Phule Pune University Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. (n.d.).
  • Nucleophilic substitution reactions of α-haloketones : a computational study. (n.d.). UPSpace.
  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012, June 27). Master Organic Chemistry.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Summit.
  • Kinetics of Nucleophilic Substitution Reactions. (2023, January 22). Chemistry LibreTexts.
  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. (n.d.). PMC.
  • α-halo ketones – Knowledge and References. (n.d.). Taylor & Francis.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS No: 1003879-02-4), a key intermediate in the development of various pharmaceutical compounds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, safety considerations, and analytical methods to ensure a safe, efficient, and scalable manufacturing process. We will delve into the chemical principles underpinning the synthesis, provide a step-by-step methodology, and address the critical aspects of process safety and quality control.

Introduction: The Significance of this compound

This compound, with the molecular formula C8H5Br2FO, is a vital building block in medicinal chemistry.[4] Its structure, featuring a reactive α-bromo ketone and a di-substituted phenyl ring with both bromine and fluorine atoms, makes it a versatile precursor for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly influence the pharmacokinetic and metabolic profiles of drug candidates, while the bromine atoms provide reactive handles for various cross-coupling reactions.[3] This application note will focus on a robust and scalable synthetic route, moving from laboratory-scale procedures to considerations for industrial production.

Strategic Approach to Large-Scale Synthesis

The synthesis of α-bromo ketones is a well-established transformation in organic chemistry.[5] For the large-scale production of this compound, the most direct and economically viable route is the α-bromination of the corresponding acetophenone precursor, 1-(4-bromo-3-fluorophenyl)ethanone (CAS No: 304445-49-6).[4][6][7]

Choice of Brominating Agent: A Balance of Reactivity and Safety

Several reagents can be employed for α-bromination, each with its own advantages and drawbacks for large-scale operations.[8]

  • Elemental Bromine (Br₂): While highly reactive and atom-economical, the use of liquid bromine on an industrial scale presents significant handling and safety challenges due to its high toxicity, corrosivity, and volatility.[9][10]

  • N-Bromosuccinimide (NBS): A solid and easier-to-handle reagent, NBS is a common choice for laboratory-scale brominations.[5][11] However, its use on a large scale can be complicated by the potential for thermal runaway reactions, especially in certain solvents like DMF, and the generation of succinimide as a byproduct, which requires removal.[9]

  • Copper(II) Bromide (CuBr₂): This reagent offers a milder and more selective method for the bromination of ketones.[4] The reaction can be carried out under relatively neutral conditions, which is advantageous for substrates with sensitive functional groups. The solid nature of CuBr₂ also simplifies handling compared to liquid bromine.

For this guide, we will focus on the Copper(II) Bromide mediated bromination due to its favorable safety profile and selectivity, making it a more amenable choice for scaling up.

Reaction Mechanism

The bromination of a ketone using CuBr₂ is believed to proceed through an enol or enolate intermediate. The ketone tautomerizes to its enol form, which then attacks the copper(II) bromide. A subsequent elimination of HBr and CuBr leads to the formation of the α-bromo ketone.

Detailed Synthesis Protocol

This protocol outlines the large-scale synthesis of this compound from 1-(4-bromo-3-fluorophenyl)ethanone.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaQuantity (molar excess)Supplier
1-(4-bromo-3-fluorophenyl)ethanone304445-49-6C₈H₆BrFO1.0 eqMajor chemical suppliers
Copper(II) Bromide7789-45-9CuBr₂2.1 eqMajor chemical suppliers
Ethyl Acetate141-78-6C₄H₈O₂Sufficient for reaction and extractionMajor chemical suppliers
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃As needed for work-upPrepared in-house
Brine (Saturated NaCl solution)N/ANaClAs needed for work-upPrepared in-house
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄As needed for dryingMajor chemical suppliers

Equipment:

  • Large-scale glass-lined or stainless steel reactor with temperature control, mechanical stirring, and a reflux condenser.

  • Addition funnel or pump for controlled reagent addition.

  • Filtration unit (e.g., Nutsche filter).

  • Separatory funnel or liquid-liquid extraction setup.

  • Rotary evaporator or other solvent removal system.

  • Crystallization vessel.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reactor Charging: Charge the reactor with 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) and ethyl acetate. Stir the mixture to ensure complete dissolution.

  • Reagent Addition: Add copper(II) bromide (2.1 eq) to the reactor. Note: This is an exothermic process, and the addition should be controlled to maintain the desired temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C) and maintain this temperature with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the insoluble copper salts. Wash the filter cake with a small amount of ethyl acetate to recover any entrained product.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel or extraction unit. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. This will remove any acidic byproducts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/heptane, to afford the final product as a solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Process Safety and Hazard Management

The large-scale synthesis of this compound requires a thorough understanding and mitigation of potential hazards.

Hazard Identification and Mitigation
HazardAssociated Reagent/StepRiskMitigation Strategy
Corrosivity and Toxicity Copper(II) Bromide, ProductCauses skin and eye irritation. Harmful if swallowed or inhaled.Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Handle in a well-ventilated area or in a closed system.
Flammability Ethyl AcetateHighly flammable liquid and vapor.Use in a well-ventilated area away from ignition sources.[9] Employ grounding and bonding for all equipment to prevent static discharge. Have appropriate fire suppression systems in place.
Thermal Runaway Reaction ExothermUncontrolled temperature increase can lead to pressure buildup and reactor failure.Controlled addition of reagents.[11] Ensure adequate cooling capacity of the reactor. Implement a quench plan in case of a runaway reaction.
Product Hazards This compoundα-bromo ketones are lachrymators and can cause severe skin and eye irritation or burns.[14][15]Handle the final product with the same level of care as the starting materials and reagents, using appropriate PPE and containment.
Hazard Analysis and Mitigation Workflow

Hazard_Analysis cluster_Analysis Hazard Analysis cluster_Mitigation Mitigation Strategies cluster_Monitoring Continuous Monitoring A Identify Potential Hazards (Chemical Reactivity, Exotherms, Toxicity) B Assess Risks (Likelihood and Severity) A->B C Engineering Controls (Closed System, Ventilation, Scrubber) B->C D Administrative Controls (SOPs, Training, Emergency Plan) B->D E Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) B->E F Process Monitoring (Temperature, Pressure) C->F D->F E->F G Review and Refine (Incident Reports, Process Improvement) F->G

Caption: A systematic approach to hazard analysis and mitigation for the synthesis process.

Analytical Quality Control

To ensure the final product meets the required specifications for use in pharmaceutical development, a robust set of analytical tests should be performed.

Analytical TestMethodSpecification
Appearance Visual InspectionOff-white to yellow solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
Purity HPLC≥ 98.0%
Melting Point Melting Point ApparatusTo be determined based on reference standard
Residual Solvents GC-HSTo comply with ICH guidelines
Representative Analytical Data

While specific data for the target compound is proprietary, analogous α-bromo ketones show characteristic spectral features. For example, in the ¹H NMR spectrum, a characteristic singlet for the -CH₂Br protons is expected to appear around 4.4 ppm.[16]

Waste Management and Environmental Considerations

The synthesis process generates waste streams that must be managed responsibly.

  • Copper Waste: The copper salts generated during the reaction should be collected and treated as heavy metal waste according to local regulations.

  • Solvent Waste: Organic solvents from the reaction and purification steps should be collected and either recycled or disposed of via incineration.

  • Aqueous Waste: The aqueous layers from the work-up should be neutralized before disposal.

Adopting principles of green chemistry, such as minimizing solvent use and exploring catalytic bromination methods, can further reduce the environmental impact of this synthesis.[8]

Conclusion

The large-scale synthesis of this compound is a critical process for the pharmaceutical industry. The protocol detailed in this application note, utilizing copper(II) bromide, provides a scalable and relatively safe method for its production. By adhering to strict safety protocols, implementing robust analytical quality control, and managing waste responsibly, manufacturers can ensure the consistent and safe supply of this important chemical intermediate.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetyl Bromide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]

  • PubChem. (n.d.). Bromoacetyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • A-Z Chemistry. (2025). 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • Organic Process Research & Development. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ACS Publications. Retrieved from [Link]

  • Scientific Update. (2024). A Dangerous Bromance. Retrieved from [Link]

  • YouTube. (2024). Bromination safety. Retrieved from [Link]

  • Molecules. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. MDPI. Retrieved from [Link]

  • Chemsrc. (2025). 2-Bromo-1-(4-fluorophenyl)ethanone-d4. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols. Retrieved from [Link]

  • Molbase. (n.d.). 1-(4-BROMO-3-FLUOROPHENYL)ETHAN-1-ONE. Retrieved from [Link]

  • StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Bridging Research and Production: The Role of 1-(4-Bromo-3-fluorophenyl)ethanone from Lab to Industry. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient and Environmentally Benign Protocol for the Synthesis of α-Bromoacetophenones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • A-Z Chemistry. (n.d.). Exploring 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)Ethanone: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-bromoacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

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The Strategic Utility of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the vast arsenal of chemical intermediates, α-haloketones stand out for their inherent reactivity and versatility. This guide focuses on a particularly valuable, yet specific, intermediate: 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone . We will explore its intrinsic chemical logic, its pivotal role in the synthesis of privileged heterocyclic scaffolds, and provide detailed, field-proven protocols for its application, thereby offering researchers a comprehensive understanding of its potential in medicinal chemistry programs.

Introduction: The Rationale for a Dihalogenated, Fluorinated Phenacyl Bromide

The chemical architecture of this compound is not a random assortment of functionalities; rather, it is a carefully orchestrated arrangement of reactive and modulating groups that render it a highly strategic intermediate in drug discovery.

  • The α-Bromoketone Moiety : This is the workhorse of the molecule. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming new carbon-heteroatom and carbon-carbon bonds, which is fundamental to the assembly of complex molecular frameworks.

  • The 4-Bromo and 3-Fluoro Phenyl Substituents : These substituents provide medicinal chemists with multiple strategic advantages. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wider chemical space and the fine-tuning of a molecule's Structure-Activity Relationship (SAR). The fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonding or other non-covalent interactions, and modulate the pKa of nearby functional groups. The specific ortho-fluoro, para-bromo substitution pattern can also influence the conformational preferences of the phenyl ring, which can be critical for optimal target engagement.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 1003879-02-4[1]
Molecular Formula C₈H₅Br₂FO[2]
Molecular Weight 295.93 g/mol [2]
Appearance Solid or liquid[3]
Purity ≥95%[3]

Safety Precautions : this compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.

Core Application: Synthesis of 2-Amino-4-(4-bromo-3-fluorophenyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs. The reaction involves the condensation of an α-haloketone with a thioamide.[4][5] The most common and versatile variant of this reaction utilizes thiourea to yield 2-aminothiazoles.

The resulting 2-amino-4-(aryl)thiazole core is a versatile platform for further chemical elaboration, making it a valuable starting point for the synthesis of libraries of compounds for high-throughput screening.

Rationale for Targeting the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a key pharmacophore in a wide range of biologically active compounds, exhibiting activities such as:

  • Kinase Inhibition : Many kinase inhibitors incorporate the 2-aminothiazole scaffold, where the amino group can act as a key hydrogen bond donor or acceptor in the hinge region of the kinase active site.

  • Antimicrobial Activity : Thiazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal properties.[6][7]

  • Anticancer Activity : A number of 2-aminothiazole derivatives have shown potent antiproliferative effects against various cancer cell lines.[8][9]

The 4-(4-bromo-3-fluorophenyl) substituent, introduced via our target intermediate, provides a valuable anchor for exploring SAR. The bromine atom can be readily converted to other functional groups using palladium-catalyzed cross-coupling reactions, allowing for the systematic investigation of the effect of different substituents at this position on biological activity.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-bromo-3-fluorophenyl)thiazole

This protocol provides a robust and reproducible method for the synthesis of 2-amino-4-(4-bromo-3-fluorophenyl)thiazole from this compound and thiourea.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (approximately 10-15 mL per gram of the starting ketone).

  • Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting ketone), allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize the hydrobromic acid formed during the reaction. Continue addition until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-amino-4-(4-bromo-3-fluorophenyl)thiazole.

Expected Outcome: The product is typically an off-white to pale yellow solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS).

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Downstream Applications and Future Perspectives

The 2-amino-4-(4-bromo-3-fluorophenyl)thiazole synthesized from our intermediate is a valuable platform for the generation of diverse chemical libraries for drug discovery.

Elaboration of the 2-Amino Group

The 2-amino group can be readily acylated, alkylated, or used in the formation of ureas and thioureas, allowing for the introduction of a wide variety of functional groups to probe interactions with biological targets.

Cross-Coupling of the 4-Bromo Substituent

The bromine atom on the phenyl ring is a key site for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, can be employed to introduce a wide range of aryl, heteroaryl, and alkyl groups. This allows for the systematic exploration of the chemical space around the 4-phenyl position, which is often crucial for optimizing potency and selectivity.

Potential as Kinase Inhibitors

The 4-(4-bromo-3-fluorophenyl)thiazole scaffold is a promising starting point for the development of novel kinase inhibitors. The 2-amino group can be functionalized to interact with the hinge region of the kinase active site, while the substituted phenyl ring can be tailored to occupy the hydrophobic pocket. The bromine atom provides a convenient handle for introducing functionalities that can target specific sub-pockets within the kinase domain, thereby enhancing selectivity.

Conclusion

This compound is a highly valuable and strategically designed intermediate for drug discovery. Its inherent reactivity, coupled with the versatile handles for further chemical modification, makes it an ideal starting material for the synthesis of complex heterocyclic compounds. The detailed protocol for the Hantzsch thiazole synthesis provided herein offers a reliable and efficient method for accessing the 2-amino-4-(4-bromo-3-fluorophenyl)thiazole scaffold, a privileged core structure in medicinal chemistry. By leveraging the unique combination of functionalities present in this intermediate, researchers can accelerate the discovery and development of novel therapeutic agents targeting a wide range of diseases.

Visualizations

Synthesis of this compound

G cluster_0 Synthesis of the Intermediate start 1-(4-bromo-3-fluorophenyl)ethanone reagent Copper(II) Bromide (CuBr₂) in Ethyl Acetate start->reagent 60°C, 12h product 2-Bromo-1-(4-bromo-3- fluorophenyl)ethanone reagent->product

Caption: Synthesis of the title intermediate.

Hantzsch Thiazole Synthesis Workflow

G cluster_1 Hantzsch Thiazole Synthesis intermediate This compound condensation Condensation & Cyclization (Ethanol, Reflux) intermediate->condensation thiourea Thiourea thiourea->condensation thiazole 2-Amino-4-(4-bromo-3-fluorophenyl)thiazole condensation->thiazole

Caption: Hantzsch thiazole synthesis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS No. 1003879-02-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for obtaining this key building block in high purity. The inherent reactivity of α-bromo ketones necessitates careful handling and optimized purification strategies to prevent impurity formation and product degradation.

FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING GUIDE

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is an oil and won't solidify. How can I purify it?

A1: Oiling out is a common issue when impurities are present, which can depress the melting point of your product.[1] Here’s a systematic approach to tackle this:

  • Initial Wash: Before attempting a more rigorous purification, wash your crude product with a cold, non-polar solvent like hexane or pentane. This can help remove highly non-polar impurities that may be contributing to the oiling.

  • Column Chromatography: This is the most effective method for purifying oily products. A well-optimized silica gel column can separate the desired product from both more polar and less polar impurities.[2]

  • Seeding: If you have a small amount of pure, solid material from a previous batch, you can try seeding the oil. Dissolve the oil in a minimal amount of a suitable solvent and add a seed crystal. Slow cooling or gentle scratching of the flask's inner surface with a glass rod can induce crystallization.

Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

A2: The thin-layer chromatography (TLC) profile can provide valuable clues about the impurities in your crude product.[3][4] Common impurities in the synthesis of this compound include:

  • Unreacted Starting Material: 1-(4-bromo-3-fluorophenyl)ethanone. This will be a less polar spot on your TLC plate compared to the product.

  • Dibrominated Product: 2,2-Dibromo-1-(4-bromo-3-fluorophenyl)ethanone. This is a common side product if an excess of the brominating agent is used or if the reaction is not carefully controlled.[1][5] It will likely have a similar polarity to your desired product, making separation challenging.

  • Solvent Residues: Residual solvents from the reaction or workup can also be present.

Q3: My product seems to be degrading during column chromatography. How can I prevent this?

A3: α-Bromo ketones can be sensitive to prolonged exposure to silica gel, which is acidic.[5] Here are some tips to minimize degradation:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 0.1-1% triethylamine in a hexane/ethyl acetate mixture).

  • Speed is Key: Do not let your column run overnight. The prolonged contact time with the stationary phase can lead to decomposition.

  • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic).

Q4: How do I choose the right solvent system for column chromatography?

A4: A good starting point for silica gel chromatography of this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2]

  • TLC Analysis: Use TLC to determine the optimal solvent ratio. Aim for a retention factor (Rf) of 0.2-0.3 for your product to ensure good separation.

  • Step Gradient: You can start with a low polarity eluent to wash out non-polar impurities and then gradually increase the polarity to elute your product.

Q5: Can I purify this compound by recrystallization?

A5: Recrystallization can be an effective technique if your crude product is relatively pure (generally >85-90%).

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or dichloromethane/hexane, can also be effective.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to form well-defined crystals.

DETAILED PURIFICATION PROTOCOLS

Protocol 1: Purification by Column Chromatography

This method is highly effective for removing both polar and non-polar impurities.

Materials:

  • Silica gel (230-400 mesh)[3]

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 98:2 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane/ethyl acetate) to elute the product.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying solid crude products with relatively high purity.

Materials:

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

VISUALIZED WORKFLOWS

Troubleshooting Purification Issues

Troubleshooting_Purification start Crude Product is_solid Is the product solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes wash Wash with cold non-polar solvent is_solid->wash No (Oily) pure_product Pure Product recrystallize->pure_product column_chrom Perform Column Chromatography column_chrom->pure_product wash->column_chrom

Caption: Decision tree for troubleshooting the purification of this compound.

Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/Ethyl Acetate load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor by TLC collect->monitor_tlc monitor_tlc->elute combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions remove_solvent Remove Solvent (Rotovap) combine_fractions->remove_solvent pure_product Obtain Pure Product remove_solvent->pure_product

Caption: Step-by-step workflow for purification by column chromatography.

QUANTITATIVE DATA SUMMARY

ParameterColumn ChromatographyRecrystallization
Typical Purity >98%>95% (depends on crude purity)
Stationary Phase Silica Gel (230-400 mesh)Not Applicable
Mobile Phase Hexane/Ethyl Acetate GradientEthanol/Water or similar
Key Advantage High resolution separationSimplicity and scalability
Key Disadvantage Potential for product degradationLess effective for complex mixtures

References

  • SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

  • Gotor-Fernández, V., et al. "Synthetic Access to Aromatic α-Haloketones." Molecules, vol. 24, no. 15, 2019, p. 2788. [Link]

  • Reddit. Separation of Ketone and alpha Bromo ketone. [Link]

  • Supporting Information for a research article. [Link]

  • Wang, L., et al. "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one." ResearchGate, 2016. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS No. 1003879-02-4)[1][2]. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and optimization strategies to enhance the yield and purity of your target compound. Our guidance is structured to address common challenges encountered during the α-bromination of the 1-(4-bromo-3-fluorophenyl)ethanone precursor.

I. Reaction Overview and Mechanism

The synthesis of this compound is a classic example of an electrophilic alpha-bromination of a ketone[3]. This reaction is fundamental in organic synthesis as it installs a reactive handle (the α-bromo group) that serves as a precursor for a wide variety of subsequent transformations in drug discovery and materials science[3][4].

The most common and straightforward approach involves the acid-catalyzed reaction of the parent ketone, 1-(4-bromo-3-fluorophenyl)ethanone, with an electrophilic bromine source[5][6]. The reaction proceeds via an enol intermediate, which is the active nucleophile[7][8].

Reaction Scheme: 1-(4-bromo-3-fluorophenyl)ethanone + Brominating Agent → this compound

The acid catalyst is crucial as it protonates the carbonyl oxygen, which significantly accelerates the tautomerization of the ketone to its more reactive enol form[3][7]. The electron-rich double bond of the enol then attacks the electrophilic bromine, leading to the desired α-bromo ketone[7][9].

reaction_mechanism cluster_0 Step 1: Acid-Catalyzed Enolization cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Ketone Ketone (Starting Material) ProtonatedKetone Protonated Ketone (Resonance Stabilized) Ketone->ProtonatedKetone + H⁺ (cat.) Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H⁺ Bromine Br-Br (Electrophile) Enol->Bromine Attack Intermediate Oxonium Ion Intermediate Product α-Bromo Ketone (Final Product) Intermediate->Product - H⁺ (Regenerates Catalyst)

Caption: Acid-catalyzed α-bromination mechanism.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for this synthesis?

A1: Several reagents can be used for the α-bromination of aryl ketones. The choice often depends on factors like scale, safety, selectivity, and cost. Common options include:

  • Elemental Bromine (Br₂): Highly effective, especially with an acid catalyst like acetic acid or HBr[5]. However, it is highly toxic and corrosive, requiring careful handling[10].

  • N-Bromosuccinimide (NBS): A solid and safer alternative to liquid bromine[7][11]. It is often used with a catalytic amount of acid or a solid support like silica gel or Montmorillonite K-10 clay[11][12].

  • Copper(II) Bromide (CuBr₂): A solid reagent that can effectively brominate ketones, often by heating in a solvent like ethyl acetate[1]. It can be advantageous as it avoids the use of elemental bromine and strong acids.

  • Pyridine Hydrobromide Perbromide: A solid, stable complex that releases bromine in situ, offering better handling properties than liquid bromine[10][13].

Q2: Why is my reaction slow or stalling?

A2: The starting material, 1-(4-bromo-3-fluorophenyl)ethanone, has two electron-withdrawing groups (Br and F) on the aromatic ring. These groups deactivate the ring, which can make the key enolization step slower and more difficult compared to unsubstituted acetophenone[13]. Increasing the reaction temperature or using a more efficient catalytic system may be necessary to drive the reaction to completion.

Q3: What is the primary side product I should be concerned about?

A3: The most common side product is the α,α-dibrominated ketone. This occurs when the desired monobrominated product reacts further with the brominating agent[14]. Over-bromination is typically caused by using more than one equivalent of the brominating agent or by allowing the reaction to proceed for too long at elevated temperatures[13].

III. Troubleshooting Guide: Common Experimental Issues

Issue / Observation Potential Cause Recommended Solution & Rationale
Low or No Conversion to Product 1. Inefficient Enolization: The acid catalyst may be too weak or absent, preventing the formation of the nucleophilic enol intermediate[7][8].Solution: Ensure the presence of a suitable acid catalyst (e.g., glacial acetic acid, catalytic HBr). The electron-withdrawing nature of the substituents on the phenyl ring necessitates effective catalysis to facilitate enol formation[13]. Consider screening different acid catalysts.
2. Low Reagent Reactivity: The brominating agent may have degraded or is not suitable for the substrate.Solution: Use a fresh, high-purity brominating agent. If using NBS, ensure it has been stored properly away from moisture and light. For a deactivated substrate like this, a more reactive system such as Br₂ in acetic acid or CuBr₂ at elevated temperatures might be required[1][5].
Formation of a Significant Byproduct (Suspected Di-bromination) 1. Excess Brominating Agent: Using more than one stoichiometric equivalent of the brominating agent is the most common cause of over-bromination[13].Solution: Carefully control the stoichiometry. Use exactly 1.0 equivalent of the brominating agent, or even slightly less (e.g., 0.95 eq), to favor monobromination. Add the agent slowly or portion-wise to avoid localized high concentrations[11].
2. High Temperature / Prolonged Reaction Time: These conditions can provide enough energy for the less reactive monobrominated product to enolize and react again[10][13].Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately. If possible, run the reaction at the lowest effective temperature.
Reaction Mixture Turns Dark / Charring 1. Decomposition: Harsh reaction conditions (e.g., excessively high temperatures, strong acid concentration) can lead to substrate or product decomposition.Solution: Reduce the reaction temperature. If using a strong mineral acid, ensure it is only used in catalytic amounts. Consider switching to a milder brominating system, such as NBS with a solid acid catalyst[11].
Difficult Purification / Oily Product 1. Incomplete Reaction: The crude product is a mixture of starting material, desired product, and byproducts.Solution: First, optimize the reaction to achieve full conversion. For purification, recrystallization from a suitable solvent like ethanol or isopropanol is often effective for isolating crystalline α-bromo ketones[13]. If recrystallization fails, silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) is a reliable alternative[1].

IV. Optimized Experimental Protocols

The following protocols provide two validated methods for the synthesis. Protocol 1 is a specific literature procedure for the target molecule, while Protocol 2 is a general and robust method for α-bromination.

Protocol 1: Bromination using Copper(II) Bromide

This method has been reported specifically for the synthesis of this compound[1]. It offers the advantage of using a solid, manageable brominating agent.

Materials:

  • 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq)

  • Copper(II) Bromide (CuBr₂) (2.1 eq)

  • Ethyl Acetate (EtOAc)

  • Standard glassware for reaction, filtration, and concentration

Procedure:

  • Combine 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) and Copper(II) Bromide (2.1 eq) in a round-bottom flask.

  • Add ethyl acetate to form a slurry (approx. 50 mL per 1 g of starting material).

  • Heat the mixture to 60 °C with vigorous stirring.

  • Maintain the temperature and stirring for 12 hours. Monitor the reaction progress by TLC (stain: KMnO₄).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the insoluble copper salts. Wash the filter cake with a small amount of fresh ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford the pure product as a yellow solid[1]. Reported Yield: 44% [1].

Protocol 2: General Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid

This protocol is adapted from a robust method for brominating various acetophenone derivatives and offers high yields with a safer-to-handle solid brominating agent[10][13].

Materials:

  • 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq)

  • Pyridine Hydrobromide Perbromide (1.1 eq)

  • Glacial Acetic Acid

  • Ice-water bath, standard glassware

Procedure:

  • In a round-bottom flask, dissolve 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours[10].

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove residual acetic acid and pyridine salts, then dry thoroughly.

  • If necessary, recrystallize the crude product from ethanol to obtain the pure this compound.

V. Data Summary and Workflow

Comparison of Common Bromination Conditions for Aryl Ketones
Brominating Agent Catalyst / Solvent Temp. Typical Yield Advantages Disadvantages Reference
Copper(II) Bromide Ethyl Acetate60 °C~44%Avoids Br₂ and strong acids; simple setup.Requires stoichiometric reagent; moderate yield; long reaction time.[1]
Pyridine Hydrobromide Perbromide Acetic Acid90 °C85-90%Solid reagent, high yielding, good selectivity.Requires heating and acidic solvent.[10]
N-Bromosuccinimide (NBS) Montmorillonite K-10 / MethanolRefluxGoodReusable catalyst, simple workup, good yields.Requires portion-wise addition of NBS.[11]
Bromine (Br₂) / H₂O₂ DioxaneRTGoodRapid reaction.Can lead to di-bromination and aromatic ring bromination.[15]
General Experimental Workflow

The following diagram outlines the typical sequence of operations for this synthesis.

experimental_workflow A 1. Reagent Preparation - Weigh Ketone - Measure Solvent & Brominating Agent B 2. Reaction Setup - Combine reagents in flask - Attach condenser A->B C 3. Reaction Execution - Heat to target temperature - Stir for specified time B->C D 4. Monitoring - Track progress with TLC C->D Periodic Sampling D->C Continue Reaction E 5. Work-up - Cool mixture - Quench / Precipitate - Filter solid D->E Reaction Complete F 6. Purification - Recrystallization or - Column Chromatography E->F G 7. Analysis & Characterization - NMR, MS, Melting Point F->G

Caption: General laboratory workflow for synthesis and purification.

VI. Safety Precautions

  • Brominating Agents: Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. N-Bromosuccinimide (NBS) is a lachrymator. Handle all brominating agents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids: Glacial acetic acid and hydrobromic acid are corrosive. Avoid inhalation and skin contact.

  • Solvents: Work with organic solvents in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

VII. References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Bromination of Acetophenone Derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from --INVALID-LINK--

  • MacMillan, D. W. C., et al. (2011). Examples of Optimized Reaction Conditions for the α-Bromination of Aldehydes. ResearchGate. Retrieved from --INVALID-LINK--

  • Van der Eycken, E., et al. (2022). Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information (PMC). Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How is 3-FLUORO-4-BROMO-ACETOPHENONE synthesized?. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from --INVALID-LINK--

  • Paul, S., et al. (2011). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Taylor & Francis Online. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from --INVALID-LINK--

  • Ishtiaq, M. (2021). Halogenation of Ketone (complete reaction mechanism). YouTube. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Center for Biotechnology Information (PMC). Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating Reactions with 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions for researchers utilizing this versatile α-bromo ketone in their synthetic endeavors. As Senior Application Scientists, we aim to equip you with the necessary insights to anticipate and address common challenges, ensuring the integrity and success of your experiments.

Section 1: Understanding the Reactivity of this compound

This compound is a highly reactive building block, primarily employed as an electrophile in nucleophilic substitution reactions. Its utility is most prominent in the synthesis of heterocyclic compounds, such as thiazoles, through reactions like the Hantzsch thiazole synthesis. The presence of two bromine atoms and a fluorine atom on the phenyl ring, along with the α-bromo ketone functionality, dictates its reactivity and also predisposes it to specific side reactions.

Core Reaction: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the α-bromine atom by a nucleophile. The carbonyl group activates the α-carbon, making it highly susceptible to nucleophilic attack.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Question 1: I am seeing an unexpected product with a different molecular weight in my Hantzsch thiazole synthesis. What could it be?

Answer:

A common and often perplexing side product in the Hantzsch thiazole synthesis, especially when using substituted thioureas, is a regioisomeric thiazole . This arises from the two nucleophilic nitrogen atoms of the thiourea attacking the α-bromo ketone.

  • Expected Product: 2-Amino-4-(4-bromo-3-fluorophenyl)thiazole.

  • Potential Side Product: 2-Imino-3-aryl-4-(4-bromo-3-fluorophenyl)-2,3-dihydrothiazole.

The formation of these isomers can be influenced by reaction conditions. For instance, carrying out the condensation under acidic conditions can alter the regioselectivity compared to neutral conditions.[1]

Troubleshooting:

  • Reaction Conditions: Carefully control the pH of your reaction mixture. Neutral conditions generally favor the formation of the 2-aminothiazole.

  • Characterization: Use a combination of NMR (¹H and ¹³C) and mass spectrometry to confirm the structure of your product and any isolated byproducts. The chemical shifts of the thiazole proton and the exocyclic amino/imino group will be distinct for the two isomers.

  • Purification: These isomers can sometimes be challenging to separate by standard column chromatography. Methodical screening of solvent systems or the use of preparative HPLC may be necessary.

Question 2: My reaction is sluggish, and upon workup, I isolate a significant amount of unreacted starting material and a new, more polar spot on my TLC. What is happening?

Answer:

This scenario often points to the hydrolysis of the starting material, this compound, to form 2-hydroxy-1-(4-bromo-3-fluorophenyl)ethanone. This α-hydroxy ketone is more polar and will not participate in the desired reaction.

Causality:

  • Moisture: The α-bromo ketone is moisture-sensitive. The presence of water in your reaction solvent or reagents can lead to this side reaction.

  • Basic Conditions: While some bases are necessary for certain reactions, prolonged exposure to aqueous basic conditions can promote hydrolysis.

Troubleshooting:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handling the reagent under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Reagent Quality: Use freshly opened or properly stored this compound.

  • Reaction Time: Monitor the reaction closely by TLC to avoid unnecessarily long reaction times, which can increase the likelihood of hydrolysis.

Question 3: I am observing a complex mixture of products, some with higher molecular weights than expected. What could be the cause?

Answer:

The formation of a complex mixture with higher molecular weight products can be attributed to self-condensation reactions . Under basic conditions, the α-bromo ketone can form an enolate, which can then act as a nucleophile and attack another molecule of the starting material. This can lead to a cascade of reactions and the formation of polymeric material.

Troubleshooting:

  • Base Selection: The choice of base is critical. For reactions requiring a base, consider using a non-nucleophilic, sterically hindered base to minimize its direct reaction with the α-bromo ketone.

  • Order of Addition: Adding the α-bromo ketone slowly to a solution of the nucleophile and base can help to ensure that it reacts with the intended nucleophile rather than itself.

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of side reactions.

Question 4: In my reaction with a strong, non-nucleophilic base, I am forming an unsaturated ketone. Why is this happening?

Answer:

You are likely observing an elimination reaction . The α-protons of the ketone are acidic and can be abstracted by a strong base, leading to the elimination of HBr and the formation of 1-(4-bromo-3-fluorophenyl)ethenone or its subsequent reaction products.

Troubleshooting:

  • Base Strength: If elimination is a problem, consider using a weaker base or a carbonate base.

  • Temperature: Lowering the reaction temperature can favor the desired substitution reaction over elimination.

Section 3: Visualization of Potential Reaction Pathways

To provide a clearer understanding of the competing reactions, the following diagrams illustrate the key pathways.

G A This compound B Desired Product (e.g., Thiazole) A->B  + Nucleophile (e.g., Thiourea) C Hydrolysis Product (α-Hydroxy Ketone) A->C  + H₂O D Self-Condensation Products A->D  + Base (Self-Reaction) E Elimination Product (Unsaturated Ketone) A->E  + Strong Base F Regioisomeric Product A->F  + Substituted Nucleophile (e.g., N-Arylthiourea)

Caption: Potential reaction pathways of this compound.

Section 4: Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol provides a general framework for the synthesis of 2-amino-4-(4-bromo-3-fluorophenyl)thiazole.

Materials:

  • This compound

  • Thiourea

  • Ethanol (anhydrous)

  • Sodium Bicarbonate (saturated aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Characterization Data for 2-Amino-4-(4-bromo-3-fluorophenyl)thiazole (Expected):

Technique Expected Observations
¹H NMR Singlet for the thiazole proton (C5-H), signals for the aromatic protons, and a broad singlet for the -NH₂ protons.
¹³C NMR Signals corresponding to the thiazole ring carbons, aromatic carbons, and the carbon bearing the amino group.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the product.

Section 5: References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639. [Link]

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from a relevant chemical supplier's website.

  • PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. National Center for Biotechnology Information.

  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(23), 7925–7929.

  • Asian Journal of Organic & Medicinal Chemistry. (Year). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones....

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2021). Molecules, 26(15), 4653.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(6), 1449.

  • Hantzsch Thiazole Synthesis. (n.d.). Organic Chemistry Portal.

  • Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.). ResearchGate.

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643.

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1489.

  • Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd.

  • MySkinRecipes. (n.d.). This compound.

  • BLDpharm. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethanone.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry.

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

  • Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.). ResearchGate.

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2016). Journal of Medicinal Chemistry, 59(17), 7991–8008.

  • Sigma-Aldrich. (n.d.). 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone.

  • A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. (2010). HETEROCYCLES, 82(1), 527-535.

  • Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions. (n.d.). Benchchem.

  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies, 10(6), 132-135.

Sources

Technical Support Center: Synthesis of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS: 1003879-02-4). This α-bromo ketone is a critical intermediate in pharmaceutical and agrochemical research, valued for its reactive sites that allow for the construction of complex molecular architectures.[1] The primary synthetic route involves the α-bromination of the precursor ketone, 1-(4-bromo-3-fluorophenyl)ethanone. While seemingly straightforward, this electrophilic substitution reaction is fraught with potential challenges that can impact yield, purity, and scalability.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you navigate the complexities of this synthesis and achieve consistent, high-quality results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The advice provided is based on established principles of reaction kinetics, mechanistic pathways, and extensive laboratory experience.

Question 1: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yield is a common frustration and can stem from several factors. Let's break down the potential causes and solutions.

  • Incomplete Reaction/Low Conversion: The primary cause is often insufficient activation of the ketone for bromination. The rate-determining step in acid-catalyzed α-bromination is the formation of the enol intermediate.[3]

    • Solution 1: Catalyst Check: Ensure your acid catalyst (e.g., acetic acid, HBr) is of high purity and used in appropriate amounts. For reactions in solvents like ether, a catalytic amount of aluminum chloride can be effective.[4]

    • Solution 2: Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. A modest temperature of 60°C is a good starting point when using copper(II) bromide.[5] If using elemental bromine, the reaction is often performed below 20°C to control its reactivity.[4]

    • Solution 3: Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration.

  • Product Decomposition: The hydrogen bromide (HBr) generated as a byproduct can, in some cases, lead to product degradation or side reactions.[6]

    • Solution: Some advanced protocols use a "phase-vanishing" method where an aqueous phase is used to trap the HBr as it forms, preventing it from interfering with the main reaction.[6] While complex, this illustrates the importance of managing the HBr byproduct.

  • Mechanical Losses During Workup: The product is a solid and can be lost during filtration or transfers.[5]

    • Solution: Ensure complete transfer of solids using a minimal amount of cold solvent to rinse glassware. After filtration, wash the collected solid with a non-polar solvent (like cold petroleum ether) to remove soluble impurities without dissolving the product.[4]

Question 2: My final product is contaminated with a di-brominated species and unreacted starting material. How can I improve selectivity and purification?

Answer: This is a classic selectivity challenge in α-bromination.[7] The formation of the mono-brominated product can sometimes activate the remaining α-position, leading to a second bromination.

  • Controlling Stoichiometry:

    • Solution 1: Brominating Agent: Use a slight excess, but not a large excess, of the brominating agent. For instance, a protocol using copper(II) bromide specifies using just over two equivalents (as it's a source of Br₂).[5] When using elemental bromine (Br₂), adding slightly more than one equivalent is typical. Precise control is key.

    • Solution 2: Slow Addition: The brominating agent (especially liquid Br₂) should be added very slowly, dropwise, to the reaction mixture.[4] This maintains a low concentration of the electrophile at any given moment, favoring mono-substitution.

  • Purification Strategies:

    • Problem: The product and starting material can have very similar polarities, making chromatographic separation difficult.[8]

    • Solution 1: Recrystallization: This is the most effective method for purification. The crude product, which may be a yellowish solid or oil, can often be recrystallized from a suitable solvent system like ethanol or a mixture of ethyl acetate and petroleum ether.[4][5]

    • Solution 2: Column Chromatography: If recrystallization fails, column chromatography on silica gel is the next option. Use a solvent system with low polarity, such as a gradient of ethyl acetate in petroleum ether or hexane.[5] Be aware that α-bromo ketones can be irritants, making column chromatography potentially hazardous.[8]

Question 3: The reaction mixture has developed a dark brown or black color. Is this normal, and what should I do?

Answer: A color change to yellow or brownish-yellow is expected.[4] However, a very dark color can indicate decomposition or significant side reactions.

  • Cause 1: Excess Bromine: Unreacted bromine can impart a dark reddish-brown color.

    • Workup Solution: During the workup, washing the organic layer with a solution of sodium thiosulfate or sodium bisulfite will quench any remaining bromine.

  • Cause 2: Aromatic Bromination: Although the acetyl group is deactivating, forcing conditions (high temperature, strong Lewis acids) could potentially lead to electrophilic substitution on the aromatic ring.[9] This is less likely for side-chain bromination under controlled conditions but can contribute to colored impurities.

    • Preventative Solution: Adhere strictly to the recommended reaction temperature and catalyst loading. The goal is to favor the kinetic pathway of enol formation and subsequent α-bromination over the thermodynamically demanding aromatic substitution.

  • Cause 3: Impure Reagents: Impurities in the starting material or solvents can lead to colored byproducts.

    • Solution: Always use reagents and solvents of appropriate analytical grade.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing and handling this compound? A1: Alpha-bromo ketones as a class are potent lachrymators (tear-inducing agents) and are corrosive, causing severe skin burns and eye damage.[1][10] Always handle the compound and its solutions inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves. Have an emergency eyewash and shower readily accessible.

Q2: What is the mechanism of this reaction? A2: The reaction proceeds via an acid-catalyzed α-bromination mechanism.[2]

  • Protonation: The carbonyl oxygen of the ketone is protonated by the acid catalyst.

  • Enol Formation: A base (like the solvent or conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of an enol intermediate. This is the rate-determining step.[3]

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine (Br₂).

  • Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the final α-bromo ketone product.[11]

Q3: Which brominating agent is best: Elemental Bromine (Br₂), N-Bromosuccinimide (NBS), or Copper(II) Bromide (CuBr₂)? A3: Each has its advantages:

  • Elemental Bromine (Br₂): Highly reactive and cost-effective, but it is also highly toxic, corrosive, and difficult to handle. It often requires an acidic solvent like acetic acid.[3]

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine.[7] It is often used with a catalytic amount of acid and can provide high selectivity for mono-bromination.

  • Copper(II) Bromide (CuBr₂): A solid reagent that acts as both a catalyst and a source of bromine. It can be a good alternative when trying to avoid strongly acidic conditions, often performed in a solvent like ethyl acetate at elevated temperatures.[5] The choice often depends on available equipment, safety protocols, and the specific requirements of the subsequent reaction steps.

Q4: How should I store the final product? A4: The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[12] It is incompatible with strong bases and strong oxidizing agents.[12] Given its reactivity and lachrymatory nature, it should be stored away from incompatible materials and in a designated area for hazardous chemicals.

Visualization & Workflows

Reaction Mechanism

The diagram below illustrates the acid-catalyzed pathway for the α-bromination of the starting ketone.

reaction_mechanism cluster_start Step 1: Protonation cluster_enol Step 2: Enol Formation (Rate-Limiting) cluster_attack Step 3: Electrophilic Attack cluster_end Step 4: Deprotonation Start 1-(4-bromo-3-fluorophenyl)ethanone Protonated Protonated Ketone Start->Protonated + H⁺ Enol Enol Intermediate Protonated->Enol - H⁺ BrominatedCarbocation Brominated Carbocation Enol->BrominatedCarbocation + Br₂ Product 2-Bromo-1-(4-bromo-3- fluorophenyl)ethanone BrominatedCarbocation->Product - H⁺

Caption: Acid-catalyzed α-bromination mechanism.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common synthesis issues.

troubleshooting_workflow Start Reaction Complete. Analyze Crude Product (TLC, NMR) CheckYield Is Yield < 50%? Start->CheckYield CheckPurity Is Purity Low? (Di-bromo or SM present) CheckYield->CheckPurity No LowYieldCauses Potential Causes: 1. Incomplete Reaction 2. Product Decomposition 3. Workup Losses CheckYield->LowYieldCauses Yes Success Product Meets Specs. Proceed. CheckPurity->Success No LowPurityCauses Potential Causes: 1. Poor Stoichiometry Control 2. Reaction Temp Too High 3. Ineffective Purification CheckPurity->LowPurityCauses Yes LowYieldSolutions Solutions: - Verify catalyst activity - Optimize temp/time - Ensure careful workup LowYieldCauses->LowYieldSolutions LowPuritySolutions Solutions: - Slow addition of Br₂/NBS - Optimize purification (Recrystallization) - Control temperature LowPurityCauses->LowPuritySolutions

Caption: Troubleshooting flow for synthesis issues.

Detailed Experimental Protocol

This protocol is based on a reported synthesis using copper(II) bromide, which avoids the use of elemental bromine.[5]

Reagents and Materials:

  • 1-(4-bromo-3-fluorophenyl)ethanone (Starting Material)

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate (EtOAc), anhydrous

  • Petroleum Ether (or Hexane)

  • Silica Gel for chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
1-(4-bromo-3-fluorophenyl)ethanone217.041.04.611.0
Copper(II) Bromide223.352.19.402.04
Ethyl Acetate-50 mL--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.61 mmol) and ethyl acetate (50 mL).

  • Addition of Brominating Agent: Add copper(II) bromide (2.1 g, 9.40 mmol) to the mixture.

  • Reaction Conditions: Heat the mixture to 60°C and stir vigorously for 12 hours. Monitor the reaction by TLC (e.g., using 1:4 Ethyl Acetate/Hexane as eluent) until the starting material is consumed.

  • Workup - Filtration: Allow the reaction mixture to cool to room temperature. A precipitate of copper(I) bromide will have formed. Filter the mixture through a pad of celite or filter paper to remove the copper salts.

  • Workup - Concentration: Wash the filter cake with a small amount of ethyl acetate. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue (a yellow solid) should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to afford the pure product.[5]

  • Characterization: The final product should be characterized by NMR and melting point analysis to confirm its identity and purity. The expected yield is approximately 44% (around 600 mg).[5]

References

Technical Support Center: 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the purification of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS: 1003879-02-4). As a critical intermediate in the synthesis of various pharmaceutical compounds, achieving high purity of this α-bromoketone is paramount for successful downstream applications.[1] This document addresses common challenges encountered during its purification, offering validated protocols and explaining the scientific principles behind each step.

Troubleshooting Guide: Common Purification Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during the purification process.

Question 1: My crude product is a yellow or brown oil/solid. What causes this discoloration and how can I remove it?

Answer: Discoloration in the crude product is typically due to two main sources: residual elemental bromine (Br₂) from the bromination reaction or degradation byproducts caused by hydrobromic acid (HBr), which is generated in situ.[2][3] Both can lead to a lower yield and introduce impurities that interfere with subsequent reactions.

Immediate Action: Aqueous Workup Before attempting more complex purification, a thorough aqueous workup is essential.

  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Quench Halogen: Wash the organic layer with a 5-10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any remaining Br₂ by reducing it to colorless bromide ions (Br⁻). You will observe the disappearance of the yellow/brown color from the organic layer.

  • Neutralize Acid: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual HBr. HBr can catalyze decomposition and side reactions, so its removal is critical for product stability.[3]

  • Brine Wash & Dry: Finally, wash with a saturated NaCl solution (brine) to remove excess water, then dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

After this workup, the solution should be significantly decolorized. The product can then be isolated by evaporating the solvent. For many applications, this may be sufficient, but for high-purity requirements, proceed to chromatography or recrystallization.

Question 2: My NMR/HPLC analysis shows significant contamination with the starting material, 1-(4-bromo-3-fluorophenyl)ethanone. What is the best way to separate it?

Answer: This is a common issue resulting from an incomplete reaction. The choice between column chromatography and recrystallization depends on the scale of your reaction and the specific properties of the impurity.

Method 1: Flash Column Chromatography (Recommended for High Purity) Flash column chromatography is highly effective for separating the α-bromoketone product from its less polar ketone starting material. The introduction of the electronegative bromine atom on the α-carbon increases the product's polarity compared to the starting ketone.

  • Principle: The more polar α-bromoketone will have a stronger affinity for the polar silica gel stationary phase and will therefore elute more slowly than the less polar starting material.[4]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. A common and effective choice, as indicated in synthesis literature, is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes.[5] You should start with a low polarity mixture (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity to elute your product.

  • Monitoring: The separation should be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Workflow for Purifying Crude this compound

G cluster_prep Initial Workup cluster_purify Purification cluster_analysis Analysis & Final Product Crude Crude Product (Yellow/Brown Solid or Oil) Wash Aqueous Wash (NaHSO₃, NaHCO₃, Brine) Crude->Wash Dry Dry & Concentrate Wash->Dry Column Flash Column Chromatography Dry->Column High Purity Needed Recrystal Recrystallization Dry->Recrystal Large Scale Analysis Purity Check (TLC, HPLC, NMR) Column->Analysis Recrystal->Analysis Pure Pure Product (>98%) Analysis->Pure Purity Confirmed G Synthesis Bromination Reaction 1-(4-bromo-3-fluorophenyl)ethanone + Brominating Agent (e.g., CuBr₂) Product Desired Product 2-Bromo-1-(4-bromo-3- fluorophenyl)ethanone Synthesis->Product Main Reaction SM Unreacted Starting Material Synthesis->SM Incomplete Reaction DiBromo Dibrominated Byproduct Synthesis->DiBromo Over-bromination Reagents Residual Reagents (HBr, Br₂) Synthesis->Reagents Byproducts

Sources

how to remove unreacted 1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Purification Challenge

In synthetic organic chemistry, driving reactions to completion is a primary objective. However, it is common to have unreacted starting materials present in the crude product mixture. The presence of unreacted 1-(4-bromo-3-fluorophenyl)ethanone, a versatile intermediate in medicinal and materials chemistry[1], can complicate downstream applications and compromise the purity of the final compound.

This guide provides a structured, question-and-answer-based approach to effectively remove this specific starting material. We will explore the decision-making process for selecting an appropriate purification technique, offer step-by-step protocols, and troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1-(4-bromo-3-fluorophenyl)ethanone that I should consider for purification?

A1: Understanding the physicochemical properties of your starting material is the cornerstone of designing an effective purification strategy. These properties dictate which separation technique will be most successful.

The key is to exploit the differences between your desired product and the unreacted starting material. For instance, if your reaction modifies the ketone group or adds a polar functional group, the polarity difference will be the most significant factor, making column chromatography an excellent choice.

Table 1: Physicochemical Properties of 1-(4-bromo-3-fluorophenyl)ethanone

PropertyValueSourceSignificance for Purification
CAS Number 304445-49-6[1][2]Unique identifier for ensuring you are referencing the correct compound.
Molecular Formula C₈H₆BrFO[1][3]---
Molecular Weight ~217.04 g/mol [2][3]Relevant for mass spectrometry analysis and high-vacuum distillation.
Appearance Colorless to pale yellow liquid or solid[1]Helps in visually identifying fractions during chromatography or crystals.
Boiling Point 263.3 °C @ 760 mmHg[3]Extremely high for standard distillation; requires high-vacuum distillation.
Solubility Soluble in organic solvents; insoluble in water.[1][4][5]This property is fundamental for liquid-liquid extraction (aqueous workup).
Q2: My reaction is complete. What is the very first purification step I should take?

A2: Almost universally, the first step after completing the reaction is a liquid-liquid extraction , commonly referred to as an "aqueous workup."[6][7] This is a rapid and efficient method to remove a large portion of inorganic salts, water-soluble reagents, and any acidic or basic catalysts. Since 1-(4-bromo-3-fluorophenyl)ethanone is insoluble in water, it will remain in the organic layer along with your likely less-polar product[5].

A typical workup involves dissolving the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing it sequentially with aqueous solutions in a separatory funnel.

Troubleshooting and Methodology Selection

Q3: How do I choose the best primary purification technique after the initial workup?

A3: The choice depends on the physical properties of your desired product relative to the starting material. The following decision tree provides a logical pathway for selecting the most appropriate method.

G start Crude Product (Post-Workup) is_product_solid Is the desired product a solid? start->is_product_solid polarity_diff Is there a significant polarity difference on TLC? is_product_solid->polarity_diff  No crystallization Recrystallization is_product_solid->crystallization  Yes bp_diff Is there a >40°C boiling point difference? polarity_diff->bp_diff  No chromatography Flash Column Chromatography polarity_diff->chromatography  Yes distillation High-Vacuum Distillation bp_diff->distillation  Yes scavenger Consider Scavenger Resins or Derivatization bp_diff->scavenger  No

Caption: Decision tree for selecting a purification method.

Q4: My product and the starting material have very similar polarities (ΔRf < 0.1 on TLC). What are my options?

A4: This is a common and challenging scenario. Here are several strategies:

  • Optimize Chromatography: Before abandoning chromatography, try a range of solvent systems. Switching from a standard ethyl acetate/hexanes system to a dichloromethane/methanol or a toluene-based system can sometimes provide the necessary separation.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than flash chromatography and can often separate compounds with very similar polarities.

  • Chemical Derivatization/Scavenging: This advanced method involves selectively reacting the unreacted ketone with a reagent to dramatically change its properties. For example, a scavenger resin with a bound amine could react with the ketone to form a solid-supported imine, which can be filtered off. This is a powerful technique when other physical separation methods fail[8].

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is the recommended first step for nearly all reaction types involving 1-(4-bromo-3-fluorophenyl)ethanone.

Objective: To remove water-soluble impurities.

Steps:

  • Cool the reaction mixture to room temperature.

  • If present, quench any reactive reagents as per your reaction protocol.

  • Transfer the mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude product).

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid[6]. Vent the funnel frequently to release CO₂.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove the bulk of dissolved water[6].

  • Drying: Transfer the organic layer to a flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)[7].

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now ready for primary purification.

G cluster_0 Separatory Funnel cluster_1 Flask cluster_2 Rotary Evaporator A 1. Add Crude Mixture & Organic Solvent B 2. Add NaHCO₃ (aq) Shake & Vent A->B C 3. Separate Layers (Discard Aqueous) B->C D 4. Add Brine (aq) Shake C->D E 5. Separate Layers (Keep Organic) D->E F 6. Dry with Na₂SO₄ E->F G 7. Filter H 8. Concentrate G->H I Purified Crude H->I

Caption: General experimental workflow for an aqueous workup.

Protocol 2: Flash Column Chromatography

Objective: To separate compounds based on polarity. This protocol assumes the product is less polar than the starting ketone, but the principle is the same if the polarity is reversed.

Steps:

  • TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give a starting material Rf of ~0.2 and a product Rf of ~0.4-0.5. A common starting point for aryl ketones is a gradient of ethyl acetate in hexanes[9].

  • Column Packing: Pack a chromatography column with silica gel using a slurry of the silica in a low-polarity eluent (e.g., 100% hexanes)[6].

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel. Once dry, carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent, gradually increasing the polarity according to your TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

References

  • 1-(4-Bromo-3-fluorophenyl)ethanone - CymitQuimica. Link

  • 1-(4-Bromo-3-fluorophenyl)ethanone, CAS No. 304445-49-6 - iChemical. Link

  • Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. - SiliCycle. Link

  • Methods for removing unreacted starting materials from Methyl 3-oxodecanoate - Benchchem. Link

  • 1-(4-Bromo-3-ethyl-2-fluorophenyl)ethanone - PubChem. Link

  • 4'-Bromoacetophenone - Solubility of Things. Link

  • Reaction Work-Ups - Chemistry LibreTexts. Link

  • 1-(3-Bromo-4-fluorophenyl)ethan-1-one(1007-15-4) - ChemicalBook. Link

  • 1-(4-BROMO-3-FLUOROPHENYL)ETHAN-1-ONE | CAS 304445-49-6. Link

  • Method for removing unreacted electrophiles from a reaction mixture - Google Patents. Link

  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Link

  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. Link

Sources

Technical Support Center: Synthesis of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. Our goal is to equip you with the necessary information to overcome common challenges in this synthesis, ensuring a successful and efficient reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The bromination of 1-(4-bromo-3-fluorophenyl)ethanone may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

  • Reagent Quality: The purity of your starting material and brominating agent is crucial.

    • Solution: Ensure your 1-(4-bromo-3-fluorophenyl)ethanone is pure and dry. For the brominating agent, such as Copper(II) Bromide, use a freshly opened bottle or ensure it has been stored under anhydrous conditions.[1]

  • Suboptimal Temperature: The reaction temperature plays a critical role in both reaction rate and selectivity.

    • Solution: A reported method suggests a reaction temperature of 60°C.[2] If the reaction is sluggish, a marginal increase in temperature might be beneficial. Conversely, if you observe an increase in side products, a lower temperature might be necessary.

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps.

    • Solution: Optimize your purification method. If using column chromatography, ensure the correct stationary and mobile phases are used. Recrystallization can also be an effective method for purification, but the choice of solvent is critical to maximize recovery.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

The most common byproduct in this reaction is the dibrominated species, 2,2-dibromo-1-(4-bromo-3-fluorophenyl)ethanone.

  • Cause: The formation of the dibrominated product occurs when the desired monobrominated product reacts further with the brominating agent. This is more likely to happen with prolonged reaction times or an excess of the brominating agent.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess is common, but a large excess should be avoided.

    • Reaction Monitoring: Closely monitor the reaction by TLC. As soon as the starting material is consumed and a significant amount of the desired product has formed, quench the reaction to prevent further bromination.

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity for the monobrominated product.

Q3: The purification of the final product is proving difficult. What are the best practices for isolating pure this compound?

Purification can indeed be challenging due to the similar polarities of the starting material, product, and potential byproducts.

  • Column Chromatography: This is a common and effective method for purification.

    • Recommended System: A mixture of ethyl acetate and petroleum ether is a good starting point for the mobile phase with silica gel as the stationary phase.[2] You may need to optimize the solvent ratio to achieve good separation.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal system.

  • Dealing with Oily Products: If your product oils out during recrystallization, it may be due to impurities. In such cases, it is advisable to first purify by column chromatography and then attempt recrystallization of the partially purified product.

Q4: How can I confirm the identity and purity of my final product?

Proper characterization is essential to confirm you have synthesized the correct compound and to assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and a singlet for the methylene protons adjacent to the bromine atom. The chemical shift of this singlet is typically around 4.4 ppm.[3][4]

    • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the carbon bearing the bromine, and the aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, which should correspond to 295.93 g/mol .[2] The isotopic pattern for two bromine atoms will be a characteristic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing purity. A pure compound should ideally show a single peak. You can develop a method using a reverse-phase column with a mobile phase of acetonitrile and water.[5]

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported literature procedure.[2]

Materials:

  • 1-(4-bromo-3-fluorophenyl)ethanone

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.6 mmol) in ethyl acetate (50 mL), add copper(II) bromide (2.1 g, 9.7 mmol).

  • Stir the mixture at 60°C for 12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the solid copper salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford this compound as a yellow solid.

Table 1: Reagent Stoichiometry and Reaction Conditions

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Ratio
1-(4-bromo-3-fluorophenyl)ethanone219.031.0 g4.61.0
Copper(II) Bromide223.352.1 g9.72.1
Solvent Volume
Ethyl Acetate50 mL
Reaction Conditions
Temperature60°C
Time12 hours

Reaction Mechanism and Troubleshooting Workflow

The synthesis proceeds via an α-bromination of the ketone. The mechanism under acidic conditions involves the formation of an enol intermediate which then attacks the bromine.[6][7]

Reaction Mechanism

Reaction_Mechanism Start 1-(4-bromo-3-fluorophenyl)ethanone Enol Enol Intermediate Start->Enol Tautomerization Product This compound Enol->Product Attack on Bromine SideProduct 2,2-Dibromo-1-(4-bromo-3-fluorophenyl)ethanone Product->SideProduct Further Bromination BrominatingAgent Brominating Agent (e.g., CuBr2)

Caption: Reaction mechanism for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes MultipleProducts Multiple Products Problem->MultipleProducts Yes PurificationIssue Purification Difficulty Problem->PurificationIssue Yes Success Successful Synthesis Problem->Success No CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents OptimizeConditions Optimize Temp & Time LowYield->OptimizeConditions MonitorReaction Monitor Reaction Closely MultipleProducts->MonitorReaction ControlStoichiometry Control Brominating Agent Stoichiometry MultipleProducts->ControlStoichiometry OptimizeColumn Optimize Chromatography PurificationIssue->OptimizeColumn TryRecrystallization Try Recrystallization PurificationIssue->TryRecrystallization CheckReagents->Success OptimizeConditions->Success RefinePurification Refine Purification Method MonitorReaction->Success ControlStoichiometry->Success OptimizeColumn->Success TryRecrystallization->Success

Caption: A workflow for troubleshooting common issues.

References

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethanone, 2-bromo-1-(4-chlorophenyl)-. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

Technical Support Center: 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile α-bromoketone intermediate. The choice of solvent is paramount, often dictating the success, rate, and selectivity of your synthetic transformations. This guide provides in-depth, experience-driven answers to common challenges and questions.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: What is the primary reactivity of this compound, and why is it useful?

A1: this compound is an α-haloketone. Its primary site of reactivity is the carbon atom bonded to the bromine (the α-carbon), which is highly electrophilic. This is due to two main factors: the electron-withdrawing inductive effect of the adjacent carbonyl group and the bromine atom itself. The bromine atom is also an excellent leaving group.

This structure makes it a valuable building block in medicinal chemistry for synthesizing more complex molecules, particularly N-, S-, and O-heterocycles, which are common motifs in pharmacologically active compounds.[1] The primary reaction it undergoes is nucleophilic substitution , where a nucleophile displaces the bromide ion.

Q2: How does the choice of solvent fundamentally alter the reaction pathway?

A2: Solvents play a much more active role than simply dissolving reactants. They can stabilize or destabilize reactants, transition states, and intermediates, thereby favoring one reaction mechanism over another. For this α-bromoketone, the critical choice is between two nucleophilic substitution pathways: SN1 (unimolecular) and SN2 (bimolecular).

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds.[2] They excel at stabilizing charged species. They strongly solvate both the leaving group (Br⁻) and potential carbocation intermediates, which promotes the SN1 pathway.[3][4][5] However, they also form a "cage" around the nucleophile through hydrogen bonding, which hinders its reactivity and slows down SN2 reactions.[6][7][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) have large dipole moments but lack O-H or N-H bonds.[2] They can dissolve ionic reactants but are poor at solvating anions (nucleophiles).[6] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating SN2 reactions.[3][7]

The diagram below illustrates the fundamental decision-making process based on your desired reaction mechanism.

G start Start: Define Reaction Goal sn2_goal Goal: Bimolecular Substitution (SN2) (Strong Nucleophile, High Yield) start->sn2_goal Need direct substitution sn1_goal Goal: Unimolecular Substitution (SN1) (Weak Nucleophile, Solvolysis) start->sn1_goal Need to form carbocation solvent_choice Select Solvent Type sn2_goal->solvent_choice sn1_goal->solvent_choice aprotic Use Polar APROTIC Solvent (e.g., Acetone, DMF, DMSO) solvent_choice->aprotic For SN2 protic Use Polar PROTIC Solvent (e.g., Ethanol, Water, Methanol) solvent_choice->protic For SN1 aprotic_why Reasoning: - Minimizes solvation of nucleophile - Maximizes nucleophile reactivity - Favors direct backside attack aprotic->aprotic_why outcome_sn2 Expected Outcome: High rate of substitution, inversion of stereochemistry (if applicable) aprotic->outcome_sn2 protic_why Reasoning: - Stabilizes carbocation intermediate - Solvates and stabilizes leaving group - Suppresses strong nucleophiles protic->protic_why outcome_sn1 Expected Outcome: Racemization (if applicable), rate depends only on substrate protic->outcome_sn1

Caption: Workflow for solvent selection in SN1 vs. SN2 reactions.

Troubleshooting Guide

Q3: My SN2 reaction with a strong nucleophile (e.g., azide, thiolate) is extremely slow or requires high temperatures. What solvent-related issue could be the cause?

A3: This is a classic symptom of using a polar protic solvent (like ethanol) when a polar aprotic one is needed. The protic solvent molecules are likely forming a "solvent cage" around your negatively charged nucleophile via hydrogen bonding.[7][8] This cage stabilizes the nucleophile so effectively that it becomes much less reactive and has a difficult time attacking the electrophilic carbon.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: Change the solvent to DMF, DMSO, or acetonitrile. These solvents do not form hydrogen bonds with the nucleophile, leaving it more "free" and reactive, which can increase the reaction rate by orders of magnitude.[7]

  • Ensure Anhydrous Conditions: Water is a polar protic solvent. Even small amounts in your aprotic solvent can lead to the caging effect. Ensure your solvent and glassware are dry.

  • Check Nucleophile Solubility: While polar aprotic solvents are ideal for reactivity, ensure your nucleophilic salt is sufficiently soluble. DMSO is an excellent choice for dissolving a wide range of salts.[6]

The diagram below visualizes how the solvent interacts with the nucleophile.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Q4: I am attempting a Claisen-Schmidt condensation to synthesize a chalcone derivative, but the reaction is not working. What role does the solvent play here?

A4: While your starting material is an α-bromoketone, for a classic Claisen-Schmidt condensation, you typically need an enolizable ketone (like an acetophenone) and an aldehyde.[9] If you are using this compound directly, the highly reactive C-Br bond will likely interfere with the basic conditions required for enolate formation, leading to side products.

A more viable strategy involves a two-step process:

  • First, perform a nucleophilic substitution on the α-bromoketone.

  • Then, use the resulting ketone in the condensation.

However, if you are adapting a procedure, solvent choice is still critical. Traditional Claisen-Schmidt reactions use a protic solvent like ethanol with a strong base (NaOH or KOH).[9] More recently, solvent-free methods involving grinding the reactants with a solid base have proven effective and are considered a green chemistry approach.[10][11]

Troubleshooting Steps:

  • Re-evaluate Your Strategy: Ensure your synthetic route is sound. Direct condensation may not be feasible.

  • Solvent for Base: If using a base like NaOH in a solvent, ethanol is a common choice. The base must be soluble and strong enough to deprotonate the ketone's α-carbon to form the enolate.

  • Consider a Solvent-Free Approach: For a greener and often high-yield alternative, try grinding your ketone, the chosen aldehyde, and solid NaOH with a mortar and pestle.[11]

Q5: My reaction is producing a complex mixture of products, including what appears to be a ring-brominated species. How can I avoid this?

A5: Side reactions on the aromatic ring are typically associated with the synthesis of the α-bromoketone itself, especially when using Br₂ under acidic conditions.[12] If you are seeing this during a subsequent reaction, it suggests that your reaction conditions are inadvertently promoting electrophilic aromatic substitution.

Troubleshooting Steps:

  • Purify Your Starting Material: Ensure your starting this compound is pure and free of any residual brominating agents (like Br₂ or NBS) or strong acids from its synthesis.

  • Avoid Strongly Acidic Conditions: Unless required for the mechanism, avoid strong acids which can activate the aromatic ring towards further bromination if a bromine source is present.

  • Control the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate to minimize the activation energy required for unwanted side reactions.

Data Summary & Solvent Properties

The following table summarizes the influence of different solvent classes on reactions involving your α-bromoketone.

Solvent ClassExample SolventsDielectric Constant (ε)Key CharacteristicsFavored MechanismImpact on Reaction
Polar Protic Water, Ethanol, MethanolHigh (>15)Can H-bond; solvates cations and anions well.[2][5]SN1Stabilizes carbocation intermediates but deactivates nucleophiles.[4][7]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>15)Cannot H-bond; solvates cations well, anions poorly.[2]SN2Enhances nucleophilicity, leading to faster SN2 rates.[3][6]
Nonpolar Hexane, Toluene, CCl₄Low (<5)Low polarity; cannot stabilize charged species.Generally UnsuitablePoor solubility for most nucleophilic salts, leading to very slow or no reaction.

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction in a Polar Aprotic Solvent

This protocol is optimized for a direct substitution using a strong nucleophile.

Objective: To substitute the α-bromide with a nucleophile (e.g., sodium azide, NaN₃) with high efficiency.

Methodology:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous dimethylformamide (DMF, ~5-10 mL per mmol of substrate).

  • Add the nucleophile (e.g., NaN₃, 1.2 eq) to the stirred solution.

  • Stir the reaction at room temperature (or heat gently to 40-50 °C if the reaction is slow) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as required.

Self-Validation:

  • TLC Monitoring: The product spot should have a different Rf value than the starting material.

  • Expected Outcome: High yield (>85%) of the substituted product. The rate should be significantly faster than an identical reaction run in a protic solvent like ethanol.

Protocol 2: General Procedure for Solvolysis (SN1-type Reaction)

This protocol uses the solvent as the nucleophile, favoring an SN1 pathway.

Objective: To perform a solvolysis reaction using ethanol as both the solvent and the nucleophile.

Methodology:

  • Dissolve this compound (1.0 eq) in absolute ethanol (~20 mL per mmol of substrate) in a round-bottom flask with a stir bar.

  • Optionally, a non-nucleophilic weak base (e.g., calcium carbonate, 1.5 eq) can be added to scavenge the HBr generated during the reaction.

  • Heat the mixture to reflux and monitor by TLC. Note: These reactions are often significantly slower than SN2 reactions.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off any solids (e.g., the CaCO₃).

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify as necessary.

Self-Validation:

  • Product Characterization: The product will be the α-ethoxy ketone.

  • Kinetics (Advanced): If measured, the reaction rate should show a first-order dependence on the substrate concentration and be independent of the concentration of any added weak nucleophile.

References

  • Organic Chemistry 1: An open textbook. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Available from: [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Available from: [Link]

  • Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Available from: [Link]

  • Aliphatic Nucleophilic Substitution. (n.d.). NS7. Solvent Effects. Available from: [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available from: [Link]

  • ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. Available from: [Link]

  • Joshi, Y. C., et al. (2005). Solvent Free Synthesis of Chalcones and their Antibacterial Activities. E-Journal of Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: [Link]

  • Koya University Eprints. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Available from: [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available from: [Link]

  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available from: [Link]

  • PMC. (2019). Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. Available from: [Link]

  • ResearchGate. (n.d.). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. Available from: [Link]

  • Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Available from: [Link]

  • Thornley, R. (2017). Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions. YouTube. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available from: [Link]

  • PMC. (n.d.). Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

Sources

Technical Support Center: Purifying 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating this key synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

The target molecule, an α-bromo ketone, presents specific challenges due to its reactivity and the potential for closely eluting impurities, such as the unreacted starting material, 1-(4-bromo-3-fluorophenyl)ethanone, and potential di-brominated byproducts. This guide provides a framework for developing a robust purification protocol using normal-phase column chromatography.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered during the purification process.

Q1: What is the recommended stationary phase for this purification? For this moderately non-polar compound, the standard and most effective stationary phase is silica gel (230–400 mesh) .[1] Its polarity is well-suited for retaining the ketone functional group while allowing for elution with a non-polar mobile phase.

Q2: What is a good starting mobile phase for TLC and column chromatography? A good starting point is a mixture of a non-polar solvent like petroleum ether or hexane and a slightly more polar solvent like ethyl acetate.[2] Begin your Thin Layer Chromatography (TLC) analysis with a 95:5 mixture of Petroleum Ether:Ethyl Acetate . The goal is to achieve a retention factor (Rf) for the product between 0.25 and 0.35, ensuring good separation from impurities.

Q3: How can I visualize the compound on a TLC plate? The aromatic nature of this compound allows for easy visualization under a UV lamp (254 nm) .[1][3] Additionally, staining with iodine can be used as a secondary visualization method.[3]

Q4: My product and the starting material are not separating. What should I do? This is a common issue. The product is only slightly more polar than the starting material. To improve separation, you must decrease the polarity of the mobile phase . For example, if you are using 90:10 Hexane:EtOAc, try switching to 95:5 or even 97:3. This will increase the interaction of your compounds with the silica gel, exaggerating the small polarity differences and improving resolution.

Q5: I'm experiencing a very low yield after purification. What are the likely causes? Low yield can stem from several factors:

  • Incomplete Elution: The compound may still be on the column. After you have collected your product, flush the column with a much more polar solvent (e.g., 50:50 Hexane:EtOAc) and check the eluent by TLC to see if any product remained.

  • Compound Degradation: α-bromo ketones can be sensitive to the slightly acidic nature of silica gel. Minimizing the time the compound spends on the column is crucial. Run the column efficiently and avoid letting it sit packed for extended periods.

  • Co-elution: You may have combined fractions that were not pure. It is critical to run a TLC of every few fractions before combining them for solvent evaporation.

Section 2: Detailed Experimental Protocol

This protocol provides a self-validating workflow for developing and executing the column chromatography purification.

Recommended Starting Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.[1]
Mobile Phase (TLC) Start with 95:5 Petroleum Ether:Ethyl AcetateLow polarity eluent is needed to resolve the slightly more polar product from the non-polar starting material.[2][4]
Mobile Phase (Column) Match the solvent system that provides a product Rf of 0.25-0.35 on TLC.This Rf range typically provides the optimal separation in a preparative column.
Visualization UV light at 254 nmThe aromatic rings in the molecule are UV active.[3]
Part A: TLC Method Development
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). On the same TLC plate, spot the crude mixture, a co-spot (crude mixture and starting material), and the starting material itself.

  • Develop the Plate: Place the TLC plate in a chamber containing your chosen mobile phase (e.g., 95:5 Petroleum Ether:EtOAc).

  • Analyze: After developing, visualize the plate under a UV lamp. The product should appear as a new spot that is slightly more polar (lower Rf) than the starting material.

  • Optimize: Adjust the mobile phase ratio until the product Rf is between 0.25 and 0.35, and there is clear baseline separation between the product spot and the closest impurity.

Part B: Column Preparation (Slurry Packing)
  • Select Column Size: Choose a column diameter appropriate for the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel weight to crude product weight.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the mobile phase to form a homogenous slurry.

  • Pack the Column: Secure the column vertically. Add a small layer of sand to the bottom. Pour the silica slurry into the column, using a funnel. Gently tap the column to ensure even packing and dislodge air bubbles.

  • Equilibrate: Once packed, add more mobile phase and allow it to run through the column until the packed bed is stable and no cracks or channels are visible. The solvent level should never drop below the top of the silica.

Part C: Sample Loading
  • Wet Loading (Recommended for small scale): Dissolve the crude product in the minimum amount of mobile phase or a less polar solvent like dichloromethane. Carefully pipette the solution onto the top of the silica bed.

  • Dry Loading (Recommended for larger scale or less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

Part D: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column and begin applying pressure (using a pump or bulb) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or vials. The size of the fractions should be proportional to the column size.

  • Monitor Fractions: Use TLC to analyze the collected fractions. Spot every second or third fraction on a TLC plate to track the elution of the product and any impurities.

  • Combine and Isolate: Once the product has been identified in the fractions, combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section addresses specific problems and provides actionable solutions.

ProblemProbable Cause(s)Recommended Solution(s)
No Separation (ΔRf ≈ 0) Mobile phase is too polar: Both compounds are eluting too quickly without sufficient interaction with the silica.Decrease the polarity of the mobile phase. Increase the proportion of petroleum ether/hexane (e.g., from 95:5 to 98:2).[4]
Product Elutes with Solvent Front (Rf ≈ 1) Mobile phase is far too polar: The solvent is washing all components through the column immediately.Significantly decrease the mobile phase polarity. Start again with pure hexane or petroleum ether and slowly add ethyl acetate for TLC optimization.
Streaking or Tailing Peaks 1. Sample Overload: Too much material was loaded onto the column for its size. 2. Inappropriate Loading Solvent: The sample was dissolved in a solvent stronger than the mobile phase. 3. Compound Degradation: The α-bromo ketone may be reacting with the silica.1. Use a larger column or reduce the amount of sample. 2. Use the dry loading method or dissolve the sample in the weakest possible solvent. 3. Run the column more quickly. Consider using deactivated (neutral) silica gel if degradation is suspected.
Low Recovery / Yield 1. Compound is still on the column: The mobile phase was not polar enough to elute the entire product. 2. Fractions combined incorrectly: Pure fractions were mixed with impure ones. 3. Column ran dry: Cracks or channels in the silica bed led to poor separation and loss of material.1. After collecting the product, flush the column with a high-polarity solvent (e.g., 50% EtOAc in Hexane) and check this flush by TLC. 2. Meticulously check all fractions by TLC before combining. 3. Ensure the solvent head is always above the silica surface during packing and running.
Split Peaks in Fractions 1. Poorly packed column: Voids or channels in the silica bed are causing the sample band to split.[5] 2. Clogged frit: Particulates from the sample or silica have blocked the column frit.[5]1. Repack the column carefully, ensuring a homogenous slurry and no air bubbles. 2. Filter the crude sample solution before loading. If the frit is clogged, it may need to be replaced.
Section 4: Visualization - Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing the common problem of poor separation during method development.

G cluster_0 Troubleshooting Poor Separation start Problem Identified: Poor Separation on TLC (ΔRf is too small) check_polarity Is the mobile phase polarity too high? (Rf > 0.5) start->check_polarity decrease_polarity Action: Decrease Eluent Polarity (e.g., Increase Hexane %) check_polarity->decrease_polarity Yes check_overload Is the TLC spot overloaded or streaking? check_polarity->check_overload No success Resolution Achieved: Proceed to Column decrease_polarity->success try_new_system Action: Try Alternative Solvent System (e.g., Dichloromethane/Hexane) try_new_system->success check_overload->try_new_system No dilute_sample Action: Dilute TLC Spotting Solution and Re-run check_overload->dilute_sample Yes consider_dry_load Insight: Overloading suggests dry loading will be critical for the column. dilute_sample->consider_dry_load consider_dry_load->success

Caption: A logical workflow for diagnosing and resolving poor separation on TLC.

References
  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Splitting in Alpha-Keto Acid Chromatography.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Reddit User Discussion. (2022). troubleshooting column chromatography. r/chemistry.
  • Reddit User Discussion. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros.
  • Bulusu, M., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology.
  • Supplementary Information (SI). (n.d.). Spectrochem India Pvt. Ltd.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-Tetra-Substituted Benzenes via Copper-Catalyzed Dimerization of γ,δ-Unsaturated ketones.

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Validation & Comparative

A Comprehensive Guide to the 1H NMR Analysis of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to today's researcher, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, a halogenated acetophenone derivative of interest in medicinal chemistry.

This technical guide will not only dissect the intricacies of the 1H NMR spectrum of this specific molecule but will also provide a comparative overview with alternative analytical techniques, offering a holistic perspective on its characterization. The insights provided herein are grounded in established spectroscopic principles and supported by experimental data from analogous compounds.

The Subject Molecule: this compound at a Glance

Before delving into the spectroscopic analysis, it is essential to understand the structural features of the molecule . This compound possesses a complex substitution pattern on the phenyl ring, which gives rise to a nuanced 1H NMR spectrum.

PropertyValue
Chemical Formula C8H5Br2FO
Molecular Weight 295.93 g/mol
CAS Number 1003879-02-4
Structure A phenyl ring substituted with a bromoacetyl group, a bromine atom, and a fluorine atom.

The interplay of the electron-withdrawing bromoacetyl group and the halogen substituents on the aromatic ring dictates the electronic environment of the protons, significantly influencing their chemical shifts and coupling patterns.

Deciphering the 1H NMR Spectrum: A Predictive Analysis

The Aliphatic Region: A Singlet in the Downfield

The two protons of the methylene group (-CH2Br) adjacent to the carbonyl group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a sharp singlet. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom will significantly deshield these protons, causing their signal to appear at a relatively downfield chemical shift, likely in the range of 4.4-4.7 ppm .

The Aromatic Region: A Complex Multiplet

The aromatic region of the spectrum will be more complex due to the spin-spin coupling between the three non-equivalent aromatic protons and the coupling with the fluorine atom. The substitution pattern (1,3,4-trisubstituted) gives rise to an AMX spin system, further complicated by 1H-19F coupling.

  • Proton H-2: This proton is ortho to the bromoacetyl group and meta to the fluorine atom. It will likely appear as a doublet of doublets due to coupling with H-6 (ortho coupling, ³JHH ≈ 8-9 Hz) and H-5 (meta coupling, ⁴JHH ≈ 2-3 Hz).

  • Proton H-5: This proton is ortho to the fluorine atom and meta to both the bromoacetyl group and the bromine atom. It is expected to be a doublet of doublets due to coupling with H-6 (ortho coupling, ³JHH ≈ 8-9 Hz) and H-2 (meta coupling, ⁴JHH ≈ 2-3 Hz). Furthermore, it will exhibit a significant coupling to the fluorine atom (ortho coupling, ³JHF ≈ 8-10 Hz), potentially resulting in a doublet of doublet of doublets.

  • Proton H-6: This proton is ortho to the bromine atom and meta to the bromoacetyl group. It will appear as a doublet due to coupling with H-5 (ortho coupling, ³JHH ≈ 8-9 Hz). It may also show a smaller meta coupling to the fluorine atom (⁴JHF ≈ 4-6 Hz), further splitting the signal.

The chemical shifts of these aromatic protons will be influenced by the combined electronic effects of the substituents. The powerful electron-withdrawing nature of the bromoacetyl group will deshield the ortho proton (H-2) and the para proton (H-5) most significantly. The fluorine and bromine atoms also contribute to the overall deshielding. Expected chemical shifts would be in the range of 7.5-8.2 ppm .

A Comparative Look: Alternative and Complementary Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often relies on a combination of analytical techniques. Below is a comparison of 1H NMR with other relevant methods for the analysis of this compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Detailed information on the number, connectivity, and electronic environment of protons.Non-destructive, provides unambiguous structural information.Requires soluble samples, can have complex spectra for large molecules.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.[1][2][3][4][5]High sensitivity, provides molecular formula confirmation.[1][2][3][4][5]Does not provide detailed structural connectivity information.
Infrared (IR) Spectroscopy Identifies the presence of functional groups (e.g., C=O, C-Br, C-F).[6][7][8]Fast and simple, provides a "fingerprint" of the molecule.[6][7][8]Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for quantification.[9][10][11][12]High resolution and sensitivity for separating mixtures.[9][10][11][12]Does not provide structural information.
Elemental Analysis Determines the elemental composition (C, H, Br, F, O) of the compound.[13][14][15]Provides the empirical formula.[13][14][15]Does not provide structural information.

This comparative table highlights that while 1H NMR is unparalleled for detailed structural mapping, techniques like Mass Spectrometry and Elemental Analysis are crucial for confirming the molecular formula, and IR Spectroscopy provides rapid functional group identification. HPLC is indispensable for ensuring the purity of the sample before more detailed spectroscopic analysis is undertaken.

Experimental Protocols

I. 1H NMR Sample Preparation: A Step-by-Step Guide

A meticulously prepared sample is the foundation of a high-quality NMR spectrum.[16][17][18][19]

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for similar compounds.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Diagram of the 1H NMR Sample Preparation Workflow

G A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B Solubilize C Filter into NMR Tube B->C Remove Particulates D Cap and Label NMR Tube C->D Prepare for Spectrometer E Ready for NMR Analysis D->E Final Sample

Caption: A streamlined workflow for preparing a high-quality NMR sample.

II. NMR Data Acquisition and Processing
  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the 1H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform.[20][21][22][23][24] This is followed by phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).[20][21][22][23][24]

Diagram of the NMR Data Analysis Workflow

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis A FID Acquisition B Fourier Transform A->B C Phase Correction B->C D Baseline Correction C->D E Referencing D->E F Integration E->F G Peak Picking E->G I Structural Assignment F->I H Coupling Constant Measurement G->H H->I

Caption: The sequential process from raw NMR data to structural interpretation.

Conclusion

The 1H NMR analysis of this compound presents a fascinating case study in the interpretation of complex spectra arising from multiple spin-spin couplings in a substituted aromatic system. A thorough understanding of chemical shift theory and coupling constants allows for a confident prediction of the spectral features.[23][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42] By integrating 1H NMR data with complementary techniques such as Mass Spectrometry, IR Spectroscopy, HPLC, and Elemental Analysis, researchers can achieve an unambiguous and comprehensive structural characterization of this and other novel compounds, a critical step in the journey of drug discovery and development.

References

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  • Complex Splitting. YouTube. Available at: [Link]

  • More Complex Spin–Spin Splitting Patterns. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Proton and fluorine NMR spectra of fluorobenzene. Pramana. Available at: [Link]

  • NMR data handling and (pre-)processing. The MetaRbolomics book. Available at: [Link]

  • How to make an NMR sample. Durham University. Available at: [Link]

  • NMR Data Processing. Encyclopedia of Magnetic Resonance. Available at: [Link]

  • An R Package for NMR Data Processing. Pacific Northwest National Laboratory. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. ACS Publications. Available at: [Link]

  • NMR Coupling Constants. Iowa State University. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. WebMO. Available at: [Link]

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  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. University of Puget Sound. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

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  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Nuclear Magnetic Resonance Studies of 19F-19F Spin-Spin Coupling. 1-Substituted 4,5-Difluoro-8-methylphenanthrenes. ElectronicsAndBooks. Available at: [Link]

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A Comparative Guide to the ¹³C NMR Spectral Analysis of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool in this endeavor, offering a detailed map of the carbon framework of a molecule. This guide provides an in-depth analysis of the ¹³C NMR spectral data of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, a polysubstituted aromatic ketone. In the absence of a publicly available experimental spectrum for this specific molecule, we present a meticulously predicted spectrum and compare it with the experimental data of structurally analogous compounds. This comparative approach not only facilitates the understanding of complex spectral features but also highlights the nuanced effects of substituent positioning on carbon chemical shifts.

The Significance of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy provides invaluable information about the number of non-equivalent carbon atoms and their electronic environments within a molecule. The chemical shift (δ) of each carbon signal is highly sensitive to the nature of the atoms and functional groups in its vicinity. For aromatic systems like this compound, the interplay of electron-withdrawing and electron-donating substituents, along with their inductive and resonance effects, results in a unique spectral fingerprint. Understanding these substituent effects is paramount for the unambiguous assignment of each carbon signal and, consequently, the confirmation of the molecular structure.

Predicted ¹³C NMR Spectrum of this compound

Due to the unavailability of an experimental spectrum in common databases, a predicted ¹³C NMR spectrum was generated to serve as a basis for our analysis. The prediction was performed using advanced computational algorithms that consider the additive effects of various substituents on the benzene ring and the ethanone side chain.

Predicted Chemical Shifts (in CDCl₃):

Carbon AtomPredicted Chemical Shift (ppm)
C=O~190
C-1~135
C-2~129
C-3~158 (d, ¹JC-F ≈ 250 Hz)
C-4~118 (d, ²JC-F ≈ 22 Hz)
C-5~138
C-6~115 (d, ²JC-F ≈ 21 Hz)
CH₂Br~30

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data and provide a robust framework for interpretation, we will compare it with the experimental ¹³C NMR data of three key analogues: 2-bromo-1-(4-fluorophenyl)ethanone, 2-bromo-1-(4-bromophenyl)ethanone, and 3'-bromo-4'-fluoroacetophenone.

Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃
Carbon PositionThis compound (Predicted)2-bromo-1-(4-fluorophenyl)ethanone[1]2-bromo-1-(4-bromophenyl)ethanone3'-Bromo-4'-fluoroacetophenone
C=O ~190189.8190.4~196
CH₂Br ~3030.530.4-
C-1' (ipso to C=O) ~135130.3 (d, J = 3.0 Hz)132.6~136
C-2' & C-6' ~129 & ~115131.7 (d, J = 9.6 Hz)130.4~131 & ~116
C-3' & C-5' ~158 & ~138116.1 (d, J = 21.6 Hz)132.2~123 & ~129
C-4' ~118166.0 (d, J = 254.0 Hz)129.3~160 (d, J ≈ 255 Hz)
Analysis of Substituent Effects:
  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is relatively consistent across the bromo-ethanone derivatives, appearing around 190 ppm. The slightly higher predicted value for 3'-bromo-4'-fluoroacetophenone (without the α-bromo group) is expected, as the electron-withdrawing α-bromine atom causes a slight upfield shift.

  • Aliphatic Carbon (CH₂Br): The methylene carbon directly attached to bromine shows a characteristic signal around 30-31 ppm in the 2-bromoethanone analogues.

  • Aromatic Carbons:

    • C-F Bond: The carbon directly bonded to the highly electronegative fluorine atom (C-3' in the target molecule, C-4' in the fluoro-analogues) exhibits a large downfield shift and a significant one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 250-255 Hz. This is a hallmark of a carbon directly attached to fluorine.

    • C-Br Bond: The carbon attached to bromine (C-4' in the target and dibromo-analogue) is deshielded, but to a lesser extent than the carbon attached to fluorine. The "heavy atom effect" of bromine can also influence the shielding of adjacent carbons.[2]

    • Ortho, Meta, and Para Effects: The positions of the other aromatic carbons are influenced by the combined inductive and resonance effects of the acetyl, bromo, and fluoro substituents. The fluorine atom, being a strong π-donor and σ-acceptor, significantly affects the chemical shifts of the ortho and para carbons, resulting in observable C-F coupling.[2]

Experimental Protocol for ¹³C NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible ¹³C NMR data for compounds like this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 20-50 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the ¹³C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity, typically by optimizing the deuterium lock signal.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Key Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

      • Spectral Width: A range of 0 to 220 ppm is typically sufficient to cover all expected carbon signals.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of quaternary carbons.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio, especially for dilute samples.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the signals (note: in proton-decoupled ¹³C NMR, integrals are not always proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect).

Visualizing the Workflow and Structure

To provide a clearer understanding of the process and the molecular structure, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Shim) transfer->instrument acquire Acquire Spectrum instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

molecule_structure cluster_ring cluster_chain C1 C1' C2 C2' C1->C2 CO C=O C1->CO C3 C3' C2->C3 C4 C4' C3->C4 F F C3->F F C5 C5' C4->C5 Br Br C4->Br Br C6 C6' C5->C6 C6->C1 CH2 CH₂Br CO->CH2

Sources

Navigating the Halogen Maze: A Comparative Guide to Mass Spectrometry for the Structural Confirmation of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Halogenated compounds, such as 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, are prevalent building blocks in medicinal chemistry. However, their analysis can be complex. This guide provides a comprehensive comparison of mass spectrometry techniques for the structural elucidation of this key intermediate, offering field-proven insights and experimental data to guide researchers in their analytical choices.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) stands as a pivotal analytical technique in pharmaceutical research and development due to its exceptional sensitivity and specificity.[1][2] For a molecule like this compound, which is a non-polar α-bromoketone, mass spectrometry provides critical information on molecular weight and elemental composition, and its fragmentation patterns offer a detailed structural fingerprint.[3][4] The presence of two bromine atoms and a fluorine atom introduces distinct isotopic patterns and fragmentation behaviors that, when correctly interpreted, leave little room for structural ambiguity.

A Tale of Two Techniques: A Comparative Overview

The choice of mass spectrometry instrumentation can significantly impact the quality and depth of structural information obtained. Here, we compare two common approaches: Electron Ionization-Mass Spectrometry (EI-MS) typically coupled with a single quadrupole analyzer, and High-Resolution Mass Spectrometry (HRMS) often utilizing Time-of-Flight (TOF) or Orbitrap analyzers.

FeatureElectron Ionization - Single Quadrupole MSHigh-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap)
Ionization Hard ionization, extensive fragmentationSoft ionization (e.g., ESI, APCI) or hard ionization (EI)
Mass Accuracy Low (Nominal mass)High (Typically < 5 ppm)
Resolution LowHigh
Information Provides fragmentation pattern, "fingerprint"Provides accurate mass for elemental composition determination, fragmentation pathways
Sensitivity GoodExcellent
Cost LowerHigher
Best For Routine identification, library matchingUnknown identification, impurity profiling, definitive structure confirmation

High-resolution mass spectrometry offers a significant advantage in the analysis of unknown or novel compounds by providing the elemental composition of the parent ion and its fragments, a critical step in de novo structure elucidation.[1][5][6]

Experimental Protocol: A Step-by-Step Guide to Analysis

A robust analytical method is the foundation of reliable data. The following protocol outlines a typical workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation & Analysis cluster_data_analysis Data Analysis A Dissolve sample in appropriate solvent (e.g., Acetonitrile) B Dilute to working concentration (e.g., 1 µg/mL) A->B C Inject into GC-MS or LC-MS B->C D Ionization (EI or ESI) C->D E Mass Analysis (Quadrupole, TOF, or Orbitrap) D->E F Data Acquisition E->F G Molecular Ion Identification (Isotopic Pattern Analysis) F->G H Fragmentation Pattern Analysis G->H I Structural Elucidation H->I

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Detailed Methodology
  • Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent like acetonitrile or dichloromethane. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation (Optional but Recommended) : For complex mixtures or impurity analysis, coupling with gas chromatography (GC) or liquid chromatography (LC) is advised.[7] A reverse-phase C18 column is suitable for LC separation.

  • Mass Spectrometry Parameters (Illustrative for EI-MS) :

    • Ionization Mode : Electron Ionization (EI)

    • Electron Energy : 70 eV

    • Source Temperature : 230 °C

    • Scan Range : m/z 50-400

  • Mass Spectrometry Parameters (Illustrative for ESI-HRMS) :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode. While ESI is typically used for polar compounds, non-polar molecules can be ionized, sometimes with the aid of specific solvents or dopants.[8][9]

    • Capillary Voltage : 3.5 kV

    • Source Temperature : 120 °C

    • Mass Analyzer : TOF or Orbitrap

    • Resolution : >10,000

Decoding the Spectra: Fragmentation Patterns and Isotopic Signatures

The structure of this compound dictates its fragmentation behavior under mass spectrometric conditions.

The Telltale Isotopic Pattern of Bromine

A key feature in the mass spectrum of a compound containing bromine is the characteristic isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[10][11][12] For a molecule with two bromine atoms, the molecular ion region will exhibit a distinctive M, M+2, and M+4 pattern with a relative intensity ratio of approximately 1:2:1.[13][14] This pattern is a definitive indicator of the presence of two bromine atoms.

Predicted Fragmentation Pathways

Under electron ionization, α-cleavage is a common fragmentation pathway for ketones.[15][16] The following diagram illustrates the expected major fragmentation pathways for this compound.

fragmentation_pathways cluster_main Predicted Fragmentation of this compound cluster_frags Predicted Fragmentation of this compound mol [C₈H₅Br₂FO]⁺˙ m/z 294, 296, 298 (1:2:1) frag1 [C₇H₃BrFO]⁺ m/z 201, 203 (1:1) mol->frag1 - COCH₂Br frag2 [C₇H₅BrFO]⁺˙ m/z 215, 217 (1:1) mol->frag2 - Br frag3 [C₆H₃F]⁺˙ m/z 95 frag1->frag3 - BrCO

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Summary of Expected Key Ions
m/z (79Br, 81Br)Proposed StructureComments
294, 296, 298[C₈H₅Br₂FO]⁺˙Molecular ion (M⁺˙) with characteristic 1:2:1 isotopic pattern.
215, 217[C₈H₅BrFO]⁺˙Loss of a bromine radical.
201, 203[C₇H₃BrFO]⁺α-cleavage, loss of the bromomethyl radical. This is expected to be a major fragment.[16]
173, 175[C₆H₃BrF]⁺˙Loss of CO from the m/z 201/203 fragment.
122[C₇H₃FO]⁺Loss of both bromine atoms.
95[C₆H₄F]⁺A common fragment for fluorobenzene derivatives.

The High-Resolution Advantage: A Case Study

Let's consider the fragment at a nominal mass of m/z 201. With a single quadrupole instrument, this is all the information we have. However, with an HRMS instrument, we can obtain an accurate mass measurement.

  • Theoretical Exact Mass of [C₇H₃79BrFO]⁺ : 200.9396

  • Observed Mass (Hypothetical HRMS data) : 200.9392

The difference of only 2 ppm provides extremely high confidence in the assigned elemental composition, thereby validating the proposed structure. This level of certainty is often required in regulated environments.[1][3]

Conclusion: A Multi-Faceted Approach to Structural Certainty

For the definitive structural confirmation of this compound, a multi-faceted approach leveraging different mass spectrometry techniques is recommended.

  • For routine confirmation and screening , GC-EI-MS with a single quadrupole analyzer provides a rapid and cost-effective method, with the characteristic isotopic pattern and fragmentation fingerprint offering a high degree of confidence.

  • For de novo structural elucidation, impurity profiling, and regulatory submissions , LC-ESI-HRMS is the gold standard.[5][6] The accurate mass measurements of the molecular ion and its fragments provide irrefutable evidence of the elemental composition, leaving no doubt as to the identity of the compound.

By understanding the strengths and limitations of each technique and by carefully interpreting the rich data they provide, researchers can confidently navigate the complexities of halogenated compound analysis and ensure the integrity of their drug development pipeline.

References

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A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of a Dibrominated Compound

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, mass spectrometry (MS) is an indispensable tool for molecular identification. When dealing with halogenated compounds, particularly those containing bromine, the mass spectrum reveals a uniquely informative fingerprint. This guide provides an in-depth exploration of the principles and practical steps involved in interpreting the mass spectrum of a dibrominated compound, moving beyond a simple checklist to explain the causality behind the patterns observed.

The Foundational Principle: Bromine's Isotopic Signature

The key to identifying a brominated compound in mass spectrometry lies in the natural abundance of bromine's two stable isotopes: 79Br and 81Br . These isotopes exist in an almost 1:1 natural ratio (approximately 50.5% 79Br and 49.5% 81Br).[1][2] This near-equal distribution creates a characteristic pattern of peaks for any ion containing bromine.

For a monobrominated compound, the molecular ion region will display two peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). These are referred to as the M and M+2 peaks.[3]

When two bromine atoms are present, the isotopic pattern becomes even more distinct and is the primary identifier. The probabilities of the different isotopic combinations result in a triplet of peaks in a characteristic intensity ratio:

  • M peak: Contains two 79Br isotopes (79Br-79Br).

  • M+2 peak: Contains one 79Br and one 81Br isotope (79Br-81Br).

  • M+4 peak: Contains two 81Br isotopes (81Br-81Br).

Because there are two ways to achieve the M+2 combination (79Br-81Br and 81Br-79Br), this peak is twice as intense as the M and M+4 peaks. This results in a signature 1:2:1 intensity ratio for the M, M+2, and M+4 peaks, respectively.[4][5] This triplet is a definitive indicator of a dibrominated species.

Data Presentation: Isotopic Abundance Patterns
Number of Bromine AtomsIsotopic PeaksTheoretical Intensity Ratio
1M, M+2~1:1
2M, M+2, M+4~1:2:1
3M, M+2, M+4, M+6~1:3:3:1

This characteristic pattern is not limited to the molecular ion. Any fragment ion that retains the dibromo moiety will also exhibit this 1:2:1 triplet.

The Influence of Ionization Technique: A Critical Choice

The method used to ionize the sample fundamentally dictates the appearance of the mass spectrum. The choice between a "hard" or "soft" ionization technique determines the extent of fragmentation and the abundance of the molecular ion.

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the sample molecules.[6][7][8] This high energy input not only ionizes the molecule but also causes extensive fragmentation.

    • Expertise & Experience: While this fragmentation can sometimes be so extensive that the molecular ion peak is weak or absent, it provides a rich fingerprint of fragment ions that is invaluable for structural elucidation.[8][9] The resulting patterns are highly reproducible and are used to build extensive spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[10] For a dibrominated compound, EI is excellent for revealing the structure of the carbon skeleton through analysis of its fragmentation pathways.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that is ideal for analyzing more polar, thermally labile molecules.[11] It typically generates protonated molecules ([M+H]+) or other adducts with minimal fragmentation.[11]

    • Expertise & Experience: ESI is the method of choice when the primary goal is to determine the molecular weight of the compound with high confidence.[11] For a dibrominated compound, an ESI spectrum will prominently display the [M+H]+, [M+H+2]+, and [M+H+4]+ isotopic cluster in the 1:2:1 ratio, providing an unambiguous confirmation of the molecular mass and the presence of two bromine atoms. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation in a controlled manner for structural analysis.[11]

G cluster_ionization Ionization Technique cluster_result Primary Spectral Feature EI Electron Ionization (EI) (Hard) Frag Extensive Fragmentation (Structural Fingerprint) EI->Frag High Energy ESI Electrospray Ionization (ESI) (Soft) MolIon Intact Molecular Ion (Confirms Molecular Weight) ESI->MolIon Low Energy

Deciphering Fragmentation Patterns

Under Electron Ionization (EI), the molecular ion of a dibrominated compound will undergo fragmentation, breaking at its weakest bonds. Analyzing these fragments provides a roadmap to the molecule's structure.

Common Fragmentation Pathways for Dibromoalkanes:

  • Loss of a Bromine Radical (•Br): This is often a dominant fragmentation pathway. The cleavage of a C-Br bond results in a fragment ion [M-Br]+. Since this fragment still contains one bromine atom, it will appear as a doublet of peaks (M-79 and M-81) with a ~1:1 intensity ratio. This is a critical diagnostic clue.

  • Loss of HBr: The molecule can lose a hydrogen atom and a bromine atom, resulting in an [M-HBr]+ peak. The mass lost will be 80 (for H79Br) or 82 (for H81Br).

  • Alpha-Cleavage: The C-C bond adjacent to the C-Br bond can break, leading to the formation of a stable carbocation.

  • Cleavage of the Carbon Skeleton: The alkane chain itself can fragment, typically producing clusters of peaks separated by 14 mass units, corresponding to the loss of CH2 groups.[12]

G MolIon [Br-R-Br]•+ (M, M+2, M+4) Ratio: 1:2:1 Frag1 [R-Br]+ (M-79, M-81) Ratio: 1:1 MolIon->Frag1 - •Br Frag2 [M-HBr]+ MolIon->Frag2 - HBr Frag3 Alkane Fragments (e.g., C4H9+) MolIon->Frag3 C-C Cleavage Br_rad •Br

A Step-by-Step Workflow for Spectral Interpretation

Trustworthiness in analysis comes from a systematic, self-validating approach. Follow this protocol when presented with a spectrum of a potential dibrominated compound.

G Start Obtain Mass Spectrum Step1 Step 1: Identify the Molecular Ion Cluster Look for the highest m/z group. Is there a triplet with a 1:2:1 ratio and peaks separated by 2 Da? Start->Step1 Step2 Step 2: Confirm Dibromo Presence If Yes -> Dibrominated compound confirmed. Assign M, M+2, M+4 peaks. Step1->Step2 Yes No Re-evaluate. Is it a different halogen (e.g., Dichloro = 9:6:1)? Or a different compound class? Step1->No No Step3 Step 3: Analyze Key Fragments Look for a prominent doublet [M-Br]+ with a 1:1 ratio. Identify other major fragments (loss of HBr, alkyl fragments). Step2->Step3 Step4 Step 4: Propose a Structure Assemble the fragments logically. Does the proposed structure match the molecular weight and fragmentation pattern? Step3->Step4 End Structure Elucidated Step4->End

Comparison with Alternative Analytical Techniques

While MS is powerful, a comprehensive analysis often involves orthogonal techniques for confirmation.

TechniqueInformation ProvidedAdvantages for Dibromo CompoundsLimitations
Mass Spectrometry (MS) Molecular weight and formula (HRMS), structural info from fragmentation.[13]Unambiguous confirmation of bromine presence and count via isotopic pattern.[3] High sensitivity.Provides connectivity, not definitive 3D structure. Isomers can be difficult to distinguish without chromatography.
NMR Spectroscopy Detailed map of C-H framework, connectivity, stereochemistry.[13][14]Gold standard for definitive structure elucidation and isomer differentiation. Non-destructive.[13]Lower sensitivity than MS.[15] Does not directly provide molecular weight.
Infrared (IR) Spectroscopy Presence of functional groups.[16]Quick check for functional groups (e.g., C-Br stretch, C=O, O-H).Provides limited information on the overall molecular structure. Not suitable for complex mixture analysis.

Integrating data from both MS and NMR provides the most robust and unambiguous structure elucidation, a cornerstone of modern drug development and chemical research.[13][17]

Experimental Protocols

Authoritative and reproducible data begins with a validated protocol. Below are foundational, step-by-step methods for sample analysis.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)
  • Applicability: For volatile and thermally stable dibrominated compounds.

  • Causality: This method couples the separation power of Gas Chromatography (GC) with the detailed structural fragmentation of EI-MS.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Hexane). Ensure the final concentration is ~1 mg/mL.

    • If necessary, perform serial dilutions to reach a final concentration of 1-10 µg/mL. High concentrations can saturate the detector.

  • Instrument Calibration & Setup:

    • Perform a routine MS calibration using the manufacturer's standard (e.g., PFTBA) to ensure mass accuracy.

    • Set the GC oven temperature program. A typical starting point: 50°C hold for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min.

    • Set the injector temperature to 250°C and the transfer line to 280°C.

    • Set the EI source to 70 eV.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire data in full scan mode, typically over a mass range of m/z 40-600.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to your compound.

    • Extract the mass spectrum from this peak.

    • Follow the interpretation workflow described in Section 4.

Protocol 2: LC-MS Analysis with Electrospray Ionization (ESI)
  • Applicability: For less volatile, more polar, or thermally sensitive dibrominated compounds.

  • Causality: This method is ideal for confirming molecular weight and analyzing compounds not amenable to GC.[18]

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in an appropriate solvent (e.g., Methanol, Acetonitrile).

    • Dilute the stock solution with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) to a final concentration of ~1 µg/mL. Formic acid is added to promote protonation ([M+H]+) in positive ion mode.[11]

  • Instrument Calibration & Setup:

    • Calibrate the mass spectrometer using the appropriate ESI tuning mix to ensure high mass accuracy.

    • Set up the Liquid Chromatography (LC) method with a suitable column (e.g., C18) and gradient (e.g., Water/Acetonitrile with 0.1% formic acid).

    • Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution.

  • Data Acquisition:

    • Inject 5-10 µL of the sample into the LC-MS system.

    • Acquire data in full scan mode in positive ion mode.

  • Data Analysis:

    • Extract the mass spectrum from the relevant chromatographic peak.

    • Locate the [M+H]+ isotopic cluster and verify the 1:2:1 ratio for the [M+H]+, [M+H+2]+, and [M+H+4]+ peaks to confirm the molecular weight and dibromo nature of the compound.

References

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A Comparative Guide to the Reactivity of Substituted α-Bromo Ketones in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, α-bromo ketones stand as pivotal intermediates, prized for their utility in constructing a diverse array of heterocyclic scaffolds. Their inherent reactivity, stemming from the juxtaposition of a carbonyl group and a labile bromine atom, facilitates crucial bond-forming reactions. This guide provides an in-depth comparative analysis of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone and three other structurally related α-bromo ketones. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-supported understanding of how subtle electronic modifications on the phenyl ring dictate the reactivity of these essential building blocks. By examining their performance in the classic Hantzsch thiazole synthesis, we aim to provide a predictive framework for selecting the optimal reagent for specific synthetic endeavors.

The α-Bromo Ketones Under Investigation

The selection of α-bromo ketones for this comparative study is based on the varying electronic nature of the substituents on the phenyl ring. This allows for a systematic evaluation of how electron-donating and electron-withdrawing groups influence the reactivity of the α-carbon towards nucleophilic attack.

Table 1: Physicochemical Properties of Selected α-Bromo Ketones

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Substituent Effect
Compound 1: this compound1003879-02-4C₈H₅Br₂FO295.93Strongly Electron-Withdrawing
Compound 2: 2-Bromo-1-(3,4-dichlorophenyl)ethanone2632-10-2C₈H₅BrCl₂O267.93Strongly Electron-Withdrawing[1][2]
Compound 3: 2-Bromo-1-(4-fluorophenyl)ethanone403-29-2C₈H₆BrFO217.03Moderately Electron-Withdrawing[3][4]
Compound 4: 2-Bromo-1-(4-methoxyphenyl)ethanone2632-13-5C₉H₉BrO₂229.07Electron-Donating[5][6][7]

Theoretical Framework: Understanding Reactivity

The reactivity of α-bromo ketones in nucleophilic substitution reactions, such as the initial step of the Hantzsch thiazole synthesis, is governed by the electrophilicity of the α-carbon. This, in turn, is significantly influenced by the electronic effects of the substituents on the aromatic ring.

The reaction proceeds via an SN2 mechanism, where the nucleophile (in this case, the sulfur atom of thiourea) attacks the α-carbon, leading to the displacement of the bromide ion. The rate of this reaction is sensitive to the electron density at the reaction center.

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (-F, -Cl, -Br) and nitro groups (-NO₂) are EWGs. They pull electron density away from the phenyl ring and, through inductive and resonance effects, from the carbonyl group and the adjacent α-carbon. This decrease in electron density makes the α-carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to an increased reaction rate.[8]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups are EDGs. They push electron density into the phenyl ring, which in turn increases the electron density around the carbonyl and the α-carbon. This makes the α-carbon less electrophilic and slows down the rate of nucleophilic substitution.

Based on this principle, we can predict the following order of reactivity for the selected α-bromo ketones:

Compound 1 > Compound 2 > Compound 3 > Compound 4

This compound (Compound 1) is expected to be the most reactive due to the presence of two strongly electron-withdrawing halogen atoms (bromo and fluoro) on the phenyl ring. 2-Bromo-1-(3,4-dichlorophenyl)ethanone (Compound 2) , with two chloro substituents, will also be highly reactive. 2-Bromo-1-(4-fluorophenyl)ethanone (Compound 3) possesses a single, moderately electron-withdrawing fluorine atom, leading to a moderate level of reactivity. Finally, 2-Bromo-1-(4-methoxyphenyl)ethanone (Compound 4) , with its electron-donating methoxy group, is predicted to be the least reactive of the four.

G cluster_reactivity Predicted Reactivity in SN2 Reactions Compound 1\n(Most Reactive) Compound 1 (Most Reactive) Compound 2 Compound 2 Compound 1\n(Most Reactive)->Compound 2 Decreasing Electrophilicity of α-Carbon Compound 3 Compound 3 Compound 2->Compound 3 Decreasing Electrophilicity of α-Carbon Compound 4\n(Least Reactive) Compound 4 (Least Reactive) Compound 3->Compound 4\n(Least Reactive) Decreasing Electrophilicity of α-Carbon

Caption: Predicted reactivity order of α-bromo ketones.

Experimental Validation: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust and widely used method for the preparation of thiazole derivatives, making it an ideal model reaction to compare the reactivity of our selected α-bromo ketones.[9] The reaction proceeds in two main stages: first, a nucleophilic attack of the sulfur atom of a thioamide (e.g., thiourea) on the α-carbon of the α-bromo ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[10]

Hantzsch_Synthesis α-Bromo Ketone α-Bromo Ketone Intermediate Intermediate α-Bromo Ketone->Intermediate SN2 Attack Thiourea Thiourea Thiourea->Intermediate Thiazole Product Thiazole Product Intermediate->Thiazole Product Cyclization & Dehydration

Caption: General workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: A Comparative Synthesis of 2-Amino-4-arylthiazoles

To provide a tangible comparison, the following standardized protocol for the Hantzsch thiazole synthesis should be employed for each of the four α-bromo ketones. Meticulous control of reaction conditions is paramount for a valid comparison of their reactivity.

Materials:

  • Compound 1: this compound

  • Compound 2: 2-Bromo-1-(3,4-dichlorophenyl)ethanone

  • Compound 3: 2-Bromo-1-(4-fluorophenyl)ethanone

  • Compound 4: 2-Bromo-1-(4-methoxyphenyl)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • In four separate 50 mL round-bottom flasks, dissolve 10 mmol of each respective α-bromo ketone (Compound 1, 2, 3, and 4) in 20 mL of absolute ethanol.

  • To each flask, add 12 mmol of thiourea.

  • Stir the reaction mixtures at a constant, moderate speed at room temperature (25°C).

  • Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • Record the time required for the complete consumption of the starting α-bromo ketone in each reaction.

  • Upon completion, pour each reaction mixture into a beaker containing 50 mL of a saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Determine the yield of the crude 2-amino-4-arylthiazole for each reaction.

Anticipated Results and Discussion

The experimental outcomes are expected to align with the theoretical predictions based on the electronic effects of the substituents.

Table 2: Predicted Outcome of the Comparative Hantzsch Thiazole Synthesis

Starting MaterialPredicted Reaction TimePredicted YieldResulting Thiazole Product
Compound 1 FastestHigh2-Amino-4-(4-bromo-3-fluorophenyl)thiazole
Compound 2 FastHigh2-Amino-4-(3,4-dichlorophenyl)thiazole[11]
Compound 3 ModerateGood2-Amino-4-(4-fluorophenyl)thiazole[1]
Compound 4 SlowestModerate to Good2-Amino-4-(4-methoxyphenyl)thiazole[12]

The reaction with This compound (Compound 1) is anticipated to be the most rapid due to the potent electron-withdrawing nature of the bromo and fluoro substituents, which significantly enhances the electrophilicity of the α-carbon. Similarly, Compound 2 will react quickly. In contrast, the reaction with 2-Bromo-1-(4-methoxyphenyl)ethanone (Compound 4) will be considerably slower, as the electron-donating methoxy group reduces the electrophilicity of the α-carbon. Compound 3 will exhibit an intermediate reactivity.

These differences in reactivity are not merely academic; they have practical implications in process development and optimization. For instance, a highly reactive α-bromo ketone might allow for milder reaction conditions (e.g., lower temperature, shorter reaction time), which can be advantageous in the presence of sensitive functional groups. Conversely, a less reactive starting material might require more forcing conditions to achieve a reasonable reaction rate and yield.

Conclusion

The electronic nature of substituents on the phenyl ring of α-bromo ketones exerts a profound and predictable influence on their reactivity in nucleophilic substitution reactions. This comparative guide has demonstrated that electron-withdrawing groups, as present in This compound , significantly accelerate the rate of reactions such as the Hantzsch thiazole synthesis by increasing the electrophilicity of the α-carbon. Conversely, electron-donating groups, as seen in 2-bromo-1-(4-methoxyphenyl)ethanone , have a retarding effect.

This understanding is crucial for the rational design of synthetic routes and the selection of appropriate building blocks in drug discovery and development. By leveraging these principles, chemists can fine-tune reaction conditions, improve yields, and ultimately streamline the synthesis of complex heterocyclic molecules. The experimental protocol provided herein offers a robust framework for validating these principles and for the comparative evaluation of other novel α-bromo ketones.

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  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedio
  • Factors affecting the SN2 Reaction. Chemistry LibreTexts.
  • Substituted Phenacyl Bromides Research Articles. R Discovery.
  • Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook.

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A Comparative Guide to Analytical Methods for the Quality Control of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quality Control for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality is not born in the final step but is cultivated throughout the synthesis, beginning with its foundational building blocks: the pharmaceutical intermediates. 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS: 1003879-02-4) is a key intermediate whose purity and identity directly influence the critical quality attributes (CQAs) of the final API, impacting its safety, efficacy, and stability.[1] A robust quality control (QC) strategy is not merely a regulatory hurdle; it is a scientific necessity to ensure process reproducibility, control impurity formation, and guarantee batch-to-batch consistency.[2]

This guide provides a comparative analysis of essential analytical methodologies for the comprehensive quality control of this compound. We will delve into the technical nuances of chromatographic and spectroscopic techniques, offering field-proven insights into method selection, implementation, and data interpretation, all grounded in the principles of international standards like the International Council for Harmonisation (ICH) guidelines.[1][3]

Compound Profile: this compound
  • Molecular Formula: C₈H₅Br₂FO

  • Molecular Weight: 295.93 g/mol [4]

  • CAS Number: 1003879-02-4[4][5]

Sources

A Comparative Spectroscopic Guide to 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. Halogenated phenacyl bromides, such as 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, are versatile intermediates in the synthesis of a wide array of bioactive molecules and functional materials. Their reactivity is intricately linked to their structure, making a thorough spectroscopic characterization essential for predicting their chemical behavior and ensuring the integrity of subsequent synthetic transformations.

This guide provides an in-depth spectroscopic analysis of this compound. Due to the limited availability of published experimental spectra for this specific compound, we will leverage a comparative approach. By examining the established spectroscopic data of closely related analogues—2-bromo-1-(4-bromophenyl)ethanone and 2-bromo-1-(3-fluorophenyl)ethanone—we can predict and rationalize the spectroscopic features of our target molecule. This comparative methodology not only allows for a robust characterization but also offers deeper insights into the influence of substituent effects on spectroscopic properties.

Predicted Spectroscopic Profile of this compound

The chemical structure of this compound, with its distinct substitution pattern on the aromatic ring, gives rise to a unique spectroscopic fingerprint. The presence of a fluorine atom ortho to one bromine and meta to the carbonyl group, along with a bromine atom para to the carbonyl, creates a complex electronic environment that will be reflected in its NMR, IR, and Mass spectra.

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.

  • Aliphatic Region: A singlet at approximately 4.4-4.5 ppm is predicted for the two protons of the bromomethyl group (-CH₂Br). This is consistent with the singlet observed for the analogous protons in 2-bromo-1-(4-bromophenyl)ethanone (4.41 ppm) and 2-bromo-1-(3-fluorophenyl)ethanone (4.42 ppm).

  • Aromatic Region: The three aromatic protons will exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom.

    • The proton at C2 (ortho to the carbonyl group) is expected to appear as a doublet of doublets due to ortho coupling with the proton at C6 and a smaller meta coupling with the fluorine at C3.

    • The proton at C6 (ortho to the C-Br bond) will likely be a doublet of doublets due to ortho coupling with the proton at C2 and a para coupling with the fluorine at C3.

    • The proton at C5 (between the two halogens) is expected to be a doublet of doublets due to ortho coupling to both the C6 proton and the fluorine atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework.

  • Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 188-192 ppm.

  • Aliphatic Carbon: The bromomethyl carbon (-CH₂Br) should appear around 30-35 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom (C3) will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two-, three-, and four-bond couplings to fluorine. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl group and the halogens.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • Carbonyl Stretch (C=O): A strong absorption band is expected in the region of 1690-1710 cm⁻¹. The exact position will be influenced by the electronic effects of the aromatic substituents. The electron-withdrawing bromine and fluorine atoms are expected to slightly increase the frequency compared to unsubstituted acetophenone.

  • C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹, corresponds to the C-Br stretching vibration.

  • C-F Stretch: A strong absorption in the range of 1000-1300 cm⁻¹ is characteristic of the C-F bond.

  • Aromatic C-H and C=C Stretches: The usual aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance). This will result in a cluster of peaks for the molecular ion at m/z 294, 296, and 298 in a ratio of approximately 1:2:1.

  • **Major

A Comparative Analysis of the Reactivity of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of chemical intermediates is a cornerstone of innovation. This guide offers an in-depth comparison of the reactivity of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone and its non-fluorinated counterpart, 2-Bromo-1-(4-bromophenyl)ethanone. Understanding the subtle yet significant impact of fluorine substitution is paramount for optimizing reaction pathways and designing novel molecular architectures.

The Decisive Role of Fluorine: An Electronic Perspective

The introduction of a fluorine atom onto an aromatic ring, particularly in proximity to a reactive center, profoundly alters the electronic landscape of a molecule.[1] Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I).[2][3][4][5] This effect is pivotal in modulating the reactivity of the adjacent carbonyl group and the alpha-carbon bearing the bromine atom.

In this compound, the fluorine atom at the meta position to the acetyl group significantly increases the electrophilicity of the carbonyl carbon.[2] This heightened positive charge makes the carbonyl carbon more susceptible to nucleophilic attack. Furthermore, the inductive pull of fluorine enhances the polarity of the carbon-bromine bond at the alpha-position, making the carbon more electron-deficient and, consequently, a better electrophile for nucleophilic substitution reactions.[6] While halogens also exhibit a positive mesomeric effect (+M) by donating a lone pair of electrons to the aromatic ring, the inductive effect of fluorine is generally considered to be dominant, especially from the meta position.[3]

This increased electrophilicity is a key differentiator from the non-fluorinated analog, 2-Bromo-1-(4-bromophenyl)ethanone. In the absence of the fluorine substituent, the electronic character of the reactive centers is primarily governed by the carbonyl group and the bromine atoms.

Experimental_Workflow A Reaction Setup: - Phenacyl Bromide - Acetonitrile - Internal Standard B Initiate Reaction: Add Morpholine A->B C Monitor Progress: Take Aliquots at Intervals B->C D Quench Reaction: Dilute Acid C->D E Analyze: GC/HPLC D->E F Determine Rate Constants E->F

Sources

A Comparative Guide to HPLC Purity Assessment of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, ensuring the precise analytical characterization of novel compounds is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the rationale behind method development, compare it with alternative techniques, and provide the foundational data and protocols necessary for immediate application in a research and development setting.

The Critical Role of Purity for Pharmaceutical Intermediates

This compound is a halogenated acetophenone derivative whose reactivity makes it a valuable building block in organic synthesis.[1][2] However, the very nature of its synthesis—often involving bromination of a precursor like 1-(4-bromo-3-fluorophenyl)ethanone—can lead to a range of impurities.[3] These may include unreacted starting materials, over-brominated species, or other side-products. The presence of such impurities can have significant downstream effects, potentially leading to the formation of undesired byproducts in the final API, impacting its stability, safety, and therapeutic effect. Therefore, a robust and validated analytical method for purity assessment is indispensable.[4][5][6][7]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][7][8]

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

For a non-polar compound like this compound, reversed-phase HPLC is the logical choice. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Method Parameters and Rationale
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte. A 250 mm length ensures high resolution to separate closely related impurities, and a 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA simple acidic mobile phase of water and acetonitrile is effective for many neutral, non-polar compounds.[9] The phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic functional groups on the stationary phase. A gradient elution is proposed to ensure the timely elution of any potential late-eluting, more non-polar impurities.
Gradient 0-15 min: 60-80% B15-20 min: 80% B20-21 min: 80-60% B21-25 min: 60% BA gradient elution provides the necessary resolving power to separate impurities with varying polarities from the main analyte peak. The initial conditions are set to retain the analyte, while the increasing organic modifier concentration elutes it and any more strongly retained impurities. The column is then re-equilibrated to the initial conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good chromatographic efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 254 nmThe aromatic nature of the molecule suggests strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and is likely to provide good sensitivity for both the main component and potential impurities.[8]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Acetonitrile/Water (50:50, v/v)The diluent should be compatible with the mobile phase to ensure good peak shape. A mixture of acetonitrile and water is a suitable choice for dissolving the analyte.
Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve sample in diluent SampleInjection Inject sample solution SamplePrep->SampleInjection StandardPrep Prepare standard solution of known concentration SystemSuitability Inject standard for system suitability testing (SST) StandardPrep->SystemSuitability SystemSuitability->SampleInjection If SST passes DataAcquisition Acquire chromatogram SampleInjection->DataAcquisition PeakIntegration Integrate all peaks DataAcquisition->PeakIntegration PurityCalculation Calculate purity by area percent PeakIntegration->PurityCalculation Report Generate report PurityCalculation->Report

Caption: Workflow for HPLC purity assessment.

Hypothetical Purity Data by RP-HPLC
PeakRetention Time (min)Area (%)Identification
14.20.15Unknown Impurity
28.90.301-(4-bromo-3-fluorophenyl)ethanone (Starting Material)
312.599.50This compound
416.80.05Unknown Impurity

Alternative Method: Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) with a Flame Ionization Detector (FID) can be a viable alternative for purity assessment.

Comparison of HPLC and GC for Purity Assessment
FeatureHPLCGC
Principle Separation in a liquid mobile phase based on interactions with a solid stationary phase.Separation in a gaseous mobile phase based on volatility and interactions with a stationary phase.
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.[5]Limited to volatile and thermally stable compounds.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization for polar compounds to increase volatility.[10]
Instrumentation More complex, with high-pressure pumps and various detector options.Simpler instrumentation, with FID being a common and robust detector.
Sensitivity High, especially with UV or MS detectors.Very high, particularly for hydrocarbons with FID.
Resolution Excellent for complex mixtures.High, especially with capillary columns.
Analysis Time Can be longer due to column equilibration times.Often faster analysis times.
Rationale for Choosing HPLC over GC

While GC could potentially be used for the analysis of this compound, HPLC is the superior choice for several reasons:

  • Versatility: HPLC can analyze a wider range of potential impurities, including non-volatile degradation products that may not be amenable to GC analysis.

  • Avoidance of Thermal Degradation: The high temperatures required for GC analysis could potentially cause degradation of the analyte or impurities, leading to inaccurate purity results.

  • Direct Analysis: HPLC allows for the direct analysis of the sample in solution without the need for derivatization, simplifying the workflow and reducing potential sources of error.

Method Validation: Ensuring Trustworthiness

A developed HPLC method is only reliable if it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[7] According to the International Council for Harmonisation (ICH) guidelines (Q2(R1)), the following parameters should be assessed for a purity method:[11][12][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13] This is typically demonstrated by analyzing a placebo, a spiked sample, and by performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: Step-by-Step HPLC Purity Assessment

Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic System
  • Use a validated HPLC system equipped with a UV detector.

  • Set up the chromatographic conditions as described in the "Method Parameters and Rationale" table.

System Suitability Test (SST)
  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Make five replicate injections of the Standard Solution.

  • The system is suitable for use if the relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.

Procedure
  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peaks.

Calculation

Calculate the percentage of each impurity in the sample using the following formula:

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Conclusion

The purity assessment of pharmaceutical intermediates like this compound is a critical step in drug development. The detailed reversed-phase HPLC method presented in this guide provides a robust, reliable, and well-rationalized approach for this analysis. While alternative techniques like GC exist, HPLC offers superior versatility and mitigates the risk of thermal degradation, making it the preferred method. Adherence to rigorous method validation principles, as outlined by ICH guidelines, is essential to ensure the trustworthiness and scientific integrity of the generated data. This comprehensive guide serves as a practical resource for researchers and scientists, enabling them to implement an effective purity assessment strategy with a deep understanding of the underlying scientific principles.

References

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • Gilar, M. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

  • Patel, D. et al. Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Dahal, S. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • Gefen, T. et al. Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Autechaux. Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity 4-Bromo-3-fluoroacetophenone: A Key for Pharmaceutical Innovation. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical synthesis fields, our focus is often on the forward reaction—the creation of novel molecules. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS No. 1003879-02-4), a halogenated ketone intermediate. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, emphasizing the chemical principles that dictate these best practices.

Hazard Profile and Chemical Rationale for Caution

Understanding the inherent chemical reactivity of a compound is the foundation of its safe handling and disposal. This compound belongs to the class of α-halo ketones, which are known for their potent biological and chemical activity.

Key Chemical Features Dictating Hazard:

  • Electrophilic α-Carbon: The presence of the bromine atom alpha to the carbonyl group creates a highly electrophilic carbon center. The electron-withdrawing nature of both the carbonyl oxygen and the adjacent bromine atom makes this site susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis but also makes it a potent alkylating agent, capable of reacting with biological nucleophiles like proteins and DNA, leading to severe irritation and burns.[1][2]

  • Lachrymatory Properties: Many α-halo ketones are powerful lachrymators, causing immediate and severe irritation to the eyes, mucous membranes, and respiratory tract.[3]

Due to the limited specific safety data for this exact compound, we will operate under the established hazard classifications for closely related and structurally analogous compounds, such as 2-Bromo-1-(4-fluorophenyl)ethanone. This conservative approach ensures the highest level of safety.

Table 1: Hazard Identification and Classification

Hazard Class Category GHS Hazard Statement Pictogram
Skin Corrosion/Irritation 1B / 1C H314: Causes severe skin burns and eye damage.[4][5]
Serious Eye Damage 1 H318: Causes serious eye damage.[3]

| Respiratory Irritation | 3 | H335: May cause respiratory irritation.[6] | |

Immediate Safety and Spill Management Protocol

Accidents can happen despite the most careful planning. An immediate and correct response is critical to mitigating exposure and contamination.

2.1. Personal Protective Equipment (PPE)

Before handling the pure compound or its waste, the following PPE is mandatory:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination is suspected.[7]

  • Body Protection: A flame-resistant laboratory coat. For larger quantities or spill cleanup, impervious clothing may be necessary.[8]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

2.2. Small Spill Cleanup Procedure (Contained within a Fume Hood)

This procedure is for minor spills (typically <100 mg) that can be managed safely by trained laboratory personnel.

  • Alert & Secure: Alert colleagues in the immediate area. Keep the fume hood sash at the lowest possible working height.

  • Don PPE: Ensure all necessary PPE from section 2.1 is in use.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for halogenated organic solid waste.[3]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), working from the perimeter inwards. Place all used cleaning materials into the same hazardous waste container.[3]

  • Final Wash: Wash the spill area with soap and water.

  • Post-Cleanup: Dispose of all contaminated PPE as hazardous waste. Thoroughly wash hands and any exposed skin. Document the spill and cleanup according to your institution's EHS policy.[3]

For any spill outside of a fume hood, or for larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

Core Disposal Workflow: A Step-by-Step Guide

The guiding principle for disposing of this compound is that it must be treated as a regulated hazardous waste. It must never be disposed of down the drain or in regular trash.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposition start Waste Generated (e.g., pure solid, solution, contaminated labware) char Characterize Waste: Is it solid, liquid, or debris? start->char segregate Segregate as HALOGENATED ORGANIC WASTE (Critical Step) char->segregate All forms are hazardous solid_container Solid Waste Container: - Labeled HDPE Pail - For pure solid, contaminated absorbents, PPE segregate->solid_container If solid/debris liquid_container Liquid Waste Container: - Labeled Glass or HDPE Bottle - For solutions in organic solvents segregate->liquid_container If liquid label_waste Label Container Correctly: - Chemical Name & Structure - Accumulation Start Date - Hazard Pictograms (Corrosive, Irritant) - EPA Waste Code (Determined by Generator) solid_container->label_waste liquid_container->label_waste store Store in Satellite Accumulation Area (SAA): - In secondary containment - Away from incompatible materials (bases, oxidizers) - Awaiting pickup label_waste->store pickup Arrange Pickup by Certified Hazardous Waste Contractor store->pickup end Final Disposal via High-Temperature Incineration pickup->end

Diagram 1: Decision workflow for the disposal of this compound waste.

Detailed Protocol Steps:

  • Waste Identification: At the point of generation, identify the waste stream. Is it unreacted solid, a solution in a specific solvent, or contaminated materials (e.g., gloves, weighing paper, silica gel)?

  • Waste Segregation (The Most Critical Step): This compound is a halogenated organic waste. It MUST be segregated from all other waste streams, especially non-halogenated organic waste.

    • Causality: Halogenated waste requires specialized high-temperature incineration with acid gas scrubbers to safely neutralize the hydrogen bromide (HBr) and hydrogen fluoride (HF) produced during combustion.[9] Mixing it with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment.

  • Container Selection:

    • Solid Waste: Use a UN-rated, high-density polyethylene (HDPE) pail or drum with a secure lid.

    • Liquid Waste: Use a designated glass or HDPE solvent waste bottle. Ensure the container is compatible with the solvent used. Keep the container closed when not actively adding waste.[7]

  • Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentration or quantity.

    • The words "Hazardous Waste."

    • Appropriate GHS pictograms (Corrosive, Irritant).

    • The name of the generating researcher/lab.

    • The "Accumulation Start Date" (the date the first drop of waste enters the container).

  • Safe Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Equipped with secondary containment to capture any potential leaks.

    • Away from incompatible materials, particularly strong bases and oxidizing agents.[4]

Regulatory Framework and Final Disposal

The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).

4.1. EPA Hazardous Waste Classification

As the generator, you are legally responsible for determining if your waste is hazardous.[6] For this compound, it qualifies as hazardous waste. While this specific chemical is not explicitly listed by name on the U, P, K, or F lists, waste containing it would be classified as follows:

  • Characteristic Waste: It may exhibit characteristics of corrosivity (if in a solution with extreme pH) or toxicity.

  • Listed Waste (F-List): If this compound is dissolved in or mixed with certain common laboratory solvents (e.g., methylene chloride, chlorobenzene), the entire mixture could be classified as an F-listed waste, such as F002.[10][11]

  • Halogenated Organic Compound (HOC): Under RCRA, wastes containing HOCs above a certain concentration (1,000 mg/kg) are subject to specific treatment standards and cannot be land-disposed.[12][13]

Consult with your institution's EHS department to ensure the assignment of the correct EPA waste code for your specific waste stream.

4.2. Mandated Treatment Technology

The required disposal method for halogenated organic compounds is high-temperature incineration .[9] This process must be conducted in a specialized facility capable of:

  • Reaching temperatures sufficient to ensure complete destruction of the organic molecule.

  • Scrubbing exhaust gases to remove the resulting HBr and HF.

  • Preventing the formation of toxic byproducts like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which can form during incomplete combustion of brominated aromatics.[14][15]

Decontamination of Equipment

All non-disposable glassware and equipment that has come into contact with the compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the glassware multiple times with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The rinsate is considered hazardous liquid waste and must be collected in the designated halogenated liquid waste container.

  • Wash: Wash the rinsed glassware with soap and hot water.

  • Final Rinse: Perform a final rinse with deionized water.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the byproducts of scientific advancement do not pose a risk to our community or ecosystem.

References

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.
  • Altarawneh, M., et al. (2019). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. ResearchGate. [Link]

  • Borucka, A., et al. (2021). Products of thermal decomposition of brominated polymer flame retardants. Centralny Instytut Ochrony Pracy - Państwowy Instytut Badawczy (CIOP-PIB).
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Service Center for Environmental Publications. [Link]

  • Altarawneh, M. (2019). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms.
  • Policy Commons. New Hazardous Waste Codes from Organobromine Production. Policy Commons. [Link]

  • Borucka, A., et al. (2021). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced field of drug development, our work with novel chemical intermediates is fundamental to innovation. However, with great innovation comes the profound responsibility of ensuring the utmost safety in our laboratories. This guide provides an in-depth, practical framework for the safe handling of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, a compound that, while valuable, presents significant hazards. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.

Understanding the Hazard: More Than Just a Corrosive

This compound is classified as a corrosive substance, capable of causing severe skin burns and serious eye damage.[1][2][3] This classification, however, only scratches the surface of its hazardous profile. As an alpha-bromo ketone, it is also a potent lachrymator, meaning it can cause significant irritation and tearing upon exposure to its vapors or dust.[4] The dual nature of this compound—corrosive and lachrymatory—necessitates a multi-faceted approach to personal protective equipment (PPE).

The primary routes of exposure are dermal contact, ocular contact, and inhalation of its dust or fumes.[2][5] Therefore, our PPE strategy must create an impermeable barrier to safeguard against these risks at all stages of handling, from initial receipt to final disposal.

Core Principles of PPE Selection and Use

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks. The following principles should guide your PPE choices when working with this compound:

  • Engineering Controls as the First Line of Defense: PPE is the last line of defense. All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • No Exposed Skin: A fundamental rule when handling this corrosive compound is to ensure no skin is exposed. This includes the often-overlooked areas of the neck and wrists.

  • Anticipate the Worst-Case Scenario: Your PPE should be robust enough to protect you from a significant splash or spill, not just incidental contact.

Mandatory PPE for Handling this compound

The following table summarizes the essential PPE required for handling this compound, with detailed explanations in the subsequent sections.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[4][6]Protects against splashes of the solid or solutions and shields the face from corrosive dust and lachrymatory vapors.[2][4]
Hand Protection Double-gloving with nitrile gloves or wearing Silver Shield gloves under nitrile gloves.[6]Provides a robust barrier against this corrosive compound. Double-gloving offers added protection in case the outer glove is compromised.[7]
Body Protection A lab coat, supplemented with a chemical-resistant apron.[4][8]Protects personal clothing and underlying skin from splashes and spills. The apron provides an additional layer of protection for the torso.[9]
Respiratory Protection Not typically required when working in a properly functioning fume hood.[3]A fume hood provides adequate ventilation. However, a respirator may be necessary for large spills or if engineering controls are insufficient.[3][4]
Footwear Closed-toe, chemical-resistant shoes.[4][8]Protects the feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Donning of PPE

Before you even approach the container of this compound, a meticulous preparation and PPE donning process is critical.

Step-by-Step Donning Procedure:

  • Inspect Your PPE: Before each use, carefully inspect all PPE for signs of degradation, such as cracks, discoloration, or tears.

  • Footwear and Lab Coat: Ensure your closed-toe shoes are on and your lab coat is fully buttoned.

  • Inner Gloves: Don your first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Chemical-Resistant Apron: If you are handling larger quantities or there is a significant splash risk, put on a chemical-resistant apron.

  • Outer Gloves: Don your second pair of nitrile gloves over the first pair.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a full-face shield.[6]

Handling and Experimentation

All manipulations of this compound, including weighing and transfers, must be performed inside a chemical fume hood.[2][4]

  • Weighing: If possible, weigh the compound directly in the fume hood. If this is not feasible, use a tared, sealed container to transport it from the balance to the fume hood.

  • Transfers: Use spatulas and other equipment dedicated to this compound to avoid cross-contamination.

  • Spills: In the event of a small spill within the fume hood, use an inert absorbent material to clean it up.[10] For larger spills, evacuate the area and follow your institution's emergency procedures.[10]

Doffing and Decontamination

The process of removing PPE is as critical as putting it on. Improper doffing can lead to contamination.

Step-by-Step Doffing Procedure:

  • Outer Gloves: With your outer gloved hands, peel off one glove from the outside, turning it inside out. Ball it up in your other gloved hand. Slide your ungloved fingers under the cuff of the remaining glove and peel it off from the inside, encapsulating the first glove. Dispose of both in a designated hazardous waste container.[7][11]

  • Face Shield and Goggles: Remove your face shield and goggles from the back of your head to avoid touching the front surfaces.

  • Apron and Lab Coat: Unfasten your apron and lab coat, and remove them by rolling them away from your body to prevent any contaminants on the exterior from touching your clothes.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[12][13]

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with this compound are considered hazardous waste.[1][2]

  • Solid Waste: This includes contaminated gloves, absorbent materials, and any disposable labware. Place these items in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers of this compound are still hazardous. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Consult your institution's environmental health and safety office for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.[2][5]

Visualizing the Workflow

The following diagrams illustrate the logical flow for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing Prep Inspect PPE Don_Coat Don Lab Coat Prep->Don_Coat Don_Gloves1 Don Inner Gloves Don_Coat->Don_Gloves1 Don_Apron Don Apron Don_Gloves1->Don_Apron Don_Gloves2 Don Outer Gloves Don_Apron->Don_Gloves2 Don_EyeFace Don Goggles & Face Shield Don_Gloves2->Don_EyeFace Handling Weigh & Transfer Compound Don_EyeFace->Handling Enter Fume Hood Doff_Gloves2 Doff Outer Gloves Handling->Doff_Gloves2 Exit Fume Hood Doff_EyeFace Doff Face Shield & Goggles Doff_Gloves2->Doff_EyeFace Doff_ApronCoat Doff Apron & Lab Coat Doff_EyeFace->Doff_ApronCoat Doff_Gloves1 Doff Inner Gloves Doff_ApronCoat->Doff_Gloves1 Wash Wash Hands Doff_Gloves1->Wash

Caption: Workflow for PPE Donning, Handling, and Doffing.

Disposal_Pathway cluster_waste_streams Waste Generation cluster_disposal Disposal Solid_Waste Contaminated Solids (Gloves, Absorbents) Hazardous_Waste_Container Sealed & Labeled Hazardous Waste Container Solid_Waste->Hazardous_Waste_Container Liquid_Waste Unused Solutions & Rinsate Liquid_Waste->Hazardous_Waste_Container Empty_Containers Triple-Rinsed Containers Empty_Containers->Hazardous_Waste_Container Disposal_Vendor Licensed Waste Disposal Vendor Hazardous_Waste_Container->Disposal_Vendor

Caption: Waste Disposal Pathway for Contaminated Materials.

By adhering to these rigorous protocols, we can confidently and safely harness the potential of this compound in our pursuit of scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.